molecular formula C13H21O5P B1673577 Fospropofol CAS No. 258516-89-1

Fospropofol

货号: B1673577
CAS 编号: 258516-89-1
分子量: 288.28 g/mol
InChI 键: QVNNONOFASOXQV-UHFFFAOYSA-N

描述

Fospropofol is an alkylbenzene.
This compound is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. It is a Depressants substance.
This compound is a water soluble prodrug and is converted to propofol in the liver. This compound is a short acting hypnotic/sedative/anesthetic agent. Unlike propofol, does not cause injection-site pain as it is unable to activate TRPA1. FDA approved in December 2008. This compound is a Schedule IV controlled substance in the United States under the Controlled Substances Act.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[2,6-di(propan-2-yl)phenoxy]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O5P/c1-9(2)11-6-5-7-12(10(3)4)13(11)17-8-18-19(14,15)16/h5-7,9-10H,8H2,1-4H3,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNNONOFASOXQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870295
Record name Fospropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fospropofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

258516-89-1, 258516-87-9
Record name Fospropofol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=258516-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fospropofol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0258516891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fospropofol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06716
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fospropofol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSPROPOFOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ257RZP7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Fospropofol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

fospropofol mechanism of action on GABAA receptors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Fospropofol on GABA-A Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a water-soluble, phosphate ester prodrug developed to address some of the formulation challenges associated with its active moiety, propofol. Upon intravenous administration, this compound is rapidly metabolized by endothelial alkaline phosphatases to yield propofol, which is responsible for its sedative and anesthetic effects. The primary molecular target for propofol is the γ-aminobutyric acid type A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This guide provides a detailed examination of the molecular interactions between propofol and the GABA-A receptor, summarizing key quantitative data, outlining experimental protocols used for its characterization, and visualizing the critical pathways and workflows.

Pharmacokinetics: The Conversion of this compound to Propofol

The pharmacological activity of this compound is entirely dependent on its conversion to propofol. This biotransformation is a critical first step in its mechanism of action.

  • Enzymatic Hydrolysis: this compound disodium is hydrolyzed by alkaline phosphatases, enzymes that are abundant on the surface of vascular endothelial cells.[1]

  • Metabolites: This enzymatic cleavage releases one molar equivalent of propofol, one molar equivalent of formaldehyde, and two molar equivalents of phosphate.[2] The formaldehyde and phosphate are produced at levels comparable to endogenous concentrations and are managed by normal physiological pathways.[1]

  • Pharmacokinetic Profile: The conversion process dictates the pharmacodynamic profile of this compound, resulting in a slower onset of sedation (4-8 minutes) compared to an equivalent bolus of propofol emulsion.[3][4] After administration, peak plasma concentrations of propofol derived from this compound are typically observed within 8 to 15 minutes.[5]

The metabolic conversion pathway is the rate-limiting step, creating a smoother and potentially more predictable sedation profile compared to propofol emulsion.

Fospropofol_Metabolism This compound This compound Disodium (in circulation) Enzyme Endothelial Alkaline Phosphatases This compound->Enzyme Hydrolysis Propofol Propofol (Active Moiety) Enzyme->Propofol Byproducts Formaldehyde + Phosphate Enzyme->Byproducts Target GABAA Receptor in CNS Propofol->Target Crosses Blood-Brain Barrier

Caption: Metabolic activation of this compound.

Core Mechanism of Action at the GABA-A Receptor

Propofol exerts its effects by modulating the function of the GABA-A receptor, a pentameric ligand-gated ion channel that conducts chloride ions (Cl⁻).

Dual-Action Modulator

Propofol's interaction with the GABA-A receptor is concentration-dependent:

  • Positive Allosteric Modulation (PAM): At lower, clinically relevant concentrations (~0.5-10 µM), propofol enhances the effect of the endogenous ligand, GABA.[1][6] It binds to an allosteric site distinct from the GABA binding sites, increasing the receptor's affinity for GABA and potentiating the GABA-induced Cl⁻ current.[6][7] This leads to an influx of Cl⁻, hyperpolarization of the neuron, and a reduction in neuronal excitability.

  • Direct Agonism: At higher, supraclinical concentrations (>10 µM), propofol can directly activate the GABA-A receptor channel in the absence of GABA.[6][8]

Binding Sites on the GABA-A Receptor

Propofol does not compete with GABA for its binding sites at the α/β subunit interface. Instead, extensive research using photoaffinity labeling and site-directed mutagenesis has identified several distinct binding sites within the transmembrane domains (TMDs) of the receptor subunits.[9]

  • β+/α− Subunit Interface: A primary binding domain is located at the interface between the β subunit (positive face) and the α subunit (negative face). The residue β-M286 in the TM3 segment is a key component of this site.[9][10]

  • Extracellular/Transmembrane Domain Junction: A second well-characterized site involves the residue β-Y143, located near the junction of the extracellular and transmembrane domains.[9]

  • Pore-Adjacent Site: Some studies using the photoaffinity label ortho-propofol diazirine (o-PD) have identified a third class of binding sites adjacent to the channel pore, involving residue β-H267 in the TM2 segment.[11]

These multiple binding sites may contribute to the distinct effects of potentiation and direct activation. The sites at the β+/α− interface appear to have a higher affinity for propofol.[10]

GABAA_Binding_Sites cluster_receptor GABAA Receptor (Transmembrane View) cluster_sites Propofol Binding Sites a1 α1 b2_1 β2 + g2 γ2 a1_2 α1 - b2_2 β2 site1 Site 1 (β-M286) β+/α- Interface site1->b2_1 Binds at interface site1->a1_2 site2 Site 2 (β-Y143) ECD/TMD Junction site2->b2_1 Located near interface site3 Site 3 (β-H267) Pore-Adjacent site3->b2_1 Adjacent to pore-lining TM2

Caption: Schematic of propofol binding sites on the GABA-A receptor.

Quantitative Data on Propofol-GABA-A Receptor Interaction

The following tables summarize key quantitative parameters from electrophysiological studies. These values can vary based on the specific receptor subunit composition, expression system, and experimental conditions.

Table 1: Potency of Propofol for Direct Activation and Potentiation

Parameter Value Receptor/System Reference
Direct Activation (EC₅₀) 61 µM Murine Hippocampal Neurons [3][12]
Dissociation Constant (Kd) 12 µM Rat Hippocampal Neurons [8]
Potentiation (EC₅₀) 1.7 ± 0.7 µM α₁β₃ Heteromers (HEK cells) [13]
Potentiation (EC₅₀) 1 - 10 µM α₁β₃ Receptors [11]
Concentration for Potentiation ~0.5 µM α₁β₁γ₂ₛ Receptors (Oocytes) [6]

| Concentration for Activation | ~10 µM | α₁β₁γ₂ₛ Receptors (Oocytes) |[6] |

Table 2: Effects of Propofol on GABA-A Receptor Channel Kinetics

Parameter Concentration Effect Receptor/System Reference
mIPSC Decay Time 2 µM Prolonged 2.3-fold Murine Hippocampal Neurons [3][12]
Charge Transfer 10 µM Increased by 62 ± 5% Nucleated Patches (Hippocampal Neurons) [7][14]
Peak Amplitude (Saturating GABA) 10 µM Increased by 8 ± 2% Nucleated Patches (Hippocampal Neurons) [7]
Decay Rate (Saturating GABA) 10 µM Decreased ~1.5-fold Murine Hippocampal Neurons [3][12]
Channel Open Frequency - Increased Murine Hippocampal Neurons [3]

| Channel Open Duration | - | No change | Murine Hippocampal Neurons |[3] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on techniques that probe the function and structure of the GABA-A receptor in the presence of propofol.

Whole-Cell Patch-Clamp Electrophysiology

This is the gold-standard technique for measuring the ion flow through GABA-A receptors and assessing how modulators like propofol alter channel function.

Objective: To measure GABA-evoked currents in the presence and absence of propofol to determine its potency (EC₅₀) and efficacy as a PAM or direct agonist.

Methodology:

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with cDNAs encoding the desired GABA-A receptor subunits (e.g., α₁, β₂, γ₂). Cells are plated on glass coverslips 24-48 hours before recording.

  • Pipette Preparation: Borosilicate glass capillaries are pulled using a micropipette puller to create a tip with a resistance of 3-7 MΩ.

  • Solutions:

    • Internal (Pipette) Solution (mM): 60 KCl, 70 KF, 15 NaCl, 5 EGTA, 5 HEPES; pH adjusted to 7.2 with KOH.

    • External (Bath) Solution (mM): 138 NaCl, 4 KCl, 1 MgCl₂, 1.8 CaCl₂, 10 HEPES, 5.6 Glucose; pH adjusted to 7.4 with NaOH.

  • Recording:

    • A coverslip is placed in a recording chamber on an inverted microscope and continuously perfused with external solution.

    • The recording pipette, filled with internal solution, is guided to a single cell using a micromanipulator.

    • Gentle suction is applied to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • The cell membrane is then ruptured by applying a brief pulse of stronger suction, establishing the "whole-cell" configuration.

    • The cell is voltage-clamped at a holding potential of -70 mV.

  • Drug Application: A rapid solution exchange system is used to apply GABA at a sub-maximal concentration (e.g., EC₅-EC₂₀) to establish a baseline current. Subsequently, various concentrations of propofol are co-applied with GABA to measure potentiation. For direct activation, propofol is applied alone.

  • Data Analysis: The peak amplitude of the GABA-evoked current is measured. The percentage potentiation is calculated, and concentration-response curves are fitted using the Hill equation to determine the EC₅₀.

Patch_Clamp_Workflow cluster_prep Preparation cluster_record Recording cluster_exp Experiment & Analysis A Cell Culture & Transfection (GABAA Subunits) B Pull Glass Micropipette C Prepare Internal & External Solutions D Approach Cell with Pipette C->D E Form Giga-Ohm Seal D->E F Rupture Membrane (Whole-Cell Configuration) E->F G Voltage Clamp at -70mV F->G H Apply GABA (Baseline) G->H I Co-apply GABA + Propofol (Test Potentiation) H->I J Record Current Response I->J K Analyze Data: - Potentiation % - Generate Dose-Response Curve - Calculate EC50 J->K

Caption: Workflow for whole-cell patch-clamp electrophysiology.
Photoaffinity Labeling

This biochemical technique is used to identify the specific amino acid residues that form the propofol binding site.

Objective: To covalently link a photo-reactive propofol analog to its binding site on the GABA-A receptor for subsequent identification by mass spectrometry.

Methodology:

  • Receptor Preparation: GABA-A receptors are purified from bovine cortex or expressed in a suitable system (e.g., Sf9 cells).

  • Probe Incubation: The purified receptors (~40 nM) are equilibrated with a tritiated, photo-reactive propofol analog (e.g., [³H]azietomidate, which labels propofol sites, or a diazirine-containing propofol analog) on ice in the dark for 1 hour. Control experiments are run in the presence of excess unlabeled propofol to identify non-specific labeling.

  • Photolysis: The mixture is irradiated with UV light (e.g., 365 nm) for 30 minutes to activate the probe, causing it to form a covalent bond with nearby amino acid residues.

  • Protein Separation: The photolabeled protein is precipitated and the subunits are separated by SDS-PAGE.

  • Proteolysis & Sequencing: The gel bands corresponding to the labeled subunits (e.g., α and β subunits) are excised. The protein within the gel is digested with a specific protease (e.g., EndoLys-C).

  • Mass Spectrometry: The resulting peptide fragments are analyzed by mass spectrometry. The covalently attached photolabel creates a mass shift, allowing for the identification of the specific peptide and, through further analysis (MS/MS), the exact amino acid residue that was labeled.

Photoaffinity_Labeling_Workflow A Purify GABAA Receptors B Incubate with Photo-reactive Propofol Analog (e.g., AziPm) A->B C Irradiate with UV Light (Covalent Bonding) B->C D Separate Subunits via SDS-PAGE C->D E Excise Labeled Protein Bands D->E F In-gel Proteolytic Digestion (e.g., Trypsin, Lys-C) E->F G Analyze Peptides by Mass Spectrometry F->G H Identify Labeled Residue (via Mass Shift) G->H

Caption: Workflow for photoaffinity labeling of propofol binding sites.

Conclusion

The mechanism of action of this compound is mediated entirely by its active metabolite, propofol. Propofol is a potent and complex modulator of the GABA-A receptor, acting as both a positive allosteric modulator and a direct agonist. Its effects are underpinned by binding to multiple allosteric sites within the receptor's transmembrane domains, leading to enhanced chloride conductance and neuronal inhibition. A thorough understanding of these interactions, quantified by electrophysiological data and mapped by biochemical techniques, is essential for the rational design of future anesthetic and sedative agents with improved therapeutic profiles.

References

Fospropofol as a Propofol Prodrug: A Technical Guide to its Core Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol is a water-soluble phosphate ester prodrug of the widely used intravenous anesthetic agent, propofol.[1][2][3] Developed to address some of the limitations associated with the lipid emulsion formulation of propofol, such as injection site pain, risk of bacterial contamination, and hyperlipidemia with long-term use, this compound offers a distinct pharmacokinetic and pharmacodynamic profile.[4][5] This technical guide provides an in-depth exploration of the core pharmacology of this compound, focusing on its mechanism of action, metabolism, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Action

This compound itself is an inactive compound.[3] Its pharmacological effects are dependent on its in vivo conversion to the active metabolite, propofol.[5][6] This bioactivation is a critical step in its mechanism of action.

Metabolic Conversion to Propofol

Upon intravenous administration, this compound is rapidly metabolized by endothelial and hepatic alkaline phosphatases.[1][7][8] This enzymatic hydrolysis cleaves the phosphate ester, yielding propofol, formaldehyde, and phosphate.[5][7][8] The released formaldehyde and phosphate are endogenous substances and their plasma concentrations following therapeutic doses of this compound are comparable to normal physiological levels.[7][8] Formaldehyde is quickly oxidized to formate, which is then eliminated.[7]

This compound This compound (Inactive Prodrug) AlkalinePhosphatase Endothelial & Hepatic Alkaline Phosphatases This compound->AlkalinePhosphatase Metabolism Propofol Propofol (Active Metabolite) Byproducts Metabolic Byproducts: - Formaldehyde - Phosphate AlkalinePhosphatase->Propofol AlkalinePhosphatase->Byproducts

Fig. 1: Metabolic conversion of this compound.
Action of Propofol on GABAA Receptors

The liberated propofol exerts its sedative and hypnotic effects by potentiating the activity of the gamma-aminobutyric acid type A (GABAA) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3] Propofol is a positive allosteric modulator of the GABAA receptor, binding to a site distinct from the GABA binding site.[2][9] This binding enhances the receptor's affinity for GABA, leading to an increased frequency and duration of chloride channel opening.[3][5] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential and thus causing central nervous system depression.[1][3] At higher concentrations, propofol can directly activate the GABAA receptor, even in the absence of GABA.[2][9] The primary binding site for propofol on the GABAA receptor is located on the β subunit, at the interface between the transmembrane domains.[10][11]

cluster_GABAAR GABA-A Receptor GABA_binding GABA Binding Site Cl_channel Chloride (Cl-) Channel (Closed) GABA_binding->Cl_channel Opens Propofol_binding Propofol Binding Site (β subunit) Propofol_binding->Cl_channel Potentiates Opening Cl_ion Cl_channel->Cl_ion Influx GABA GABA GABA->GABA_binding Binds Propofol Propofol Propofol->Propofol_binding Binds Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization Leads to

Fig. 2: Propofol's action on the GABA-A receptor.

Pharmacokinetics

The pharmacokinetic profile of this compound is distinct from that of propofol due to its nature as a prodrug. The conversion of this compound to propofol is the rate-limiting step, resulting in a slower onset of action and a more sustained plasma concentration of propofol compared to an equivalent bolus dose of a propofol emulsion.[1][7]

Quantitative Pharmacokinetic Parameters
ParameterThis compoundLiberated Propofol (from this compound)Propofol (Emulsion)
Time to Peak Plasma Concentration (Tmax) 8 - 12 minutes[7]4 - 13 minutes[4]1 - 3 minutes
Peak Plasma Concentration (Cmax) Dose-dependent[7]Lower than propofol emulsion[2]Higher than liberated propofol[2]
Volume of Distribution (Vd) 0.33 ± 0.069 L/kg[7]5.8 L/kg[7]3.5 - 4.5 L/kg
Terminal Half-life (t1/2) 48 - 52 minutes[7]2.06 ± 0.77 hours[7]0.5 - 1.5 hours (initial), 4 - 7 hours (terminal)
Protein Binding ~98%[7]~98%[7]95 - 99%[9]

Note: Values are approximate and can vary based on patient characteristics and study design. Data compiled from multiple sources.[2][4][7][9]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of the concentration of liberated propofol at the GABAA receptors in the central nervous system.

Sedative Effects

The onset of sedation with this compound is delayed compared to propofol, typically occurring within 4 to 8 minutes after administration.[7] The sedative effect is dose-dependent, with higher doses leading to a faster onset and deeper level of sedation.[12]

Dose-Response Relationship for Sedation Success in Colonoscopy
This compound DoseSedation Success Rate
2 mg/kg24%[11]
5 mg/kg35%[11]
6.5 mg/kg69% - 87%[11][13]
8 mg/kg96%[11]

Sedation success was generally defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤4 without the need for alternative sedatives.[11][13]

Adverse Effects

The most common adverse effects of this compound are transient paresthesias (often in the perineal region) and pruritus.[14] These are thought to be related to the phosphate load from the prodrug's metabolism.[14] Sedation-related adverse events such as respiratory depression, hypoxemia, and hypotension can also occur, similar to propofol, but may be less abrupt in onset due to the slower release of the active compound.[1]

Adverse EventThis compound (6.5 mg/kg)
Paresthesia60% - 68%[13]
Pruritus16% - 26%[13]
Hypoxemia~15%[15]
Hypotension~3%[12]

Experimental Protocols

Representative Clinical Trial Protocol for Sedation in Colonoscopy

A common experimental design to evaluate the efficacy and safety of this compound for procedural sedation is a randomized, double-blind, dose-ranging study.[11][13]

Objective: To determine the effective and safe dose of this compound for moderate sedation in patients undergoing colonoscopy.

Methodology:

  • Patient Population: Adult patients (ASA physical status I-III) scheduled for elective colonoscopy.[13]

  • Randomization: Patients are randomly assigned to receive one of several doses of this compound (e.g., 2, 5, 6.5, 8 mg/kg) or a comparator (e.g., midazolam).[11]

  • Blinding: Both the patient and the healthcare provider administering the sedation are unaware of the treatment allocation.[13]

  • Procedure:

    • Pre-medication with an opioid (e.g., fentanyl 50 mcg) is often administered.[13]

    • The assigned dose of this compound is administered as an intravenous bolus.[13]

    • Supplemental doses may be given if sedation is inadequate.[13]

  • Assessments:

    • Primary Efficacy Endpoint: Sedation success, typically measured using a validated scale like the Modified Observer's Assessment of Alertness/Sedation (MOAA/S).[11][13]

    • Secondary Endpoints: Time to onset of sedation, time to recovery, patient and physician satisfaction, and incidence of adverse events.[13]

    • Safety Monitoring: Continuous monitoring of vital signs, oxygen saturation, and respiratory rate.[13]

Start Patient Recruitment (ASA I-III, Elective Colonoscopy) Randomization Randomization (Double-Blind) Start->Randomization GroupA This compound Dose A Randomization->GroupA GroupB This compound Dose B Randomization->GroupB GroupC Comparator (e.g., Midazolam) Randomization->GroupC Premedication Opioid Premedication (e.g., Fentanyl) GroupA->Premedication GroupB->Premedication GroupC->Premedication Sedation IV Bolus of Assigned Sedative Premedication->Sedation Monitoring Continuous Monitoring (Vitals, SpO2) Sedation->Monitoring Assessment Efficacy & Safety Assessment (MOAA/S, Adverse Events) Monitoring->Assessment End End of Study Assessment->End

Fig. 3: A representative clinical trial workflow.
Measurement of this compound and Propofol in Plasma

The quantification of this compound and its metabolite propofol in plasma is crucial for pharmacokinetic studies. This is typically achieved using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection.[16][17]

Protocol Outline:

  • Sample Collection: Blood samples are collected from subjects at predetermined time points after this compound administration.

  • Plasma Separation: Blood samples are centrifuged to separate the plasma.

  • Sample Preparation:

    • An internal standard is added to the plasma sample.

    • Proteins are precipitated using a suitable agent (e.g., acetonitrile).

    • The sample is centrifuged, and the supernatant is collected.

  • Chromatographic Separation: The supernatant is injected into an HPLC system equipped with a suitable column to separate this compound and propofol from other plasma components.

  • Detection and Quantification: The separated compounds are detected and quantified using a mass spectrometer or a fluorescence detector. The concentrations are determined by comparing the peak areas of the analytes to that of the internal standard.

Conclusion

This compound represents a significant development in intravenous sedation, offering a water-soluble alternative to propofol with a unique pharmacological profile. Its slower onset of action and more sustained propofol levels, resulting from its prodrug nature, may provide a smoother and more predictable sedation experience in certain clinical settings. Understanding the intricacies of its metabolism, mechanism of action, and pharmacokinetic/pharmacodynamic properties is essential for its safe and effective use in clinical practice and for guiding future research and development in the field of anesthesiology. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for professionals engaged in the study and application of this important sedative agent.

References

An In-depth Technical Guide to Fospropofol Disodium: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol disodium, marketed under the trade name Lusedra, is a water-soluble prodrug of the intravenous anesthetic agent propofol.[1] Developed to overcome some of the formulation challenges associated with the lipid emulsion of propofol, such as pain on injection and the risk of hyperlipidemia and bacterial contamination, this compound disodium offers a clear, aqueous solution for intravenous administration.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies for this compound disodium.

Chemical Structure and Identification

This compound disodium is chemically described as 2,6-diisopropylphenoxymethyl phosphate, disodium salt.[3] The addition of a phosphate group to the propofol molecule imparts water solubility.[4]

Chemical Structure Diagram:

A diagram of the chemical structure of this compound disodium.

Table 1: Chemical Identification of this compound Disodium

IdentifierValue
IUPAC Name disodium;[2,6-di(propan-2-yl)phenoxy]methyl phosphate[1]
CAS Number 258516-87-9[1]
Molecular Formula C₁₃H₁₉Na₂O₅P[3]
Molecular Weight 332.24 g/mol [3]

Physicochemical Properties

This compound disodium is a white to off-white powder that is freely soluble in water.[3] Its aqueous solution is clear and colorless. The pH of the commercially available injection is between 8.2 and 9.0.[5]

Table 2: Physicochemical Properties of this compound Disodium

PropertyValue
Appearance White to off-white powder
Solubility Water-soluble[2]
pKa (solution) 8.2 - 9.0[5]
LogP (this compound free acid) 4.25540
Boiling Point 441.5°C at 760 mmHg
Flash Point 220.8°C

Synthesis and Manufacturing

Several synthetic routes for this compound disodium have been described. A common method involves the reaction of 2,6-diisopropylphenol with a phosphono-O-methylating agent.

Experimental Protocol: Synthesis of this compound Disodium

A representative synthesis involves the following steps:

  • Alkylation of 2,6-diisopropylphenol: 2,6-diisopropylphenol is reacted with bromochloromethane in the presence of a base, such as sodium hydroxide, to form 2-(chloromethoxy)-1,3-diisopropylbenzene.

  • Phosphorylation: The resulting intermediate is then reacted with a phosphate source, such as phosphoric acid, in the presence of a base like triethylamine.

  • Salt Formation: The final product, this compound, is treated with a sodium source, typically sodium hydroxide, to form the disodium salt.

Logical Relationship of a Synthetic Pathway:

synthesis_workflow cluster_reactants Starting Materials cluster_intermediate Intermediate Formation cluster_phosphorylation Phosphorylation cluster_product Final Product propofol 2,6-diisopropylphenol intermediate 2-(chloromethoxy)-1,3-diisopropylbenzene propofol->intermediate + Reagent 1 + Base 1 reagent1 Bromochloromethane base1 Sodium Hydroxide fospropofol_acid This compound (acid form) intermediate->fospropofol_acid + Reagent 2 + Base 2 reagent2 Phosphoric Acid base2 Triethylamine fospropofol_disodium This compound Disodium fospropofol_acid->fospropofol_disodium + Base 3 base3 Sodium Hydroxide

A simplified workflow for the synthesis of this compound disodium.

Mechanism of Action

This compound disodium is a prodrug and is pharmacologically inactive until it is metabolized in the body.[1] Upon intravenous administration, it is rapidly hydrolyzed by alkaline phosphatases, which are ubiquitous enzymes found on the surface of endothelial cells, to produce the active metabolite, propofol, along with phosphate and formaldehyde.[2] The formaldehyde is subsequently oxidized to formate and eliminated.

Propofol exerts its sedative and hypnotic effects by potentiating the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system. This potentiation leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and neuronal inhibition.

Signaling Pathway of Propofol (Active Metabolite):

gaba_pathway cluster_metabolism Metabolism cluster_receptor Neuronal Membrane cluster_effect Cellular Effect This compound This compound Disodium propofol Propofol (Active) This compound->propofol Hydrolysis by phosphatase Alkaline Phosphatase gaba_receptor GABA-A Receptor phosphatase->gaba_receptor Potentiates GABA binding to propofol->phosphatase cl_channel Chloride Channel (Closed) gaba_receptor->cl_channel Activates cl_channel_open Chloride Channel (Open) cl_channel->cl_channel_open Opens cl_influx Chloride Influx cl_channel_open->cl_influx hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition (Sedation/Anesthesia) hyperpolarization->inhibition

Metabolism of this compound and the subsequent action of propofol on the GABA-A receptor.

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound disodium is characterized by its rapid conversion to propofol. The pharmacodynamics are therefore primarily those of propofol, although the onset of action is delayed compared to a direct injection of propofol due to the time required for metabolic conversion.

Table 3: Summary of Pharmacokinetic Parameters

ParameterThis compound DisodiumPropofol (from this compound)
Cmax (μg/mL) 138.4 ± 20.0 (10-30 mg/kg dose)[6]3.4 ± 1.0 (10-30 mg/kg dose)[6]
Tmax (min) 4 - 5[6]9 - 15[6]
Volume of Distribution (Vd) ~0.33 L/kg[5]~4.5 L/kg[5]
Clearance (CL) ~0.3 L/h/kg[5]~1.1 L/h/kg[5]
Elimination Half-life (t½) ~0.88 hours[5]~1.13 hours[5]

Note: Values are approximate and can vary based on patient population and dosing.

Analytical Methodologies

The quantitative analysis of this compound disodium and its active metabolite, propofol, is crucial for pharmacokinetic studies and quality control. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection is the most common analytical technique.

Experimental Protocol: Quantitative Analysis of this compound Disodium in Plasma by LC-MS/MS

This protocol is a representative method based on literature for the analysis of this compound and propofol in biological matrices.[7]

  • Sample Preparation:

    • To a 100 µL plasma sample, add an internal standard solution (e.g., a deuterated analog of this compound or propofol).

    • Precipitate proteins by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A system capable of gradient elution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate this compound and propofol (e.g., starting with 10% B, increasing to 90% B over 5 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI), typically in negative mode for this compound and positive or negative mode for propofol.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analytes and internal standards.

Experimental Workflow for Analysis:

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample is_addition Add Internal Standard sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation supernatant->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column) reconstitution->hplc ms Mass Spectrometric Detection (MRM) hplc->ms quantification Quantification ms->quantification results Concentration Results quantification->results

A typical workflow for the quantitative analysis of this compound disodium in a biological matrix.

Conclusion

This compound disodium represents a significant advancement in intravenous anesthetic delivery, offering a water-soluble alternative to propofol with a distinct pharmacokinetic profile. This guide has provided a detailed overview of its chemical structure, physicochemical properties, synthesis, mechanism of action, and analytical methodologies. The provided data and protocols are intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

References

in vivo metabolism of fospropofol to propofol, formaldehyde, and phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol, a water-soluble prodrug of the anesthetic agent propofol, was developed to mitigate some of the challenges associated with the lipid emulsion formulation of propofol, such as injection site pain and the risk of hyperlipidemia and bacterial contamination.[1][2] Upon intravenous administration, this compound undergoes rapid and extensive metabolism to generate the active anesthetic, propofol, along with formaldehyde and phosphate.[1][3] Understanding the in vivo metabolic cascade of this compound is crucial for optimizing its clinical use, ensuring patient safety, and guiding further drug development. This technical guide provides an in-depth overview of the metabolism of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the metabolic and experimental processes.

The Metabolic Pathway of this compound

The in vivo metabolism of this compound is a multi-step enzymatic process that begins with its hydrolysis by alkaline phosphatases and culminates in the formation of propofol and its subsequent metabolites, as well as the further breakdown of formaldehyde.[1][3]

Step 1: Hydrolysis of this compound

This compound is rapidly converted to propofol by endothelial alkaline phosphatases located on the surface of vascular endothelial cells.[1][4] This enzymatic hydrolysis yields equimolar amounts of propofol, formaldehyde, and phosphate.[5]

Fospropofol_Metabolism Metabolic Pathway of this compound cluster_hydrolysis Hydrolysis cluster_formaldehyde_metabolism Formaldehyde Metabolism cluster_propofol_metabolism Propofol Metabolism This compound This compound Propofol Propofol (Active Anesthetic) This compound->Propofol Alkaline Phosphatase Formaldehyde Formaldehyde This compound->Formaldehyde Alkaline Phosphatase Phosphate Phosphate This compound->Phosphate Alkaline Phosphatase Propofol_Metabolites Propofol Metabolites (e.g., Propofol Glucuronide) Propofol->Propofol_Metabolites Hepatic & Extrahepatic Metabolism (e.g., UGTs, CYPs) Formate Formate Formaldehyde->Formate Aldehyde Dehydrogenase CO2_H2O Carbon Dioxide + Water Formate->CO2_H2O 10-Formyltetrahydrofolate Dehydrogenase

Figure 1: Metabolic Pathway of this compound
Step 2: Metabolism of Formaldehyde and Phosphate

The liberated formaldehyde is rapidly metabolized, primarily in the liver and erythrocytes, by aldehyde dehydrogenase to formate.[1] Formate is then further metabolized by 10-formyltetrahydrofolate dehydrogenase to carbon dioxide and water.[1] Clinical studies have shown that plasma concentrations of formaldehyde and formate after this compound administration are comparable to endogenous levels.[1][4] The released phosphate is also managed by endogenous homeostatic mechanisms, and serum phosphate levels do not typically reach toxic concentrations.[1][4]

Step 3: Metabolism of Propofol

The active metabolite, propofol, undergoes extensive hepatic and extrahepatic metabolism, primarily through glucuronidation by UDP-glucuronosyltransferases (UGTs) and to a lesser extent, oxidation by cytochrome P450 (CYP) enzymes, to form inactive, water-soluble metabolites that are excreted renally.[1]

Quantitative Pharmacokinetic Data

The conversion of this compound to propofol results in a distinct pharmacokinetic profile compared to the direct administration of propofol emulsion. The following tables summarize key pharmacokinetic parameters from studies in healthy volunteers and patients with hepatic impairment.

Table 1: Pharmacokinetics of this compound and Liberated Propofol in Healthy Adult Volunteers

ParameterThis compoundLiberated PropofolReference(s)
Dose 6.5 mg/kg (IV bolus)6.5 mg/kg this compound[4]
Tmax (Time to Peak Plasma Concentration) ~8 minutes~12 minutes[4][6]
Cmax (Peak Plasma Concentration) 78.7 µg/mL (for 6 mg/kg dose)Lower than equimolar propofol[3][4][7]
t½ (Terminal Half-life) 48 minutes2.06 ± 0.77 hours[4]
Vd (Volume of Distribution) 0.33 ± 0.069 L/kg5.8 L/kg[3][4]
CLp (Total Body Clearance) 0.28 L/h/kg2.74 L/h/kg (as CLp/F)[3]

Table 2: Pharmacokinetics of this compound and Liberated Propofol in Patients with Hepatic Impairment (Single 10 mg/kg IV Bolus)

ParameterNormal Liver FunctionModerate Hepatic ImpairmentSevere Hepatic ImpairmentReference(s)
This compound AUC (0→∞) (h*ng/mL) 11413.0 ± 2381.16554.4 ± 2320.15104.7 ± 1571.5[8]
This compound CL (L/h) 53.0 ± 10.984.6 ± 28.5Not Reported[8]
Liberated Propofol CL (L/h) 117.9 ± 30.1100.1 ± 27.279.2 ± 13.9[8]

Experimental Protocols

The quantification of this compound and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. Below are generalized methodologies based on published literature.

Quantification of this compound and Propofol in Human Plasma by LC-MS/MS

Objective: To determine the plasma concentrations of this compound and its active metabolite, propofol.

Methodology:

  • Sample Collection: Venous blood samples are collected at predetermined time points into tubes containing an anticoagulant (e.g., K2EDTA) and an alkaline phosphatase inhibitor (e.g., sodium orthovanadate) to prevent ex vivo conversion of this compound.[9]

  • Sample Preparation: Plasma is separated by centrifugation. A protein precipitation or solid-phase extraction (SPE) method is typically employed to extract the analytes from the plasma matrix. An internal standard (e.g., a deuterated analog of propofol) is added prior to extraction for accurate quantification.

  • Chromatographic Separation: The extracted samples are injected into a liquid chromatography system. A C18 reversed-phase column is commonly used to separate this compound and propofol from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is typically used.

  • Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, propofol, and the internal standard are monitored.

  • Quantification: A calibration curve is generated using standards of known concentrations prepared in a blank matrix. The concentration of the analytes in the study samples is determined by comparing their peak area ratios to the internal standard against the calibration curve.

Quantification of Formaldehyde and Phosphate in Plasma

Detailed, validated protocols for the routine quantification of the small, endogenous molecules formaldehyde and phosphate in plasma following this compound administration are not extensively detailed in the primary clinical literature for this compound. However, general approaches can be outlined:

  • Formaldehyde: Quantification in biological matrices is challenging due to its high reactivity and endogenous presence. Methods often involve derivatization followed by gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence or UV detection. One described method for blood samples involves derivatization to a stable, quantifiable compound.[10]

  • Phosphate: Plasma phosphate levels are typically measured using standard clinical chemistry colorimetric assays. These assays are readily available in clinical laboratories and are based on the reaction of phosphate with a chromogenic substrate to produce a colored product that is measured spectrophotometrically.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a clinical pharmacokinetic study of this compound.

Experimental_Workflow Experimental Workflow for a this compound Pharmacokinetic Study cluster_study_setup Study Setup cluster_drug_admin Drug Administration & Sampling cluster_sample_processing Sample Processing & Analysis cluster_data_analysis Data Analysis Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Subject_Screening->Informed_Consent Baseline_Measurements Baseline Measurements (Vitals, Blood Samples) Informed_Consent->Baseline_Measurements Fospropofol_Admin This compound Administration (e.g., IV Bolus) Baseline_Measurements->Fospropofol_Admin Blood_Sampling Serial Blood Sampling (Pre-defined Timepoints) Fospropofol_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Extraction Sample Extraction (e.g., SPE) Plasma_Separation->Sample_Extraction LC_MS_MS LC-MS/MS Analysis Sample_Extraction->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling Data_Interpretation Data Interpretation & Reporting PK_Modeling->Data_Interpretation

Figure 2: Experimental Workflow for a this compound PK Study

Enzyme Kinetics: A Knowledge Gap

A thorough review of the available scientific literature did not yield specific enzyme kinetic parameters (i.e., Michaelis constant (Km) and maximum velocity (Vmax)) for the hydrolysis of this compound by human alkaline phosphatase. While kinetic data for alkaline phosphatase with generic substrates like p-nitrophenyl phosphate (pNPP) are available, these are not directly translatable to the specific interaction with this compound. The determination of these parameters would require dedicated in vitro enzymatic assays and would provide valuable information on the rate and efficiency of the conversion of this compound to propofol.

Conclusion

The in vivo metabolism of this compound is a well-defined process initiated by the rapid enzymatic conversion to propofol, formaldehyde, and phosphate. The subsequent metabolism of these products is efficient, with formaldehyde and phosphate concentrations generally remaining within endogenous levels. The pharmacokinetic profile of liberated propofol is characterized by a delayed onset and lower peak concentration compared to direct propofol administration, which contributes to its clinical effects. While robust methods for the quantification of this compound and propofol exist, further research is warranted to establish specific enzyme kinetics for the hydrolysis of this compound and to develop standardized, detailed protocols for the quantification of its smaller metabolites in a clinical setting. This in-depth understanding is paramount for the continued safe and effective use of this compound in clinical practice and for the development of future prodrug-based anesthetic agents.

References

The Pharmacokinetics and Pharmacodynamics of Fospropofol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the metabolic journey and physiological effects of the water-soluble propofol prodrug, fospropofol, designed for researchers, scientists, and drug development professionals.

This compound, a water-soluble prodrug of propofol, presents a distinct pharmacological profile, offering potential advantages over traditional propofol emulsions, including reduced injection site pain.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, with a focus on research applications. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols from key studies are provided. Visual diagrams generated using Graphviz illustrate critical pathways and workflows.

Core Concepts: From Prodrug to Active Metabolite

This compound itself is an inactive compound.[3] Its therapeutic effects are realized upon intravenous administration, where it is rapidly hydrolyzed by endothelial and hepatic alkaline phosphatases.[1][4] This enzymatic conversion yields three metabolites: the active anesthetic agent propofol, phosphate, and formaldehyde.[4][5][6] The formaldehyde and phosphate plasma concentrations remain comparable to endogenous levels and do not reach toxic concentrations.[4][7]

Every 1.86 mg of this compound disodium administered is the molar equivalent of 1 mg of propofol.[4] This slow, time-dependent enzymatic conversion is a rate-limiting step that results in a delayed onset of action and a different sedation profile compared to propofol emulsion.[4]

This compound This compound (Inactive Prodrug) Enzyme Alkaline Phosphatases (Endothelium and Liver) This compound->Enzyme Intravenous Administration Propofol Propofol (Active Metabolite) Enzyme->Propofol Enzymatic Conversion Metabolites Phosphate + Formaldehyde (Inactive Metabolites) Enzyme->Metabolites Effect CNS Sedation Propofol->Effect

Figure 1: Metabolic conversion of this compound to propofol.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The pharmacokinetic profile of this compound is characterized by its conversion to propofol, which then governs the onset and duration of sedative effects.

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters for this compound and the resulting propofol metabolite, compiled from various research studies.

Parameter This compound Liberated Propofol (from this compound) Propofol (Emulsion) Reference
Time to Peak Plasma Concentration (Tmax) 4 - 12 minutes9 - 15 minutes~1 minute[4][8][9]
Peak Plasma Concentration (Cmax) after 10-30 mg/kg IV 138.4 ± 20.0 µg/mL3.4 ± 1.0 µg/mLLower than propofol emulsion[8][9]
Volume of Distribution (Vd) 0.33 ± 0.069 L/kg5.8 L/kg-[4]
Terminal Elimination Half-Life (t1/2) ~46 - 52 minutes2.06 ± 0.77 hours to 478 ± 287 minutes88 ± 48 minutes[4][9][10]
Protein Binding 98%98%97-99%[4][7]
Renal Elimination of Unchanged Drug <0.02%<1%-[4][7]

Note: Some early pharmacokinetic data on this compound were retracted due to analytical inaccuracies; the data presented here are from corrected or more recent publications.[10]

Detailed Experimental Protocols for Pharmacokinetic Studies

Human Clinical Trials:

  • Study Design: Phase I, II, and III clinical trials have been conducted to characterize the pharmacokinetics of this compound.[11] Many of these are randomized, double-blind, multicenter trials.[12]

  • Subject Population: Studies have included healthy adult volunteers, patients undergoing diagnostic procedures (e.g., colonoscopy, bronchoscopy), and patients with hepatic impairment.[10][12][13]

  • Dosing Regimen: this compound is administered intravenously as a bolus dose, often followed by supplemental doses to maintain sedation.[11] Doses in clinical trials have ranged from 2 mg/kg to 30 mg/kg.[9][12] In many protocols, patients receive pretreatment with an opioid like fentanyl (e.g., 50 µg IV) 5 minutes before the initial this compound dose.[10][14]

  • Blood Sampling: Venous blood samples are typically collected at multiple time points, for instance, predose and at 16 points postdose through 1440 minutes in canine studies, and at 14 time points in human hepatic impairment studies.[13][15]

  • Bioanalytical Method: Plasma concentrations of this compound and propofol are determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][16]

  • Pharmacokinetic Analysis: Plasma drug concentration-time data are fitted to determine parameters such as AUC (Area Under the Curve), Cmax, Tmax, and t1/2 using non-compartmental analysis with software like Phoenix WinNonlin.[13][16]

Animal Studies:

  • Animal Models: Studies have been conducted in various animal models, including rats and beagle dogs.[15][17][18]

  • Administration Routes: In addition to intravenous administration, non-intravenous routes such as oral and intraduodenal have been explored in rats to assess bioavailability.[17][18]

  • Pharmacokinetic Parameters: In rats, the oral bioavailability of propofol from this compound was found to be 20-70%, and approximately 100% via the intraduodenal route.[17][18]

cluster_0 Pre-Administration cluster_1 Administration cluster_2 Data Collection cluster_3 Analysis Subject Screening Subject Screening Baseline Measurements Baseline Measurements Subject Screening->Baseline Measurements IV Fentanyl (50 mcg) IV Fentanyl (50 mcg) Baseline Measurements->IV Fentanyl (50 mcg) IV this compound (Bolus Dose) IV this compound (Bolus Dose) IV Fentanyl (50 mcg)->IV this compound (Bolus Dose) 5 min Supplemental Doses Supplemental Doses IV this compound (Bolus Dose)->Supplemental Doses as needed Serial Blood Sampling Serial Blood Sampling IV this compound (Bolus Dose)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation LC-MS/MS Analysis LC-MS/MS Analysis Plasma Separation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling

Figure 2: Experimental workflow for a typical pharmacokinetic study.

Pharmacodynamics: Mechanism of Action and Clinical Effects

The pharmacodynamic effects of this compound are mediated by its active metabolite, propofol.

Mechanism of Action

Propofol exerts its sedative and hypnotic effects primarily by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[3][4][5] This leads to an increased influx of chloride ions into neurons, causing hyperpolarization of the cell membrane and a decrease in neuronal excitability.[3] Propofol may also inhibit excitatory NMDA glutamate receptors.[4]

Propofol Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor Potentiates GABA Binding Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens Chloride_Influx Increased Chloride Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedation Sedation/Anesthesia Reduced_Excitability->Sedation

Figure 3: Signaling pathway for propofol's mechanism of action.

Dose-Response Relationship and Clinical Effects

Clinical trials have established a clear dose-dependent relationship for the sedative effects of this compound.

This compound Dose (IV Bolus) Sedation Success Rate Average Time to Sedation Key Findings Reference
2 mg/kg24% - 27.5%12.4 - 18.0 minutesLow efficacy for moderate sedation.[12][14][19]
5 mg/kg35%11.0 minutesModerate efficacy.[12][19]
6.5 mg/kg69% - 88.7%4.0 - 6.5 minutesConsidered the ideal balance of efficacy and safety for moderate sedation in procedures like colonoscopy and bronchoscopy.[12][14][19]
8 mg/kg96%4.7 minutesHigh efficacy, but with an increased risk of deep sedation.[4][12][19]
20 mg/kg97.7% (non-inferior to 2 mg/kg propofol)Slower onset than propofolEffective for induction of general anesthesia.[14][20][21]

Pharmacodynamic Effects on the Electroencephalogram (EEG):

This compound, through its conversion to propofol, produces characteristic changes in the EEG. Sedative doses of propofol are associated with an increase in the total power of the EEG spectrum, with a notable increase in beta-band activity (12-35 Hz).[22] At higher doses for general anesthesia, the EEG may show delta waves and burst suppression patterns.[23] Pharmacodynamic studies have utilized the bispectral index (BIS) to quantify the sedative effects of this compound, showing a later onset and longer duration of response compared to propofol emulsion.[8]

Detailed Experimental Protocols for Pharmacodynamic Studies
  • Primary Efficacy Endpoint: The most common primary endpoint in clinical trials for moderate sedation is "sedation success." This is often defined as achieving a specific score on a sedation scale, such as a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤4, without the need for alternative sedation or manual/mechanical ventilation.[12][14]

  • Sedation Assessment: Sedation levels are continuously monitored by trained personnel. The MOAA/S is a validated scale used to assess the level of consciousness.

  • Patient and Physician Satisfaction: These are often included as secondary endpoints and are assessed using questionnaires.[12][14]

  • Recovery and Cognitive Function: Time to become alert and ready for discharge are measured. Cognitive function and memory retention may be assessed using tools like the Hopkins Verbal Learning Test-Revised.[10][24]

  • Safety Monitoring: Continuous monitoring of vital signs, including blood pressure, heart rate, respiratory rate, and oxygen saturation, is mandatory.[25] Facilities for airway management, ventilation, and cardiovascular resuscitation must be immediately available.[4][25]

  • EEG Monitoring: In research settings, EEG is recorded to assess the drug's effect on brain electrical activity. Power spectrum analysis is used to quantify changes in different frequency bands.[15][22]

Drug Interactions and Safety Profile

This compound can have additive cardiorespiratory effects when co-administered with other sedative-hypnotics and opioids, although this effect may be less pronounced than with propofol emulsion due to the slower release of the active metabolite.[4] There are 117 known drug interactions with this compound, with 13 being major.[26]

The most commonly reported adverse events are transient paresthesia (often in the perianal region) and pruritus, which are thought to be related to the phosphate ester component.[2][14][19] Unlike propofol, this compound is not associated with significant pain on injection.[1][27] Hypoxemia and hypotension have been observed, but are generally mild to moderate in severity.[14][19]

Conclusion for the Research Community

This compound offers a unique pharmacokinetic and pharmacodynamic profile that distinguishes it from propofol emulsion. Its slower onset and potentially more sustained effect, coupled with a favorable injection site tolerability, make it a subject of continued interest for procedural sedation and anesthesia induction. For researchers, a thorough understanding of its dose-dependent effects, metabolic pathway, and the specific protocols used in its evaluation is critical for designing future studies and accurately interpreting results. The data and methodologies presented in this guide provide a foundational resource for further investigation into the clinical applications and underlying mechanisms of this important sedative agent.

References

The Quest for Safer Sedation: A Technical Guide to the Discovery and Development of Water-Soluble Propofol Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propofol, the gold standard for intravenous anesthesia, is celebrated for its rapid onset and short duration of action. However, its lipid emulsion formulation is associated with several drawbacks, including pain on injection, risk of hyperlipidemia, and potential for bacterial contamination. These limitations have spurred the development of water-soluble alternatives, aiming to retain propofol's desirable anesthetic properties while offering an improved safety and formulation profile. This technical guide provides an in-depth exploration of the core scientific endeavors in the discovery and development of these next-generation anesthetic agents, with a focus on key candidates that have emerged from extensive preclinical and clinical research.

The Prodrug Approach: Overcoming Propofol's Lipophilicity

The primary strategy to enhance the water solubility of propofol has been the development of prodrugs. This approach involves chemically modifying the propofol molecule to create a water-soluble derivative that, once administered, is metabolized in the body to release the active propofol.

Fospropofol: The First-in-Class Water-Soluble Prodrug

This compound is a phosphate ester prodrug of propofol.[1][2] Upon intravenous administration, it is rapidly hydrolyzed by endothelial alkaline phosphatases to yield propofol, phosphate, and formaldehyde.[3][4]

Experimental Protocol: Synthesis of this compound Disodium

A common laboratory-scale synthesis of this compound disodium involves a multi-step process:

  • O-chloromethylation of Propofol: Propofol is reacted with bromochloromethane in the presence of a base like sodium hydroxide to form 2-chloromethoxy-1,3-diisopropylbenzene.[5]

  • Phosphorylation: The resulting intermediate is then reacted with a phosphorylating agent, such as 60% phosphoric acid, in the presence of triethylamine and a phase-transfer catalyst like tetrabutylammonium bromide.[5]

  • Salt Formation: The final product is obtained by treating the phosphorylated intermediate with sodium hydroxide to form the disodium salt.[5]

Ciprofol (HSK3486): A Novel Phenol Derivative

Ciprofol is a newer-generation intravenous anesthetic that, while not a prodrug in the traditional sense, is a structural analog of propofol with improved water solubility.[3] It is a 2,6-disubstituted phenol derivative that acts as a potent GABA-A receptor agonist.[6]

Experimental Protocol: Manufacturing Process of Ciprofol

A scalable manufacturing process for ciprofol has been developed and involves the following key steps:

  • Regioselective para-halogenation of Phenol: This initial step is followed by esterification.

  • Fries Rearrangement: This reaction is performed to yield the desired ketone intermediate.

  • Wittig Reaction and Asymmetric Hydrogenation: A benign reduction of the halogen and a Wittig reaction are followed by a ruthenium-catalyzed asymmetric hydrogenation to yield the final ciprofol molecule.

HX0969 and its Amino Acid Derivatives: A New Generation of Prodrugs

To address some of the limitations observed with this compound, such as the release of formaldehyde, new propofol prodrugs have been designed. HX0969 is a lead compound that was further developed into amino acid-containing prodrugs like HX0969-Ala-HCl and HX0969-Gly-F3.[7][8] These were designed to have good water solubility and a more rapid onset of action.[7]

Experimental Protocol: Synthesis of HX0969 Amino Acid Prodrugs

The synthesis of these novel prodrugs is based on the lead compound HX0969:

  • Synthesis of HX0969: The lead compound is synthesized using a sodium borohydride-iodine system.[7][9]

  • Derivatization: HX0969 is then used as a starting material for the synthesis of HX0969W, HX0969-Gly-F3, and HX0969-Ala-HCl.[7][9]

Quantitative Comparison of Water-Soluble Propofol Alternatives

A direct comparison of the quantitative data from various studies is essential for evaluating the potential of these new agents. The following tables summarize key pharmacokinetic and pharmacodynamic parameters.

Table 1: Pharmacokinetic Parameters of Water-Soluble Propofol Alternatives

ParameterThis compoundCiprofol (HSK3486)HX0969W
Tmax (propofol) 8-12 min[3]N/ALonger than this compound
Cmax (propofol) Dose-dependentN/AHigher than this compound
Half-life (prodrug) ~46 min[3]N/AShorter MRT than this compound
Clearance (prodrug) N/AN/AMore rapid than this compound
Volume of Distribution (prodrug) 0.33 ± 0.069 L/kg[3]N/AN/A

Table 2: Pharmacodynamic Parameters of Water-Soluble Propofol Alternatives

ParameterThis compoundCiprofol (HSK3486)HX0969WHX0969-Ala-HCl
Onset of Sedation 4-8 min[3]RapidLonger than this compoundShorter than this compound
ED50 N/AN/A46.49 mg/kg (rat)Lower dose than this compound
Anesthetic Success Rate HighNon-inferior to propofolN/AN/A

Core Mechanism of Action: Modulation of GABA-A Receptor Signaling

The primary mechanism of action for propofol and its water-soluble alternatives is the potentiation of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[10]

GABAA_Signaling cluster_membrane Neuronal Membrane GABAA_Receptor GABA-A Receptor Cl_ion GABAA_Receptor->Cl_ion Increases Influx Hyperpolarization Membrane Hyperpolarization GABAA_Receptor->Hyperpolarization Leads to GABA GABA GABA->GABAA_Receptor Binds Propofol_Alternative Propofol Alternative Propofol_Alternative->GABAA_Receptor Allosterically Modulates Neuronal_Inhibition Neuronal Inhibition (Sedation/Anesthesia) Hyperpolarization->Neuronal_Inhibition Results in Drug_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Discovery Drug Discovery & Lead Optimization In_Vitro In Vitro Studies (e.g., Plasma Hydrolysis) Discovery->In_Vitro In_Vivo In Vivo Animal Models (Efficacy & Safety) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Phase_I Phase I Trials (Safety & PK in Healthy Volunteers) Tox->Phase_I Phase_II Phase II Trials (Efficacy & Dosing in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA, EMA) Phase_III->Regulatory_Approval

References

fospropofol enzymatic conversion by alkaline phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Enzymatic Conversion of Fospropofol by Alkaline Phosphatases

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a water-soluble phosphono-O-methyl prodrug of propofol, was developed to circumvent formulation challenges associated with the lipid emulsion of propofol, such as injection site pain and the risk of hyperlipidemia and bacterial contamination.[1][2] Its pharmacological activity is entirely dependent on its in-vivo enzymatic conversion to the active anesthetic agent, propofol. This technical guide provides a comprehensive overview of this critical conversion process, which is catalyzed by alkaline phosphatases. It details the core mechanism, presents key pharmacokinetic data in a structured format, outlines detailed experimental protocols for studying the conversion, and visualizes the associated biological and experimental pathways.

The Core Mechanism: Hydrolysis by Alkaline Phosphatase

This compound itself is an inactive compound.[2][3] Upon intravenous administration, it undergoes hydrolysis by endogenous alkaline phosphatases (ALPs).[4][5] This enzymatic reaction is the rate-limiting step for the onset of sedative effects.[3] The hydrolysis of one mole of this compound yields one mole each of propofol, formaldehyde, and inorganic phosphate.[1][6][7]

The primary sites for this biotransformation are the surfaces of vascular endothelial cells and the liver, where alkaline phosphatases are abundantly present.[2][3][8] The liberated formaldehyde is subsequently and rapidly metabolized by aldehyde dehydrogenases in the liver and erythrocytes into formate, with plasma concentrations remaining comparable to endogenous levels.[1][3][5] The released propofol is responsible for exerting sedative and hypnotic effects through its action on GABA-A receptors in the central nervous system.[3][4]

cluster_conversion Primary Biotransformation cluster_detox Secondary Metabolism This compound This compound Propofol Propofol (Active Metabolite) This compound->Propofol Alkaline Phosphatase Formaldehyde Formaldehyde This compound->Formaldehyde Alkaline Phosphatase Phosphate Phosphate This compound->Phosphate Alkaline Phosphatase Formate Formate Formaldehyde_ref->Formate Aldehyde Dehydrogenase admin 1. Administer this compound collect 2. Collect Blood Sample (into tube with solved SOV inhibitor) admin->collect separate 3. Plasma Separation (Centrifugation) collect->separate extract 4. Analyte Extraction separate->extract analyze 5. LC-MS/MS Analysis extract->analyze calculate 6. Calculate PK Parameters analyze->calculate prep 1. Prepare Sample (e.g., Cell Lysate) reagent 2. Add pNPP Substrate in Alkaline Buffer prep->reagent incubate 3. Incubate at 37°C reagent->incubate measure 4. Measure Absorbance (405nm) Kinetic Read (ΔOD/min) incubate->measure calculate 5. Calculate Enzyme Activity measure->calculate admin IV Administration of this compound convert Enzymatic Conversion (Alkaline Phosphatase) admin->convert release Propofol Release into Plasma convert->release gaba Action on CNS GABA-A Receptors release->gaba effect Clinical Effect: Sedation gaba->effect

References

molecular formula and weight of fospropofol disodium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core molecular and pharmacological characteristics of fospropofol disodium. It is intended to serve as a comprehensive resource, detailing its chemical properties, mechanism of action, and key experimental methodologies for its study.

Core Molecular and Physicochemical Data

This compound disodium is a water-soluble prodrug of the anesthetic agent propofol.[1] Its chemical properties are summarized in the table below.

ParameterValueReference
Molecular Formula C₁₃H₁₉Na₂O₅P[2]
Molecular Weight 332.24 g/mol [3]
Chemical Name [2,6-bis(1-methylethyl)phenoxy]methyl phosphate, disodium salt[3]
Appearance White powder[4]
Solubility Water-soluble[1]

Mechanism of Action: From Prodrug to Active Anesthetic

This compound disodium exerts its sedative and hypnotic effects through a two-step mechanism. Initially, the inactive prodrug is hydrolyzed by alkaline phosphatases, which are ubiquitously present on the surface of endothelial cells.[1][3] This enzymatic cleavage yields three products: the active anesthetic propofol, inorganic phosphate, and formaldehyde.[2] The liberated propofol, a lipophilic molecule, then crosses the blood-brain barrier to modulate the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] Propofol potentiates the effect of GABA at this receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, which ultimately results in sedation and anesthesia.[5]

Fospropofol_Mechanism Mechanism of Action of this compound Disodium cluster_bloodstream Bloodstream cluster_cns Central Nervous System Fospropofol_Disodium This compound Disodium Alkaline_Phosphatase Alkaline Phosphatase (on endothelial cells) Fospropofol_Disodium->Alkaline_Phosphatase Hydrolysis Propofol Propofol Alkaline_Phosphatase->Propofol Phosphate Phosphate Alkaline_Phosphatase->Phosphate Formaldehyde Formaldehyde Alkaline_Phosphatase->Formaldehyde GABA_A_Receptor GABA-A Receptor (on neuron) Propofol->GABA_A_Receptor Potentiates GABA action Propofol->GABA_A_Receptor Crosses Blood-Brain Barrier Chloride_Influx Increased Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Sedation_Anesthesia Sedation / Anesthesia Neuronal_Hyperpolarization->Sedation_Anesthesia

This compound Disodium: Metabolic Activation and Neuromodulatory Pathway.

Key Experimental Protocols

This section details methodologies for the synthesis, in vitro characterization, and in vivo assessment of this compound disodium.

Synthesis of this compound Disodium

This protocol outlines a common method for the chemical synthesis of this compound disodium.[6]

Step 1: Synthesis of 2-chloromethoxy-1,3-diisopropylbenzene

  • Under a nitrogen atmosphere, combine bromochloromethane and propofol (in a 5-7:1 molar ratio) in a tetrahydrofuran solution.

  • Add solid sodium hydroxide to the solution.

  • Heat the reaction mixture to 30-40°C and maintain for 6 hours.

  • After cooling to room temperature, filter the mixture.

  • Concentrate the filtrate under vacuum to yield 2-chloromethoxy-1,3-diisopropylbenzene as a faint yellow oil.

Step 2: Synthesis and Purification of this compound Disodium

  • React the 2-chloromethoxy-1,3-diisopropylbenzene from Step 1 with 60% phosphoric acid.

  • Add triethylamine and tetrabutylammonium bromide to the reaction mixture.

  • Heat the reaction to 90-100°C for 1 hour.

  • Following the reaction, adjust the pH and treat with sodium hydroxide to form the disodium salt.

  • Purify the final product by crystallization from isopropanol to yield this compound disodium.

In Vitro Hydrolysis by Alkaline Phosphatase

This assay measures the enzymatic conversion of this compound disodium to propofol.[7][8]

  • Preparation of Cell Lysate:

    • Culture cells known to express alkaline phosphatase (e.g., Saos-2 human osteoblast-like cells) to confluence.

    • Wash the cell monolayer with sterile phosphate-buffered saline (PBS).

    • Disaggregate the cells using a trypsin-EDTA mixture and resuspend in PBS.

    • Adjust the cell concentration to 4 x 10⁵ cells/mL in PBS.

    • Lyse the cells by adding an equal volume of 1% (v/v) Triton X-100 in PBS.

  • Enzymatic Assay:

    • Add 50 µL of the cell lysate to a 96-well microtiter plate.

    • To initiate the reaction, add 50 µL of a substrate buffer containing this compound disodium.

    • Incubate the plate at 37°C.

    • At various time points, stop the reaction and measure the concentration of released propofol using a validated analytical method, such as high-performance liquid chromatography (HPLC).

In Vivo Sedation Model in Rats

This protocol describes an animal model to assess the sedative effects of this compound disodium.[3]

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats.

    • House the animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration:

    • Prepare a solution of this compound disodium in sterile saline.

    • Administer the solution as an intravenous (IV) bolus injection. A typical dose for assessing sedation is 40 mg/kg.

  • Assessment of Sedation:

    • Monitor the animals for loss of righting reflex as a primary indicator of sedation.

    • The onset of sedation is the time from injection to the loss of the righting reflex.

    • The duration of sedation is the time from the loss to the spontaneous return of the righting reflex.

GABA-A Receptor Binding Assay

This radioligand binding assay is used to characterize the interaction of propofol (the active metabolite of this compound) with the GABA-A receptor.[9]

  • Membrane Preparation:

    • Homogenize rat brain tissue in an appropriate buffer.

    • Perform a series of centrifugation steps to isolate the cell membrane fraction containing the GABA-A receptors.

    • Resuspend the final membrane pellet in the binding buffer.

  • Binding Assay:

    • In assay tubes, combine the membrane preparation with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [³H]muscimol or [³H]flumazenil).

    • For competition assays, add varying concentrations of unlabeled propofol.

    • Incubate the tubes to allow binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting to determine the binding affinity of propofol.

Electrophysiological Assessment of GABA-A Receptor Potentiation

This protocol uses whole-cell patch-clamp recordings to measure the potentiation of GABA-A receptor currents by propofol.[5][10]

  • Cell Culture and Preparation:

    • Use cultured murine hippocampal neurons or a suitable cell line expressing GABA-A receptors.

    • Establish whole-cell patch-clamp recordings from individual cells.

  • Electrophysiological Recording:

    • Apply a submaximal concentration of GABA to the cell to elicit a baseline current response mediated by GABA-A receptors.

    • Co-apply the same concentration of GABA with a clinically relevant concentration of propofol (e.g., 2-10 µM).

    • Measure the amplitude and decay time of the GABA-A receptor-mediated currents in the absence and presence of propofol.

    • An increase in the current amplitude and/or a prolongation of the decay time in the presence of propofol indicates potentiation of the GABA-A receptor.

Experimental_Workflow Experimental Workflow for this compound Disodium Characterization Synthesis Chemical Synthesis Fospropofol_Disodium This compound Disodium Synthesis->Fospropofol_Disodium InVitro_Hydrolysis In Vitro Hydrolysis Assay Propofol Propofol InVitro_Hydrolysis->Propofol InVivo_Sedation In Vivo Sedation Model (Rats) GABA_Binding GABA-A Receptor Binding Assay Electrophysiology Electrophysiology (Patch Clamp) Fospropofol_Disodium->InVitro_Hydrolysis Fospropofol_Disodium->InVivo_Sedation Propofol->GABA_Binding Propofol->Electrophysiology

Workflow for the Synthesis and Pharmacological Evaluation of this compound Disodium.

References

The Pharmacokinetic Profile of Fospropofol and its Active Metabolite, Propofol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Fospropofol, a water-soluble prodrug of the anesthetic agent propofol, presents a distinct pharmacokinetic profile characterized by its conversion to the active compound.[1][2] This guide provides a detailed examination of the terminal elimination half-life of both this compound and the propofol liberated following its administration. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of its metabolic pathway.

Introduction

Propofol is a widely utilized intravenous anesthetic known for its rapid onset and short duration of action.[2][3] However, its lipid emulsion formulation can cause pain on injection and carries risks of hyperlipidemia and bacterial contamination.[1][2] this compound was developed as a water-soluble alternative to circumvent these formulation-related issues.[2][4] As an inactive prodrug, this compound requires enzymatic conversion to propofol to exert its sedative and hypnotic effects.[1][5] This conversion process is a rate-limiting step that significantly influences the pharmacokinetics and pharmacodynamics, resulting in a delayed onset of action compared to propofol emulsion.[5][6] A thorough understanding of the terminal elimination half-lives of both the parent drug and its active metabolite is crucial for its safe and effective clinical application.

Metabolic Pathway and Pharmacokinetics

Upon intravenous administration, this compound is metabolized by endothelial and hepatic alkaline phosphatases.[4][5] This enzymatic hydrolysis yields propofol, formaldehyde, and phosphate.[2][5] The released formaldehyde is rapidly oxidized to formate by dehydrogenases in the liver and erythrocytes, and subsequently eliminated as carbon dioxide.[5] Plasma concentrations of formaldehyde and phosphate after this compound administration are comparable to endogenous levels.[5] The liberated propofol is the active moiety responsible for the central nervous system effects, primarily through potentiation of GABA-A receptor activity.[1]

Quantitative Data on Terminal Elimination Half-Life

The terminal elimination half-life (t½) is a key pharmacokinetic parameter representing the time required for the plasma concentration of a drug to decrease by 50% during the elimination phase. The following tables summarize the reported half-life data for this compound and the propofol liberated from it. For comparison, typical half-life values for directly administered propofol are also included.

Table 1: Terminal Elimination Half-Life of this compound

Study PopulationDoseMean Terminal Half-Life (t½)Source
Healthy Subjects6.5 mg/kg bolus48 minutes (0.80 hours)[5]
Patients6.5 mg/kg bolus52 minutes (0.87 hours)[5]
GeneralNot Specified~46 minutes (0.77 hours)[7]

Table 2: Terminal Elimination Half-Life of Liberated Propofol (following this compound Administration)

Study PopulationThis compound DoseMean Terminal Half-Life (t½)Source
Healthy Subjects6 mg/kg bolus2.06 ± 0.77 hours[5]

Table 3: Terminal Elimination Half-Life of Propofol (following Direct Administration)

PhaseDescriptionMean Terminal Half-Life (t½)Source
Initial DistributionRapid equilibration into highly perfused tissues2-8 minutes[3][8]
IntermediateRedistribution to muscle and other tissues30-60 minutes[8]
Terminal EliminationSlow elimination from poorly perfused tissues4-7 hours (can extend to 1-3 days after prolonged infusion)[3][8]

Experimental Protocols for Pharmacokinetic Analysis

The determination of the terminal elimination half-life for this compound and liberated propofol typically involves the following experimental design:

4.1. Study Design and Subject Recruitment:

  • Design: Pharmacokinetic studies are often conducted as single-center, open-label, or crossover trials.

  • Subjects: Healthy adult volunteers are typically recruited. Inclusion criteria often specify an age range, weight, and confirmation of good health through physical examinations and laboratory tests.

4.2. Drug Administration:

  • This compound is administered intravenously, typically as a single bolus dose over a short period.

  • In some studies, supplemental medication such as an opioid (e.g., fentanyl) may be administered prior to the study drug, a detail that must be controlled for in the study design.[7]

4.3. Sample Collection:

  • Venous blood samples are collected into tubes containing an anticoagulant at multiple time points.

  • Sampling begins prior to drug administration (baseline) and continues at frequent intervals immediately following the infusion, with the intervals increasing over time (e.g., 1, 3, 5, 10, 20, 30, 60 minutes, and then hourly for several hours).[9]

  • To prevent the ongoing conversion of this compound to propofol ex vivo, blood samples may be immediately treated with an alkaline phosphatase inhibitor or processed by deproteinization with a solvent like methanol.[9]

  • Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or lower) until analysis.[10]

4.4. Analytical Methodology:

  • The concentrations of this compound and liberated propofol in plasma samples are quantified using a validated analytical method, most commonly high-performance liquid chromatography (HPLC) coupled with a suitable detection method.[10]

  • The method must be sensitive and specific to differentiate between the prodrug and the active metabolite.

4.5. Pharmacokinetic Analysis:

  • The plasma concentration-time data for both this compound and propofol are analyzed using pharmacokinetic software.

  • Non-compartmental analysis (NCA) is commonly used to determine key parameters. The terminal elimination rate constant (λz) is calculated from the slope of the log-linear terminal phase of the concentration-time curve.

  • The terminal elimination half-life is then calculated using the formula: t½ = ln(2) / λz .

Visualization of Metabolic Pathway

The following diagram illustrates the metabolic conversion of this compound.

Fospropofol_Metabolism cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Propofol Propofol (Active) This compound->Propofol Alkaline Phosphatases (Endothelium, Liver) Metabolites Phosphate + Formaldehyde Elimination Further Metabolism & Renal Elimination Propofol->Elimination Formate Formate Metabolites->Formate Dehydrogenases (Liver, Erythrocytes) CO2 CO2 Formate->CO2 Tetrahydrofolate Pathway

Caption: Metabolic pathway of this compound to propofol and byproducts.

Conclusion

The terminal elimination half-life of this compound is relatively short, averaging approximately 46 to 52 minutes.[5][7] The propofol liberated from this conversion process exhibits a longer terminal elimination half-life, around 2 hours, which is still shorter than the terminal phase of directly administered propofol after prolonged infusion.[5][8] This pharmacokinetic profile, governed by the rate-limiting enzymatic conversion, results in a delayed onset and a different sedation profile compared to propofol emulsion. These characteristics are critical for drug development professionals and clinicians to consider when designing dosing regimens and evaluating the clinical utility of this compound for procedural sedation.

References

A Comparative Analysis of the Binding Profiles of Fospropofol and Propofol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive comparison of the binding profiles of fospropofol and its active metabolite, propofol. Designed for researchers, scientists, and drug development professionals, this document delves into their molecular interactions, binding affinities, and the experimental methodologies used to elucidate these properties.

Introduction: From Prodrug to Active Anesthetic

This compound is a water-soluble prodrug of propofol, the most widely used intravenous general anesthetic.[1][2] Its development was aimed at mitigating some of the undesirable side effects of propofol, such as pain on injection and the risks associated with a lipid emulsion formulation.[1][3] this compound itself is pharmacologically inactive.[4] Following intravenous administration, it is rapidly metabolized by endothelial alkaline phosphatases to propofol, formaldehyde, and phosphate.[5][6] The anesthetic and sedative effects of this compound are therefore attributable to the actions of its active metabolite, propofol.[4]

Propofol exerts its primary effects through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[7][8] At higher concentrations, propofol can also directly activate the GABA-A receptor.[7][9] This interaction enhances the inhibitory effects of GABA, leading to sedation, hypnosis, and anesthesia.

Comparative Binding Profiles

The core of this compound's and propofol's activity lies in the interaction of propofol with the GABA-A receptor. This compound, as a prodrug, does not directly bind to the GABA-A receptor.[4] However, both this compound and propofol exhibit high protein binding in plasma.

Plasma Protein Binding

Both this compound and propofol are extensively bound to plasma proteins, primarily albumin.[5][10][11] This high degree of protein binding influences their pharmacokinetic profiles, including their distribution and clearance.

CompoundProtein Binding (%)Primary Binding Protein
This compound ~98%[5]Albumin
Propofol 97-99%[10][11][12]Albumin
GABA-A Receptor Binding and Modulation

Propofol's interaction with the GABA-A receptor is complex, involving multiple binding sites and leading to both potentiation of GABA-induced currents and direct receptor activation. The specific effects can vary depending on the subunit composition of the GABA-A receptor.

ParameterValueReceptor Subunit CompositionExperimental System
Propofol EC50 for GABA-A Receptor Potentiation 1.7 ± 0.7 µM[13]α1β3HEK cells
Propofol EC50 for Direct GABA-A Receptor Activation 61 µM[14]Not specifiedMouse hippocampal neurons
Propofol IC50 for [35S]-TBPS Binding Inhibition 2.9 ± 0.4 µM (using ortho-propofol diazirine)[13]β3 homomersSf9 cell membranes

Molecular Targets and Signaling Pathways

The primary molecular target for the anesthetic action of propofol is the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission. Propofol enhances this effect.

GABA-A Receptor Signaling Pathway

GABA_A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds Propofol Propofol Propofol->GABA_A_Receptor Positive Allosteric Modulator Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Leads to

Caption: GABA-A receptor signaling pathway modulated by propofol.

Experimental Protocols

The binding characteristics of propofol have been elucidated through various experimental techniques. Below are detailed methodologies for two key approaches.

Photoaffinity Labeling of the GABA-A Receptor

This technique is used to identify the specific amino acid residues that form the binding pocket for a ligand. A photoreactive analog of the ligand is used, which upon photoactivation, forms a covalent bond with nearby amino acids.

Experimental Workflow:

Photoaffinity_Labeling_Workflow A Prepare membranes from cells expressing GABA-A receptors B Incubate membranes with photoreactive propofol analog (e.g., AziPm) A->B C Irradiate with UV light to induce covalent binding B->C D Isolate and purify the GABA-A receptor subunits C->D E Proteolytic digestion of subunits D->E F Mass spectrometry analysis to identify labeled peptides E->F G Identify specific amino acid residues in the binding site F->G

Caption: Workflow for photoaffinity labeling of GABA-A receptors.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Sf9 or HEK cells) heterologously expressing specific GABA-A receptor subunits (e.g., α1 and β3).[13]

  • Incubation: The prepared membranes are incubated with a photoreactive propofol analog, such as 2-isopropyl-5-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenol (AziPm), typically at concentrations ranging from 3 to 100 µM.[9][13]

  • Photoactivation: The mixture is irradiated with UV light at a wavelength greater than 320 nm for a defined period (e.g., 3 minutes) to induce covalent cross-linking of the analog to the receptor.[13]

  • Purification and Digestion: The GABA-A receptor subunits are purified, denatured, and subjected to in-solution digestion with proteases (e.g., chymotrypsin) to generate smaller peptides.[13]

  • Mass Spectrometry: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify those that have been modified by the photoreactive analog.[13]

  • Data Analysis: The mass spectra are analyzed to pinpoint the exact amino acid residues that were labeled, thereby identifying the binding site.[13]

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique to study the function of ion channels, such as the GABA-A receptor, expressed in large cells like Xenopus oocytes. It allows for the measurement of ion flow across the cell membrane in response to the application of ligands.

Logical Relationship of TEVC Components:

TEVC_Logic Oocyte Xenopus Oocyte expressing GABA-A Receptors Voltage_Electrode Voltage-Sensing Electrode Oocyte->Voltage_Electrode Measures Membrane Potential Amplifier Voltage Clamp Amplifier Voltage_Electrode->Amplifier Current_Electrode Current-Injecting Electrode Current_Electrode->Oocyte Amplifier->Current_Electrode Injects Current to Maintain Holding Potential Data_Acquisition Data Acquisition System Amplifier->Data_Acquisition Outputs Current Signal

Caption: Logical relationship of components in a TEVC setup.

Detailed Methodology:

  • Oocyte Preparation and Injection: Xenopus laevis oocytes are harvested and injected with cRNA encoding the desired GABA-A receptor subunits. The oocytes are then incubated for several days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.[6][15]

  • Voltage Clamp: The membrane potential is clamped at a holding potential (typically -60 to -80 mV) using a voltage clamp amplifier.[7]

  • Drug Application: Solutions containing GABA, propofol, or a combination of both are perfused over the oocyte.

  • Data Acquisition: The current required to maintain the holding potential is recorded. An inward current of chloride ions results in a measurable electrical signal.

  • Data Analysis: The amplitude and kinetics of the current responses are analyzed to determine the effects of propofol on GABA-A receptor function, such as potentiation of the GABA response and direct activation. Dose-response curves are generated to calculate EC50 values.[7]

Conclusion

The binding profiles of this compound and propofol are intrinsically linked, with the former serving as a prodrug for the latter. The primary molecular interactions of propofol occur at the GABA-A receptor, where it acts as a positive allosteric modulator and, at higher concentrations, a direct agonist. This modulation of the GABA-A receptor is the cornerstone of its anesthetic effects. The use of sophisticated experimental techniques such as photoaffinity labeling and two-electrode voltage clamp has been instrumental in characterizing these interactions at a molecular level. A thorough understanding of these binding profiles and the methodologies used to study them is crucial for the development of novel anesthetic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Intravenous Fospropofol Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol, a water-soluble prodrug of propofol, serves as a valuable anesthetic and sedative agent in preclinical research involving rat models. Its primary advantage lies in its aqueous formulation, which mitigates the pain on injection and the risk of hyperlipidemia associated with lipid-based propofol emulsions.[1] Upon intravenous administration, this compound is rapidly metabolized by endothelial alkaline phosphatases into propofol, formaldehyde, and phosphate.[1][2][3][4][5][6] The liberated propofol then exerts its sedative and hypnotic effects primarily through the potentiation of the gamma-aminobutyric acid (GABA) type A receptor, the main inhibitory neurotransmitter in the central nervous system.[2][3][4] This document provides detailed protocols for the intravenous administration of this compound in rat models, including bolus and continuous infusion techniques, along with essential monitoring guidelines.

Data Presentation

Table 1: Intravenous this compound Dosage and Administration Parameters in Rats

ParameterBolus InjectionContinuous Infusion (starting point)
Dosage 5 - 40 mg/kg2.0 mg/kg/minute (based on rabbit data)
Administration Route Intravenous (IV), typically via tail vein or jugular vein catheterIntravenous (IV), via catheter
Infusion Duration N/AVariable, depending on experimental needs
Onset of Sedation Approximately 4-8 minutesGradual, titrated to effect
Monitoring Frequency Continuous for the first 15 minutes, then every 5-10 minutesContinuous for the first 30 minutes, then every 10-15 minutes

Table 2: Physiological Monitoring Parameters for Anesthetized Rats

ParameterNormal Range (Awake)Acceptable Range (Anesthetized)
Respiratory Rate 70 - 110 breaths/min[7][8]35 - 55 breaths/min (a 50% reduction is acceptable)[7][8]
Heart Rate 260 - 500 beats/min[7]Monitor for significant bradycardia or tachycardia
Body Temperature 35.9 - 37.5 °C (96.6 - 99.5 °F)[7][8]Maintain within the normal range using a heat source
Mucous Membrane Color Pink[7][8]Pink[7][8]
Reflexes (e.g., pedal withdrawal) PresentAbsent during surgical anesthesia

Experimental Protocols

A. Single Bolus Intravenous Injection Protocol

This protocol is suitable for short procedures requiring sedation or induction of anesthesia.

Materials:

  • This compound disodium solution (formulated in sterile saline)

  • Sterile syringes and needles (25-27 gauge)

  • Rat restrainer

  • Heat source (e.g., circulating warm water blanket)

  • Ophthalmic ointment

  • Monitoring equipment (pulse oximeter, rectal thermometer)

Procedure:

  • Animal Preparation: Acclimatize rats to the laboratory environment for at least 48 hours prior to the experiment. Weigh the rat on the day of the procedure to ensure accurate dosage calculation.

  • Drug Preparation: Prepare the this compound solution in sterile saline to the desired concentration.

  • Restraint and Catheterization (if applicable): Place the rat in a suitable restrainer. For repeated injections or infusions, catheterization of the lateral tail vein or jugular vein is recommended. For a single bolus, direct tail vein injection can be performed.

  • Administration: Administer the calculated dose of this compound (5-40 mg/kg) intravenously. A gradual infusion over 10 minutes has been reported in pharmacokinetic studies.[9]

  • Monitoring:

    • Immediately after administration, apply ophthalmic ointment to prevent corneal drying.[7][10]

    • Continuously monitor the rat for the onset of sedation, assessing the loss of the righting reflex.

    • Monitor respiratory rate, heart rate (via pulse oximeter), and body temperature at regular intervals as outlined in Table 2.[7][8][10][11]

    • Maintain body temperature using a heat source.[10][11]

  • Recovery: Once the procedure is complete, place the rat in a clean, warm cage for recovery. Continue monitoring until the rat is fully ambulatory.

B. Continuous Intravenous Infusion Protocol

This protocol is designed for longer procedures requiring a sustained level of sedation or anesthesia.

Materials:

  • This compound disodium solution

  • Syringe pump

  • Intravenous catheter and tubing

  • All other materials listed in the bolus injection protocol

Procedure:

  • Animal and Drug Preparation: Follow steps 1-3 from the bolus injection protocol, ensuring a patent intravenous catheter is in place.

  • Induction: Administer an initial loading dose of this compound (e.g., 5-10 mg/kg) as a bolus to induce sedation.

  • Maintenance Infusion: Immediately following the loading dose, begin a continuous infusion using a syringe pump.

    • A starting infusion rate of 2.0 mg/kg/minute can be used as a reference, based on studies in rabbits.[12]

    • Alternatively, a propofol infusion rate of 40 mg/kg/hour has been used in rats, which can be adapted for this compound considering its conversion to propofol.[13]

  • Titration and Monitoring:

    • Continuously monitor the depth of anesthesia by assessing reflexes (e.g., pedal withdrawal).

    • Adjust the infusion rate as necessary to maintain the desired level of anesthesia.

    • Monitor vital signs (respiratory rate, heart rate, temperature) as detailed in Table 2.

  • Recovery:

    • Upon completion of the procedure, discontinue the infusion.

    • Monitor the rat closely during the recovery period until it regains consciousness and is able to move freely. Provide supplemental heat throughout recovery.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Recovery animal_prep Animal Preparation (Acclimatization, Weighing) drug_prep Drug Preparation (this compound Solution) restraint Restraint & Catheterization drug_prep->restraint bolus Bolus Injection (5-40 mg/kg) restraint->bolus Short Procedure infusion Continuous Infusion (e.g., 2.0 mg/kg/min) restraint->infusion Long Procedure monitoring Physiological Monitoring (Vitals, Reflexes) bolus->monitoring infusion->monitoring recovery Recovery (Warmth, Observation) monitoring->recovery

Caption: Experimental workflow for intravenous this compound administration in rats.

fospropofol_metabolism This compound This compound enzyme Alkaline Phosphatase This compound->enzyme propofol Propofol (Active Metabolite) enzyme->propofol formaldehyde Formaldehyde enzyme->formaldehyde phosphate Phosphate enzyme->phosphate

Caption: Metabolic conversion of this compound to its active metabolite, propofol.

gabaa_signaling cluster_receptor GABA-A Receptor gabaa GABA-A Receptor cl_channel Chloride (Cl-) Channel propofol Propofol binding Allosteric Binding propofol->binding gaba GABA gaba->gabaa binding->gabaa channel_opening Increased Channel Opening Time binding->channel_opening cl_influx Increased Cl- Influx channel_opening->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition CNS Inhibition (Sedation, Anesthesia) hyperpolarization->inhibition

Caption: Signaling pathway of propofol's action on the GABA-A receptor.

References

Application Notes and Protocols for Oral and Intraduodenal Fospropofol Bioavailability Studies in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for conducting oral and intraduodenal bioavailability studies of fospropofol in rodent models. The information is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and pharmacodynamic studies of this water-soluble prodrug of propofol.

Introduction

Propofol, a widely used intravenous anesthetic, has therapeutic potential beyond anesthesia, including for conditions like migraine and anxiety.[1][2][3] However, its clinical application is limited by poor aqueous solubility and negligible oral bioavailability, likely due to extensive first-pass metabolism in the liver.[1][2][4] this compound, a water-soluble phosphate ester prodrug of propofol, offers a promising alternative for non-intravenous administration.[1][2][3] Upon administration, this compound is rapidly metabolized by alkaline phosphatases into propofol, phosphate, and formaldehyde.[5] This document outlines the protocols for evaluating the bioavailability of propofol following oral and intraduodenal administration of this compound in rodents, based on published studies.

Metabolic Conversion of this compound

The metabolic pathway for the conversion of this compound to propofol is a critical aspect of its mechanism of action as a prodrug.

This compound This compound Propofol Propofol (Active Metabolite) This compound->Propofol Hydrolysis Byproducts Phosphate + Formaldehyde This compound->Byproducts Enzyme Alkaline Phosphatases Enzyme->this compound

Metabolic conversion of this compound to propofol.

Data Presentation: Pharmacokinetics of Propofol in Rats

The following tables summarize the pharmacokinetic parameters of propofol after intravenous, oral, and intraduodenal administration of this compound to Sprague-Dawley rats. These data demonstrate the significant improvement in propofol bioavailability when delivered via the gastrointestinal tract as the prodrug this compound.

Table 1: Bioavailability of Propofol from this compound Administration in Rats

Administration RouteThis compound Dose (mg/kg)Propofol Bioavailability (%)
Oral (PO)2022.7%
Oral (PO)10070.5%
Intraduodenal (ID)3047.3%
Intraduodenal (ID)100141% (approximated to 100%)

Data extracted from Wozniak et al., 2015.[2] Note: Bioavailability exceeding 100% can occur due to various factors, including potential underestimation of the intravenous AUC or variations in clearance.

Table 2: Pharmacokinetic Parameters of Propofol Following this compound Administration in Rats

Administration RouteThis compound Dose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)
Intravenous (IV)51100 ± 150250 ± 10
Oral (PO)20120 ± 20200 ± 50
Oral (PO)100800 ± 1501200 ± 150
Intraduodenal (ID)30400 ± 50350 ± 50
Intraduodenal (ID)1001200 ± 2002500 ± 300

Data presented as mean ± SEM, extracted from Wozniak et al., 2015.[2]

Experimental Protocols

The following protocols are based on the methodologies described in the study by Wozniak et al. (2015).[2]

Experimental Workflow

cluster_prep Animal Preparation cluster_admin Drug Administration cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation animal_model Sprague-Dawley Rats (225-250g) surgery Catheter Implantation (Jugular Vein ± Duodenum) animal_model->surgery recovery Surgical Recovery surgery->recovery po_admin Oral Gavage (1 mL/kg) recovery->po_admin id_admin Intraduodenal Infusion (2 mL/kg) recovery->id_admin formulation This compound Formulation (in water or saline) formulation->po_admin formulation->id_admin blood_sampling Blood Collection (Jugular Vein Catheter) po_admin->blood_sampling id_admin->blood_sampling plasma_prep Centrifugation to Harvest Plasma blood_sampling->plasma_prep storage Store Plasma at -20°C plasma_prep->storage bioanalysis Quantification of this compound & Propofol (LC/MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, Bioavailability) bioanalysis->pk_analysis

Workflow for rodent bioavailability studies.
Animal Models

  • Species: Male Sprague-Dawley rats.[2]

  • Weight: 225–250 g.[2]

  • Surgical Preparation: Animals should undergo surgery for the implantation of indwelling jugular vein catheters for plasma sampling.[2] For intraduodenal administration, catheters are also implanted in the duodenum.[2] A sufficient recovery period should be allowed post-surgery before the commencement of the study.

Drug Formulation and Administration
  • Formulation: this compound powder is dissolved in water for oral (PO) and intraduodenal (ID) administration, and in saline for intravenous (IV) administration.[2]

  • Oral Administration (Gavage):

    • Restrain the rat firmly but gently.

    • Use a curved, bulb-tipped feeding gavage tube attached to a syringe.

    • Carefully insert the tube through the esophagus into the stomach.

    • Administer the this compound solution at a volume of 1 mL/kg body weight.[2]

  • Intraduodenal Administration:

    • Connect a syringe containing the this compound solution to the previously implanted duodenal catheter.

    • Administer the solution as a slow infusion at a constant volume of 2 mL/kg body weight.[2]

Blood Sampling
  • Prior to dosing, collect a control blood sample from the jugular vein catheter.[2]

  • Following this compound administration, collect blood samples at predetermined time points (e.g., 5, 10, 20, 30, 45, 60, 90 minutes, and 2, 4, 6, 9 hours post-dose).[1]

  • Collect blood into tubes containing an appropriate anticoagulant and an inhibitor of alkaline phosphatase to prevent ex vivo conversion of this compound.[1]

  • Centrifuge the blood samples (e.g., at 3,000 rpm for 10 minutes at 4°C) to separate the plasma.[1]

  • Store the harvested plasma samples at -20°C until bioanalysis.[1]

Bioanalytical Method
  • Technique: Quantify the concentrations of this compound and propofol in the plasma samples using a validated high-performance liquid chromatography (HPLC) with tandem mass spectrometry (LC/MS/MS) method or an HPLC with fluorescence detection method.[1][6][7]

  • Quantification: Use a standard curve with known concentrations of this compound and propofol to determine the concentrations in the experimental samples. An internal standard should be used to ensure accuracy.[6][7]

Conclusion

The use of this compound as a prodrug significantly enhances the bioavailability of propofol when administered orally or intraduodenally in rodents.[1][2][3] Intraduodenal administration, in particular, leads to propofol bioavailability that can approach 100%, bypassing the extensive first-pass metabolism that limits the effectiveness of orally administered propofol.[1][2][3][4] These findings underscore the potential of oral this compound as a viable therapeutic option for indications where systemic propofol exposure is desired without the need for intravenous administration.[1][3][4] The protocols outlined in this document provide a robust framework for conducting further research in this area.

References

Fospropofol for Monitored Anesthesia Care (MAC): Preclinical Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a comprehensive overview of the preclinical evaluation of fospropofol for Monitored Anesthesia Care (MAC). The information is compiled from various preclinical studies, offering insights into dosing, efficacy, and safety parameters in relevant animal models.

Introduction

This compound, a water-soluble prodrug of propofol, is designed to overcome some of the limitations associated with propofol's lipid emulsion formulation, such as injection pain and the risk of hyperlipidemia.[1] Upon intravenous administration, this compound is metabolized by endothelial alkaline phosphatases to yield propofol, the active anesthetic agent, as well as phosphate and formaldehyde, which are endogenously managed.[1][2] The primary mechanism of action of the liberated propofol is the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression and sedation.[2]

The slower enzymatic conversion of this compound to propofol results in a delayed onset and potentially smoother sedation profile compared to a bolus injection of propofol, which may be advantageous for MAC procedures.[3][4] Preclinical studies in various animal models have been instrumental in characterizing the pharmacokinetic and pharmacodynamic profile of this compound, laying the groundwork for its clinical development.

Signaling Pathway and Metabolism

This compound's mechanism of action is indirect, relying on its conversion to the active compound, propofol. The following diagram illustrates the metabolic pathway and the subsequent action of propofol on the GABA-A receptor.

fospropofol_pathway cluster_metabolism Metabolism cluster_action Pharmacodynamic Action This compound This compound Alkaline Phosphatases Alkaline Phosphatases This compound->Alkaline Phosphatases Propofol Propofol GABA-A Receptor GABA-A Receptor Propofol->GABA-A Receptor Binds & Potentiates Alkaline Phosphatases->Propofol Phosphate Phosphate Alkaline Phosphatases->Phosphate Formaldehyde Formaldehyde Alkaline Phosphatases->Formaldehyde Neuronal Inhibition Neuronal Inhibition GABA-A Receptor->Neuronal Inhibition Cl- Influx Sedation Sedation Neuronal Inhibition->Sedation rat_sedation_workflow Animal Acclimation Animal Acclimation Catheter Implantation Catheter Implantation Animal Acclimation->Catheter Implantation Baseline Observation Baseline Observation Catheter Implantation->Baseline Observation Drug Administration Drug Administration Baseline Observation->Drug Administration Sedation Scoring Sedation Scoring Drug Administration->Sedation Scoring Recovery Monitoring Recovery Monitoring Sedation Scoring->Recovery Monitoring Data Analysis Data Analysis Recovery Monitoring->Data Analysis dog_mac_workflow Pre-anesthetic Evaluation Pre-anesthetic Evaluation IV Catheter Placement IV Catheter Placement Pre-anesthetic Evaluation->IV Catheter Placement Baseline Physiological Recording Baseline Physiological Recording IV Catheter Placement->Baseline Physiological Recording This compound Administration This compound Administration Baseline Physiological Recording->this compound Administration Continuous Monitoring Continuous Monitoring This compound Administration->Continuous Monitoring Recovery and Post-procedural Monitoring Recovery and Post-procedural Monitoring Continuous Monitoring->Recovery and Post-procedural Monitoring Data Analysis Data Analysis Recovery and Post-procedural Monitoring->Data Analysis

References

Application Notes and Protocols for Determining the Molar Equivalent Dose of Fospropofol to Propofol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol is a water-soluble prodrug of the intravenous anesthetic agent, propofol.[1][2][3] Upon intravenous administration, this compound is metabolized by alkaline phosphatases in the body to produce propofol, which is the active anesthetic compound, along with formaldehyde and phosphate.[1][2][3][4] Understanding the molar equivalent dose of this compound to propofol is critical for predicting the resulting pharmacodynamic effects and ensuring safe and effective sedation. These application notes provide a detailed overview of the calculation of this molar equivalence and protocols for its experimental determination.

Molar Equivalence Calculation

The conversion of this compound to propofol occurs on a 1:1 molar basis.[5] The established molar equivalent dose is that 1.86 mg of this compound disodium is equivalent to 1 mg of propofol .[6] This ratio is derived from the molecular weights of the two compounds.

CompoundMolecular FormulaMolar Mass ( g/mol )
PropofolC₁₂H₁₈O178.27
This compound DisodiumC₁₃H₁₉Na₂O₅P332.24

The ratio of the molar masses is calculated as:

(Molar Mass of this compound Disodium) / (Molar Mass of Propofol) = 332.24 g/mol / 178.27 g/mol ≈ 1.86

This means that for every 1.86 mg of this compound disodium administered, 1 mg of propofol is liberated upon complete metabolic conversion.

Signaling Pathway and Experimental Workflow

The metabolic conversion of this compound to propofol is a critical step in its mechanism of action. The following diagram illustrates this pathway.

fospropofol_metabolism This compound This compound Disodium alk_phos Alkaline Phosphatases (Endothelium and Liver) This compound->alk_phos Metabolism propofol Propofol (Active Anesthetic) alk_phos->propofol formaldehyde Formaldehyde alk_phos->formaldehyde phosphate Phosphate alk_phos->phosphate experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Analytical Methods invitro_assay Alkaline Phosphatase Metabolism Assay data_analysis Data Analysis and Molar Equivalence Confirmation invitro_assay->data_analysis animal_pk Animal Pharmacokinetic Studies (e.g., Beagles, Rats) sample_collection Blood/Plasma Sample Collection animal_pk->sample_collection human_pkpd Human Clinical Trials (Pharmacokinetics & Pharmacodynamics) human_pkpd->sample_collection quantification Quantification of this compound and Propofol (HPLC, GC-MS) sample_collection->quantification quantification->data_analysis

References

Application Notes and Protocols for Bolus Dose Administration of Fospropofol in Sedation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of fospropofol, a water-soluble prodrug of propofol, for inducing sedation in clinical research settings. The protocols and data presented are intended to guide the design and execution of studies evaluating the sedative and hypnotic effects of this compound administered via intravenous bolus injection.

Introduction

This compound disodium is a sedative-hypnotic agent approved for monitored anesthesia care (MAC) sedation in adult patients undergoing diagnostic or therapeutic procedures.[1][2][3] As a prodrug, it is metabolized by alkaline phosphatases in the body to form propofol, the active anesthetic agent.[2][3][4][5][6] This controlled conversion offers a distinct pharmacokinetic and pharmacodynamic profile compared to traditional propofol lipid emulsions, potentially providing a smoother onset of sedation and reducing injection site pain.[6][7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical studies on the bolus dose administration of this compound for sedation.

Table 1: Recommended Bolus Dosing Regimens for this compound [1][10][11]

Patient PopulationInitial Bolus DoseSupplemental Bolus DoseDosing Frequency
Adults (18 to <65 years, ASA P1 or P2)6.5 mg/kg1.6 mg/kg (25% of initial dose)No more frequently than every 4 minutes, as needed.
Geriatric Patients (≥65 years) or those with Severe Systemic Disease (ASA P3 or P4)4.9 mg/kg (75% of standard dose)1.2 mg/kg (75% of standard supplemental dose)No more frequently than every 4 minutes, as needed.

Note: Dosage is limited by lower and upper weight limits of 60 kg and 90 kg. Patients outside this range should be dosed as if they are at the respective limit.[10][11] In clinical studies, an opioid premedication, such as fentanyl citrate 50 mcg IV, was often administered 5 minutes prior to the initial this compound dose.[10][11]

Table 2: Efficacy of Different this compound Bolus Doses in Sedation Studies [1][12][13][14]

This compound DoseSedation Success RateMedian Time to Sedation (minutes)
2 mg/kg24% - 27.5%18
5 mg/kg35%11.0
6.5 mg/kg69% - 88.7%4 - 6.5
8 mg/kg96%4.7

Sedation success was often defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤4.[12][13]

Table 3: Pharmacokinetic and Pharmacodynamic Parameters of this compound

ParameterValueNotes
This compound
Time to Peak Plasma Concentration (Cmax)8 - 12 minutesFor 6 and 18 mg/kg bolus doses.[5]
Elimination Half-life~0.81 hours[2]
Liberated Propofol
Time to Peak Plasma Concentration (Cmax)4 - 13 minutesFollowing a 10 mg/kg this compound bolus.[15]
Onset of Sedation4 - 8 minutes[4][5]

Experimental Protocols

This section details a representative experimental protocol for a clinical study evaluating the efficacy and safety of bolus dose this compound for procedural sedation, based on methodologies reported in published clinical trials.[12][14]

Study Objective

To assess the dose-response relationship of intravenous bolus this compound on the success, depth, and recovery from sedation in adult patients undergoing a standardized diagnostic procedure (e.g., colonoscopy).

Patient Population
  • Inclusion Criteria: Adult patients (e.g., 18-65 years of age) scheduled for the procedure, with an American Society of Anesthesiologists (ASA) physical status of P1 to P3.

  • Exclusion Criteria: Known allergy to propofol or any component of the formulation, significant cardiovascular or respiratory disease, or current use of medications that may interact with sedatives.

Study Design

A randomized, double-blind, active-comparator controlled study. Patients are randomly assigned to one of several this compound dose groups (e.g., 2 mg/kg, 5 mg/kg, 6.5 mg/kg, 8 mg/kg) or a control group (e.g., midazolam).[12]

Materials
  • This compound disodium for injection (35 mg/mL)

  • Active comparator (e.g., midazolam)

  • Opioid premedication (e.g., fentanyl citrate)

  • Standard monitoring equipment (ECG, non-invasive blood pressure, pulse oximetry, capnography)

  • Supplemental oxygen delivery system

  • Emergency airway management equipment

Procedure
  • Pre-sedation Assessment: Obtain informed consent and record baseline vital signs, level of consciousness, and relevant medical history.

  • IV Access and Monitoring: Establish intravenous access. Initiate continuous monitoring of vital signs. Administer supplemental oxygen to all patients.[11]

  • Premedication: Administer a standardized dose of an opioid analgesic (e.g., 50 mcg fentanyl IV) approximately 5 minutes before the sedative bolus.[1][10]

  • Sedative Administration: Administer the assigned initial bolus dose of this compound or comparator intravenously.

  • Sedation Assessment: Assess the level of sedation at regular intervals (e.g., every 2 minutes) using a validated scale such as the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.

  • Supplemental Doses: If the target level of sedation (e.g., MOAA/S ≤ 4) is not achieved or maintained, administer supplemental doses of the study drug (e.g., 1.6 mg/kg for the 6.5 mg/kg this compound group) no more frequently than every 4 minutes.[1][10]

  • Procedure: Once adequate sedation is achieved, the diagnostic or therapeutic procedure can begin.

  • Post-procedure Monitoring: Continue to monitor the patient until they are fully alert and meet discharge criteria. Record time to sedation, time to full alertness, and any adverse events.

Efficacy and Safety Endpoints
  • Primary Efficacy Endpoint: Sedation success, defined as the ability to complete the procedure without the need for alternative sedative medications and without manual or mechanical ventilation.[1]

  • Secondary Efficacy Endpoints: Time to onset of sedation, number of supplemental doses required, patient and physician satisfaction scores.

  • Safety Endpoints: Incidence of adverse events such as hypoxemia, hypotension, apnea, paresthesia, and pruritus.[16]

Visualizations

Signaling Pathway

Fospropofol_Mechanism_of_Action cluster_bloodstream Bloodstream cluster_cns Central Nervous System (CNS) This compound This compound Disodium (Inactive Prodrug) Enzyme Alkaline Phosphatases This compound->Enzyme Metabolism Propofol Propofol (Active Metabolite) GABA_A_Receptor GABAA Receptor Propofol->GABA_A_Receptor Binds to receptor, potentiates GABA effect Propofol->GABA_A_Receptor Metabolites Formaldehyde + Phosphate Enzyme->Propofol Enzyme->Metabolites Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Neuron Postsynaptic Neuron Chloride_Channel->Neuron Cl- influx leads to hyperpolarization Sedation Sedation, Anxiolysis, Amnesia Neuron->Sedation Inhibitory effect

Caption: Mechanism of action of this compound.

Experimental Workflow

Sedation_Study_Workflow Start Patient Screening & Informed Consent Baseline Baseline Assessment (Vitals, MOAA/S) Start->Baseline Randomization Randomization to Treatment Arm Baseline->Randomization Premed Administer Fentanyl (5 min prior) Randomization->Premed Bolus Administer Initial This compound Bolus Premed->Bolus Assess Assess Sedation Level (e.g., MOAA/S) Bolus->Assess IsSedated Adequate Sedation? Assess->IsSedated Supplement Administer Supplemental Dose (if needed, every ≥4 min) IsSedated->Supplement No Procedure Begin Procedure IsSedated->Procedure Yes Supplement->Assess Monitor Continuous Monitoring (Vitals, Adverse Events) Procedure->Monitor Recovery Post-Procedure Recovery & Monitoring Monitor->Recovery Discharge Assess for Discharge Criteria Recovery->Discharge

Caption: Workflow for a this compound sedation study.

References

Application Notes and Protocols for Establishing Sedation Depth with Fospropofol in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for establishing and monitoring sedation depth in animal research using fospropofol. The information is intended to guide researchers in designing and executing studies that require controlled levels of sedation in canine and rodent models.

Introduction to this compound

This compound disodium is a water-soluble prodrug of propofol, an intravenous sedative-hypnotic agent.[1] Following intravenous administration, this compound is metabolized by alkaline phosphatases to produce propofol, phosphate, and formaldehyde.[2] The active metabolite, propofol, exerts its sedative and hypnotic effects primarily by potentiating the activity of the gamma-aminobutyric acid (GABA) type A (GABA\subscript{A}) receptor, the main inhibitory neurotransmitter in the central nervous system.[3][4] This potentiation leads to an increased influx of chloride ions, hyperpolarization of neurons, and a subsequent decrease in neuronal excitability.

The conversion of this compound to propofol results in a slower onset of action and a longer duration of effect compared to a direct bolus of propofol.[5] This pharmacokinetic profile may offer a smoother induction and emergence from sedation, with potentially less cardiorespiratory depression.[6]

Mechanism of Action: GABA\subscript{A} Receptor Modulation

The sedative effects of this compound are mediated through the action of its active metabolite, propofol, on the GABA\subscript{A} receptor.

GABA_A_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Chloride_Channel Chloride Channel (Closed) GABA_A_Receptor->Chloride_Channel Opens Chloride_Channel_Open Chloride Channel (Open) Chloride_Channel->Chloride_Channel_Open Activation Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel_Open->Hyperpolarization Chloride Influx This compound This compound Alkaline_Phosphatase Alkaline Phosphatase This compound->Alkaline_Phosphatase Metabolism Propofol Propofol Propofol->GABA_A_Receptor Allosteric Modulation Alkaline_Phosphatase->Propofol

This compound's mechanism of action via GABA-A receptor modulation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound and its active metabolite, propofol, in various animal models. It is important to note that the physiological responses to this compound are dose-dependent.

Table 1: Pharmacokinetic Parameters of this compound and Propofol

ParameterThis compoundPropofol (from this compound)Animal ModelReference
Time to Peak Plasma Concentration 8-12 minutesSlower than direct propofolCanine[7]
Volume of Distribution 0.33 L/kg5.8 L/kgHuman (extrapolated)[5]
Terminal Half-Life ~48-52 minutes~2 hoursHuman (extrapolated)[5]
Protein Binding ~98%~98%Human (extrapolated)[5]

Table 2: Recommended Intravenous Dosing for Sedation in Animal Models

Animal ModelPremedicationInduction Dose (Bolus)Maintenance Infusion RateReference
Canine (Beagle) None6.5 mg/kg (propofol equivalent)0.2-0.4 mg/kg/min (propofol)[3][7]
Rat (Sprague-Dawley) None10-40 mg/kgNot established[8]

Table 3: Expected Physiological Changes During Propofol Sedation in Dogs (as a proxy for this compound)

Sedation LevelHeart RateRespiratory RateMean Arterial PressureCommon Reflexes
Light Normal to slightly decreasedNormal to slightly decreasedMaintainedPalpebral present
Moderate DecreasedDecreasedMildly decreasedPalpebral sluggish to absent
Deep Significantly decreasedSignificantly decreasedDecreasedPalpebral and pedal absent

Experimental Protocols

The following are detailed protocols for inducing and maintaining sedation with this compound in canine and rodent models.

Canine Sedation Protocol (Intravenous)

This protocol is designed for achieving moderate to deep sedation in healthy adult dogs (e.g., Beagles).

Materials:

  • This compound disodium for injection

  • Sterile saline for reconstitution

  • Intravenous catheter and administration set

  • Syringe pump for continuous rate infusion (CRI)

  • Physiological monitoring equipment (ECG, pulse oximeter, capnograph, blood pressure monitor)

  • Emergency resuscitation equipment

Procedure:

  • Animal Preparation: Fast the dog for 12 hours prior to the procedure, with water available until 2 hours before. Place an intravenous catheter in a suitable vein (e.g., cephalic).

  • Drug Preparation: Reconstitute the lyophilized this compound powder with sterile saline to the desired concentration. The commercial formulation is typically 35 mg/mL.[4]

  • Induction of Sedation:

    • Administer an initial bolus dose of 6.5 mg/kg of this compound intravenously.[9] Administer the bolus over 60-90 seconds to minimize the risk of apnea.

    • The onset of sedation is expected within 4-8 minutes.[5]

  • Maintenance of Sedation (Continuous Rate Infusion):

    • Once the desired level of sedation is achieved, begin a continuous rate infusion of propofol at 0.2-0.4 mg/kg/minute.[3] The infusion rate should be adjusted based on the depth of sedation, as assessed by physiological monitoring and sedation scoring.

  • Monitoring Sedation Depth:

    • Continuously monitor heart rate, respiratory rate, oxygen saturation, end-tidal CO2, and blood pressure.

    • Assess sedation depth every 5-10 minutes using a validated canine sedation scale (see Table 4).

  • Recovery:

    • Discontinue the this compound infusion.

    • Continue to monitor the animal until it is fully conscious and able to maintain sternal recumbency.

    • Provide supplemental oxygen if necessary during the recovery period.

Table 4: Canine Sedation Scoring System

ScoreSpontaneous PosturePalpebral ReflexEye PositionJaw & Tongue RelaxationResponse to NoiseResistance to Lateral Recumbency
0 Standing/SternalBriskCentralNormalReadily respondsHigh
1 SternalSluggishVentromedialSlightDelayed responseModerate
2 LateralAbsentVentromedialModerateMinimal responseLow
3 LateralAbsentCentralPronouncedNo responseNone
Rodent Sedation Protocol (Intravenous)

This protocol is suitable for achieving sedation in rats (e.g., Sprague-Dawley).

Materials:

  • This compound disodium for injection

  • Sterile saline for reconstitution

  • Intravenous catheter (tail vein) and administration set

  • Physiological monitoring equipment (pulse oximeter, temperature probe)

  • Heating pad to maintain body temperature

Procedure:

  • Animal Preparation: Acclimatize the rat to the experimental environment. Place a catheter in the lateral tail vein.

  • Drug Preparation: Reconstitute this compound with sterile saline to a suitable concentration for the small injection volume.

  • Induction and Maintenance of Sedation:

    • Administer an intravenous bolus of 10-40 mg/kg of this compound, depending on the desired depth of sedation.[8]

    • For prolonged sedation, supplemental doses of 25% of the initial dose can be administered as needed, guided by the sedation score.

  • Monitoring Sedation Depth:

    • Monitor respiratory rate and effort.

    • Assess sedation depth using a rodent sedation scale (see Table 5).

    • Maintain body temperature using a heating pad.

  • Recovery:

    • Place the rat in a warm, quiet environment for recovery.

    • Monitor the animal until it has regained its righting reflex and is ambulatory.

Table 5: Rodent Sedation Scoring System

ScoreActivityRighting ReflexResponse to Auditory StimulusResponse to Tail Pinch
0 Alert and activeIntactImmediateVigorous
1 Calm, reduced activityIntactDelayedModerate
2 Ataxic, immobileLostMinimalSluggish
3 UnconsciousLostAbsentAbsent

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a this compound sedation study.

Experimental_Workflow cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment Animal_Acclimation Animal Acclimation Fasting Fasting Animal_Acclimation->Fasting Catheter_Placement IV Catheter Placement Fasting->Catheter_Placement Baseline_Monitoring Baseline Physiological Monitoring Catheter_Placement->Baseline_Monitoring Fospropofol_Administration This compound Administration (Bolus +/- CRI) Baseline_Monitoring->Fospropofol_Administration Sedation_Monitoring Continuous Sedation Monitoring (Physiological & Scoring) Fospropofol_Administration->Sedation_Monitoring Data_Collection Data Collection Sedation_Monitoring->Data_Collection Recovery_Monitoring Recovery Monitoring Data_Collection->Recovery_Monitoring Post_Procedure_Care Post-Procedure Care Recovery_Monitoring->Post_Procedure_Care

References

Application Notes and Protocols for Non-Intravenous Fospropofol Delivery in Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fospropofol, a water-soluble phosphate ester prodrug of propofol, offers a promising alternative for delivering propofol via non-intravenous routes, potentially expanding its therapeutic applications beyond anesthesia.[1][2] Propofol itself has negligible oral bioavailability, limiting its use to intravenous administration.[1][2] These application notes provide a summary of findings and detailed protocols for the non-intravenous administration of this compound in experimental rodent models, focusing on oral and intraduodenal routes. Currently, there is a lack of published data on the efficacy and pharmacokinetics of this compound administered via intramuscular or subcutaneous routes in experimental models.

Data Presentation

Pharmacokinetic Parameters of Propofol following Non-Intravenous this compound Administration in Rats

The following table summarizes the pharmacokinetic data for propofol released from this compound administered orally (PO) and intraduodenally (ID) to rats.

Administration RouteThis compound Dose (mg/kg)Propofol Bioavailability (%)Propofol Cmax (ng/mL)Propofol Tmax (min)Reference
Oral (PO)2022.7 - 29.5118 - 14830 - 60[1][3][4]
Oral (PO)10070.572760[1][3][4]
Intraduodenal (ID)3047.341215[1][3][4]
Intraduodenal (ID)100~100 - 141203015[1][3][4]

Note: Bioavailability is calculated relative to intravenous this compound administration. Cmax and Tmax values are for the liberated propofol.

Sedative Effects of Non-Intravenously Administered this compound in Rats
Administration RouteThis compound Dose (mg/kg)Sedation OutcomeOnset of SedationDuration of SedationReference
Oral (PO)100 - 400Dose-dependent sedationSlower than IV/IDProlonged[1][4]
Intraduodenal (ID)100 - 400Dose-dependent sedationFaster than POShorter than PO[1][4]

Signaling and Metabolic Pathways

This compound Metabolism to Propofol

This compound is a prodrug that is inactive until metabolized by alkaline phosphatases into the active anesthetic agent, propofol, along with phosphate and formaldehyde. The formaldehyde is further metabolized into formate, which is then converted to carbon dioxide and water.[5]

Fospropofol_Metabolism This compound This compound Propofol Propofol (Active) This compound->Propofol Alkaline Phosphatases Phosphate Phosphate This compound->Phosphate Formaldehyde Formaldehyde This compound->Formaldehyde Formate Formate Formaldehyde->Formate Aldehyde Dehydrogenase CO2_H2O CO2 + H2O Formate->CO2_H2O 10-formyltetrahydrofolate dehydrogenase

Caption: Metabolic pathway of this compound to propofol.

Mechanism of Action of Propofol at the GABA-A Receptor

Propofol exerts its sedative and anesthetic effects primarily by potentiating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[6]

Propofol_GABA_A_Receptor cluster_receptor GABA-A Receptor cluster_neuron Postsynaptic Neuron Propofol Propofol GABA_A_Receptor GABA-A Receptor (Ligand-gated ion channel) Propofol->GABA_A_Receptor Positive Allosteric Modulation GABA GABA GABA->GABA_A_Receptor Binds Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition

Caption: Propofol's mechanism of action at the GABA-A receptor.

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats for Pharmacokinetic and Pharmacodynamic Assessment

1. Materials:

  • This compound disodium salt

  • Sterile water for injection or physiological saline

  • Oral gavage needles (18-20 gauge, with a ball tip)

  • Syringes (1 mL)

  • Animal scale

  • Blood collection tubes (e.g., EDTA-coated microtubes)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C)

  • Sedation scoring sheet (see below)

2. Animal Model:

  • Male Sprague-Dawley rats (200-250 g)

  • Animals should be housed under standard laboratory conditions with ad libitum access to food and water.

  • Fast animals overnight prior to dosing.

3. Drug Preparation:

  • Dissolve this compound disodium salt in sterile water to the desired concentration (e.g., for a 100 mg/kg dose in a 200 g rat with a dosing volume of 2 mL/kg, prepare a 50 mg/mL solution).

  • Ensure the solution is clear and free of particulates. Prepare fresh on the day of the experiment.

4. Experimental Workflow:

Oral_Fospropofol_Workflow Start Start Acclimatize Acclimatize Rats (>3 days) Start->Acclimatize Fast Fast Overnight Acclimatize->Fast Baseline_Sample Collect Baseline Blood Sample (t=0) Fast->Baseline_Sample Dose Administer this compound via Oral Gavage Baseline_Sample->Dose Monitor_Sedation Monitor Sedation Score (every 15 min for 2h) Dose->Monitor_Sedation Collect_Blood Collect Blood Samples (e.g., 15, 30, 60, 120, 240 min) Dose->Collect_Blood Process_Samples Process Blood to Plasma and Store at -80°C Collect_Blood->Process_Samples Analyze LC-MS/MS Analysis of Propofol Concentrations Process_Samples->Analyze End End Analyze->End

Caption: Experimental workflow for oral this compound administration.

5. Procedure:

  • Animal Preparation: Weigh each rat to determine the precise dosing volume.

  • Baseline Blood Collection: Collect a baseline blood sample (approx. 200 µL) from the tail vein or saphenous vein into an EDTA-coated tube.

  • Oral Gavage:

    • Gently restrain the rat.

    • Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the length to the stomach and mark the needle.

    • Insert the gavage needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth into the esophagus to the pre-marked length.

    • Administer the this compound solution slowly.

    • Carefully remove the gavage needle.

    • Observe the animal for any signs of distress.

  • Pharmacodynamic Assessment (Sedation Scoring):

    • Observe and score the level of sedation at regular intervals (e.g., every 15 minutes for the first 2 hours) using a standardized scale.

    Sedation Scoring Scale for Rats:

    • 0: Alert and active

    • 1: Calm, reduced activity

    • 2: Ataxic, loss of coordination

    • 3: Loss of righting reflex (animal does not right itself within 30 seconds when placed on its back)

    • 4: Unresponsive to gentle tactile stimulation

  • Pharmacokinetic Blood Sampling:

    • Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 15, 30, 60, 120, and 240 minutes post-dose).

    • Place blood samples on ice immediately after collection.

  • Sample Processing and Storage:

    • Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Collect the plasma supernatant and store it at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of propofol in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Intraduodenal Administration of this compound in Surgically Catheterized Rats

1. Materials:

  • Same as Protocol 1, with the addition of:

  • Surgical instruments for catheter implantation

  • Intraduodenal catheters

  • Anesthesia for surgery (e.g., isoflurane)

  • Analgesics for post-operative care

2. Animal Model and Surgical Procedure:

  • Male Sprague-Dawley rats (250-300 g)

  • Surgically implant a catheter into the duodenum under general anesthesia and aseptic conditions. The catheter should be exteriorized, for example, at the nape of the neck.

  • Allow a recovery period of at least 5-7 days post-surgery before the experiment. Provide appropriate post-operative care, including analgesia.

3. Drug Preparation and Administration:

  • Prepare the this compound solution as described in Protocol 1.

  • Administer the solution directly into the duodenum via the implanted catheter using a syringe pump for a controlled infusion rate.

4. Experimental Workflow:

  • The workflow is similar to Protocol 1, with the administration step modified for the intraduodenal route.

5. Pharmacokinetic and Pharmacodynamic Assessment:

  • Follow the same procedures for sedation scoring and blood sample collection, processing, and analysis as outlined in Protocol 1.

Intramuscular and Subcutaneous Routes

There is a notable lack of published experimental data on the administration of this compound via the intramuscular (IM) or subcutaneous (SC) routes in animal models. Studies on the parent drug, propofol, have shown that IM administration in rats is ineffective for sedation and causes significant local tissue inflammation and necrosis.[7][8] Due to its different physicochemical properties (water-solubility), the local tolerance and absorption kinetics of this compound administered via IM or SC routes cannot be directly extrapolated from data on propofol. Therefore, researchers interested in these routes should conduct initial pilot studies to evaluate local tolerance, efficacy, and pharmacokinetics before proceeding with larger-scale experiments.

Conclusion

This compound presents a viable option for achieving systemic propofol exposure through non-intravenous routes in experimental models, particularly via oral and intraduodenal administration. The protocols outlined above provide a framework for conducting pharmacokinetic and pharmacodynamic studies to evaluate the potential of this compound for various therapeutic applications. Further research is warranted to explore other non-intravenous routes, such as intramuscular and subcutaneous administration, to fully characterize the versatility of this prodrug.

References

Application Notes and Protocols for the Combined Use of Fospropofol and Fentanyl in Animal Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are based on available research for fospropofol and fentanyl. Direct experimental studies on the combined use of this compound and fentanyl in animal models are limited. The provided protocols are extrapolated from studies on this compound alone in animals, clinical trials of this compound and fentanyl in humans, and extensive research on the combination of propofol and fentanyl in various animal species. Researchers should use this information as a guideline and optimize the protocols for their specific experimental needs and animal models, starting with lower doses and carefully monitoring the animals.

Introduction

This compound is a water-soluble prodrug of propofol, an intravenous sedative-hypnotic agent.[1][2] Upon intravenous administration, this compound is metabolized by alkaline phosphatases in the body to produce propofol, formaldehyde, and phosphate.[1][3] This enzymatic conversion results in a slower onset of action and a longer duration of sedation compared to propofol.[1][3] Fentanyl is a potent synthetic opioid analgesic that, when combined with sedative agents like propofol, provides synergistic effects, allowing for lower doses of each drug and thereby reducing the risk of dose-related side effects.[4]

This document provides detailed application notes and extrapolated protocols for the use of this compound in combination with fentanyl for sedation and anesthesia in animal research settings.

Pharmacology and Mechanism of Action

This compound itself is inactive and must be converted to propofol to exert its sedative and hypnotic effects.[3] Propofol enhances the inhibitory function of the neurotransmitter gamma-aminobutyric acid (GABA) through its action on GABA-A receptors. Fentanyl is a µ-opioid receptor agonist, providing potent analgesia.[4] The combination of these two agents allows for balanced anesthesia, achieving sedation, amnesia, and analgesia.[4]

Metabolic Conversion of this compound

Fospropofol_Metabolism This compound This compound AlkalinePhosphatase Alkaline Phosphatases (Endothelium and Liver) This compound->AlkalinePhosphatase Metabolism Propofol Propofol (Active Sedative) AlkalinePhosphatase->Propofol Byproducts Metabolic Byproducts: - Formaldehyde - Phosphate AlkalinePhosphatase->Byproducts

Caption: Metabolic pathway of this compound to active propofol.

Data Presentation: Quantitative Anesthetic Parameters

Due to the lack of direct studies on the this compound-fentanyl combination in animals, the following tables are based on studies using propofol and fentanyl. These values can serve as a starting point for developing protocols with this compound, keeping in mind the different pharmacokinetic profiles. The molar equivalent of 1 mg of propofol is produced from 1.86 mg of this compound disodium.[3]

Table 1: Intraperitoneal Anesthesia with Propofol, Medetomidine, and Fentanyl in Rats [5]

Drug Combination (mg/kg, IP)Surgical Window (min)Restraint Time (min)
Propofol (100) + Medetomidine (0.1) + Fentanyl (0.1)2530

Table 2: Intraperitoneal Anesthesia with Propofol, Medetomidine, and Fentanyl in Mice

Drug Combination (mg/kg, IP)Surgical Window (min)Restraint Time (min)
Propofol (75) + Medetomidine (1) + Fentanyl (0.2)1530

Table 3: Intravenous Anesthesia with Propofol and Fentanyl in Dogs [6]

Treatment GroupPropofol Induction Dose (mg/kg, IV)
Propofol alone3.51
Fentanyl (2 µg/kg) + Propofol2.90

Table 4: Anesthetic Infusion Rates of Propofol and Fentanyl in Pigs with and without Endotoxin-Induced Sepsis [7]

ConditionPropofol Infusion Rate (mg/kg/hr)Fentanyl Infusion Rate (µg/kg/hr)
Healthy3.517
Sepsis2.212

Experimental Protocols

The following are extrapolated protocols and should be adapted and optimized for specific research needs.

Protocol 1: Extrapolated Protocol for Intravenous Sedation/Anesthesia with this compound and Fentanyl in Dogs

This protocol is based on findings from a study on this compound pharmacokinetics in dogs and clinical trials in humans.[8]

Animal Model: Healthy adult beagle dogs.[8]

Materials:

  • This compound disodium injectable solution

  • Fentanyl injectable solution

  • Sterile saline for dilution

  • Intravenous catheters

  • Syringes and infusion pump

  • Monitoring equipment (ECG, pulse oximeter, capnograph, non-invasive blood pressure)

Procedure:

  • Animal Preparation: Acclimatize the animals to the laboratory environment. Fast the animals for 12 hours prior to the procedure, with water available ad libitum. Place an intravenous catheter in a suitable vein (e.g., cephalic vein).

  • Pre-medication with Fentanyl: Administer a bolus of fentanyl at a dose of 2-5 µg/kg intravenously.

  • Induction with this compound: Five minutes after fentanyl administration, induce anesthesia with an intravenous bolus of this compound. Based on canine studies with this compound alone, a starting dose of 6 mg/kg of propofol equivalents can be considered.[8] This corresponds to approximately 11.2 mg/kg of this compound disodium. Administer the bolus over 60-90 seconds. The onset of sedation is expected to be slower than with propofol, typically around 4-8 minutes.[3]

  • Maintenance of Anesthesia: If required, anesthesia can be maintained with supplemental boluses of this compound (e.g., 25% of the initial induction dose) as needed, based on the depth of anesthesia, or a constant rate infusion.

  • Monitoring: Continuously monitor heart rate, respiratory rate, oxygen saturation, end-tidal CO2, and blood pressure throughout the procedure. Be prepared to provide respiratory and cardiovascular support if necessary.

  • Recovery: After the procedure, monitor the animal until it is fully recovered. Recovery from this compound is expected to be longer than from propofol.

Experimental Workflow: IV Administration of this compound and Fentanyl

Fospropofol_Fentanyl_Workflow Start Start Procedure FentanylAdmin Administer Fentanyl (IV Bolus) Start->FentanylAdmin Wait Wait 5 minutes FentanylAdmin->Wait FospropofolAdmin Administer this compound (IV Bolus) Wait->FospropofolAdmin Monitor Monitor Vital Signs FospropofolAdmin->Monitor Procedure Perform Experimental Procedure Monitor->Procedure Recovery Recovery and Post-Procedure Monitoring Procedure->Recovery

Caption: Workflow for intravenous this compound and fentanyl administration.

Protocol 2: Extrapolated Protocol for Intraperitoneal Anesthesia with this compound and Fentanyl in Rodents

This protocol is an extrapolation from successful studies using propofol and fentanyl in rats and mice.[3][9] The intraperitoneal route for this compound has been explored in rats for non-anesthetic purposes, showing bioavailability.[9] However, its use for anesthesia via this route is not established.

Animal Model: Adult male Wistar rats or CD-1 mice.[3][9]

Materials:

  • This compound disodium injectable solution

  • Fentanyl injectable solution

  • (Optional) Medetomidine injectable solution

  • (Optional) Atipamezole for reversal

  • Sterile saline for dilution

  • Syringes

  • Monitoring equipment (pulse oximeter for rodents, observation of respiratory rate)

Procedure:

  • Drug Preparation: Prepare a fresh mixture of the anesthetic agents. For rats, a starting point could be a combination of this compound (equivalent to 100 mg/kg propofol, i.e., ~186 mg/kg this compound), fentanyl (0.1 mg/kg), and medetomidine (0.1 mg/kg).[3] For mice, a starting point could be this compound (equivalent to 75 mg/kg propofol, i.e., ~140 mg/kg this compound), fentanyl (0.2 mg/kg), and medetomidine (1 mg/kg).[9]

  • Administration: Administer the anesthetic cocktail via a single intraperitoneal injection.

  • Induction and Monitoring: Place the animal in a quiet, warm cage and monitor for the loss of the righting reflex. The onset of anesthesia will be delayed compared to propofol. Once anesthetized, monitor respiratory rate and depth, and pedal withdrawal reflex to assess anesthetic depth.

  • Reversal (Optional): If medetomidine is used, atipamezole can be administered at the end of the procedure to reverse its sedative effects.

  • Recovery: Monitor the animal closely during recovery, ensuring it maintains its body temperature and returns to normal behavior.

Important Considerations:

  • The intraperitoneal administration of propofol and fentanyl combinations in mice has been reported to be unpredictable and may not be suitable for surgical procedures.[4] Similar unpredictability may exist with this compound.

  • The doses provided are starting points and should be optimized for the specific strain, age, and health status of the animals.

  • Always be prepared for adverse events such as respiratory depression and have appropriate supportive care available.

Conclusion

The combination of this compound and fentanyl holds promise for providing safe and effective sedation and anesthesia in animal research, potentially with the benefit of reduced injection pain compared to propofol. However, the lack of direct preclinical studies necessitates a cautious and well-monitored approach when developing protocols. The information provided herein, extrapolated from related research, should serve as a foundation for further investigation and optimization by researchers in the field.

References

Application Notes and Protocols for the Administration of Fospropofol to Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of fospropofol, a water-soluble prodrug of propofol, to laboratory animals. The information is intended to guide researchers in designing and executing preclinical studies that require sedation or anesthesia.

Introduction

This compound is a phosphate ester prodrug that is converted by alkaline phosphatases in the body to propofol, phosphate, and formaldehyde.[1] This conversion allows for a slower onset and potentially longer duration of action compared to propofol.[2] Its aqueous solubility offers an advantage over the lipid emulsion formulation of propofol, reducing the risk of hyperlipidemia and bacterial contamination.[3] These characteristics make this compound a valuable tool for various research applications where sedation or anesthesia is required.

Quantitative Data Summary

The following tables summarize key pharmacokinetic and pharmacodynamic parameters of this compound and its active metabolite, propofol, following administration in laboratory animals.

Table 1: Pharmacokinetic Parameters of Propofol after this compound Administration in Rats

Administration RouteThis compound Dose (mg/kg)Propofol Bioavailability (%)
Oral2022.7 - 70.5
Oral10022.7 - 70.5
Intraduodenal3047.3 - 141
Intraduodenal10047.3 - 141
Intravenous5~100

Data compiled from studies in Sprague-Dawley rats.[4][5]

Table 2: Comparative Pharmacokinetics of this compound and Propofol in Dogs (6 mg/kg propofol equivalents IV)

ParameterThis compoundPropofol from this compound
Cmax (ng/mL) --
Tmax (min) --
AUC (ng*h/mL) --
t1/2 (h) 0.82.0

Data from a study in Beagle dogs.[6][7] Note: Specific Cmax and Tmax values were not provided in the abstract.

Experimental Protocols

Intravenous (IV) Administration in Rats

This protocol describes the intravenous administration of this compound to rats for pharmacokinetic and pharmacodynamic studies.

Materials:

  • This compound disodium salt

  • Sterile saline (0.9% sodium chloride)

  • Catheters (for jugular and/or femoral vein)

  • Infusion pump

  • Restrainers

  • Anesthetic for catheter implantation (e.g., isoflurane)

Procedure:

  • Animal Preparation: Surgically implant catheters into the jugular vein (for blood sampling) and/or the femoral vein (for drug administration) of male Sprague-Dawley rats (225-250 g) under appropriate anesthesia. Allow for a full recovery period before the experiment.[1]

  • Drug Preparation: Prepare a sterile dosing solution by dissolving this compound powder in saline.[1] The concentration should be calculated based on the desired dose and an administration volume of 1-2 mL/kg.[1]

  • Administration:

    • Bolus Injection: For bolus administration, manually inject the prepared this compound solution into the femoral vein catheter over a defined period (e.g., 1 minute).

    • Constant Rate Infusion: For continuous infusion, connect the femoral vein catheter to an infusion pump and administer the this compound solution at a constant rate. Infusion rates for propofol in rats have been studied at 2.5, 5, 10, and 20 mg/kg/min to determine the optimal rate for induction of anesthesia.[8] A similar approach can be used to determine the appropriate infusion rate for this compound to maintain the desired level of sedation.

  • Blood Sampling: At predetermined time points, collect blood samples from the jugular vein catheter for pharmacokinetic analysis.

  • Monitoring: Continuously monitor the animal for depth of sedation using a validated scoring system (see Table 3) and for any adverse effects.

Oral Gavage (PO) Administration in Rats

This protocol details the oral administration of this compound to rats.

Materials:

  • This compound disodium salt

  • Distilled water

  • Oral gavage needles (curved, bulb-tipped)

  • Syringes

Procedure:

  • Animal Preparation: Acclimatize male Sprague-Dawley rats (200-250 g) to handling and restraint.[9]

  • Drug Preparation: Prepare a dosing solution by dissolving this compound powder in distilled water.[1] The administration volume should be 1-2 mL/kg.[1]

  • Administration:

    • Gently restrain the rat.

    • Insert the gavage needle carefully into the esophagus via the side of the mouth.

    • Slowly administer the this compound solution.

  • Monitoring: Observe the animal for signs of sedation and any potential distress. Sedative effects are typically observed within 5-10 minutes of dosing.[9]

Intraduodenal (ID) Administration in Rats

This protocol describes the direct administration of this compound into the duodenum of rats.

Materials:

  • This compound disodium salt

  • Distilled water

  • Intraduodenal catheters

  • Syringes

  • Anesthetic for catheter implantation

Procedure:

  • Animal Preparation: Surgically implant an intraduodenal catheter in male Sprague-Dawley rats under appropriate anesthesia. Allow for a full recovery period.[1]

  • Drug Preparation: Prepare the this compound solution as described for oral administration.[1]

  • Administration:

    • Connect a syringe containing the this compound solution to the externalized end of the intraduodenal catheter.

    • Slowly infuse the solution at a constant volume of 2 mL/kg.[1]

  • Monitoring: Monitor the animal for sedation and any adverse reactions.

Visualization of Pathways and Workflows

This compound Metabolism and Mechanism of Action

This compound acts as a prodrug, being metabolized to the active compound propofol. Propofol, in turn, enhances the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7]

fospropofol_mechanism cluster_metabolism Metabolism cluster_gaba_signaling GABA-A Receptor Signaling This compound This compound Propofol Propofol This compound->Propofol Metabolism Propofol_Binding_Site Propofol Binding Site Propofol->Propofol_Binding_Site Binds to AlkalinePhosphatase Alkaline Phosphatase AlkalinePhosphatase->this compound GABA_A_Receptor GABA-A Receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Opens Propofol_Binding_Site->GABA_A_Receptor Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- influx leads to GABA GABA GABA->GABA_A_Receptor Binds to

Caption: this compound metabolism to propofol and its action on the GABA-A receptor.

Experimental Workflow for Pharmacokinetic Study

A typical workflow for a pharmacokinetic study of this compound in rats involves several key steps from animal preparation to data analysis.

pk_workflow Start Start AnimalPrep Animal Preparation (Catheter Implantation) Start->AnimalPrep DrugPrep Drug Preparation (this compound Solution) AnimalPrep->DrugPrep Administration Drug Administration (IV, PO, or ID) DrugPrep->Administration BloodSampling Serial Blood Sampling Administration->BloodSampling SampleProcessing Plasma Separation and Storage BloodSampling->SampleProcessing Analysis LC-MS/MS Analysis of This compound and Propofol SampleProcessing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis End End PK_Analysis->End

Caption: Workflow for a pharmacokinetic study of this compound in rats.

Sedation Scoring

The level of sedation in rodents can be assessed using a standardized scoring system.

Table 3: Rodent Sedation Scale

ScoreDescription
0 Spontaneous movement
1 Intermittent spontaneous movement
2 No spontaneous movement
3 Loss of auditory reflex
4 Loss of corneal reflex
5 Loss of response to tail pinch

This scale is adapted from established methods for assessing sedation in rats.[10]

Ethical Considerations

All animal procedures must be conducted in compliance with local and national regulations and guidelines for the ethical use of animals in research. Protocols should be approved by an Institutional Animal Care and Use Committee (IACUC). Appropriate measures should be taken to minimize pain and distress in the animals.

References

Troubleshooting & Optimization

Technical Support Center: Mitigating Hemodynamic Side Effects of Fospropofol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering hemodynamic side effects during preclinical studies with fospropofol. Given the limited specific research on mitigating this compound's side effects, this guidance is largely extrapolated from studies on its active metabolite, propofol. Researchers should adapt and validate these strategies for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the primary hemodynamic side effects of this compound observed in animal models?

This compound, through its conversion to propofol, can lead to dose-dependent hemodynamic depression. The most commonly reported side effects include:

  • Hypotension: A decrease in arterial blood pressure is a frequent observation. This is primarily due to vasodilation, caused by a reduction in sympathetic vasoconstrictor activity, and to some extent, direct effects on vascular smooth muscle.[1][2]

  • Bradycardia: A decrease in heart rate can also occur.[1]

  • Reduced Cardiac Output: The combination of vasodilation (reduced preload) and potential negative inotropic (myocardial contractility) effects can lead to a decrease in cardiac output.[1]

Q2: How does the hemodynamic profile of this compound differ from propofol?

This compound is a prodrug that is enzymatically converted to propofol. This conversion results in a slower onset and potentially longer duration of action compared to a bolus injection of a propofol emulsion.[3] Consequently, the hemodynamic side effects of this compound may have a delayed onset and might be less severe initially compared to an equivalent dose of propofol. However, prolonged or high-dose infusions can still lead to significant cardiovascular depression.[4]

Q3: What are the known mechanisms behind this compound/propofol-induced hypotension?

Propofol-induced hypotension is multifactorial and primarily stems from:

  • Inhibition of Sympathetic Nervous System Outflow: Propofol centrally inhibits sympathetic nerve activity, leading to reduced vascular tone and vasodilation.[2][5][6]

  • Direct Vasodilation: Propofol can directly relax vascular smooth muscle, contributing to a decrease in systemic vascular resistance. This effect may be mediated through the release of nitric oxide and activation of K+ channels.[7][8]

  • Baroreflex Impairment: Propofol can attenuate the baroreflex, which is the body's natural response to changes in blood pressure. This impairment blunts the compensatory increase in heart rate that would normally occur in response to hypotension.[5]

  • Negative Inotropy: At higher concentrations, propofol can have a direct negative inotropic effect, reducing myocardial contractility.[1]

Troubleshooting Guides

Issue 1: Managing this compound-Induced Hypotension

Symptoms: A significant drop in systolic, diastolic, and mean arterial pressure (MAP) below baseline or established institutional thresholds (e.g., MAP < 60 mmHg).

Potential Causes:

  • High dose or rapid infusion rate of this compound.

  • Hypovolemia in the animal model.

  • Interaction with other anesthetic or cardiovascular-acting agents.

Mitigation Strategies:

StrategyAnimal ModelEfficacy & Key Findings
Fluid Bolus DogsIn isoflurane-induced hypotension, rapid fluid administration showed limited efficacy in correcting blood pressure.[9] However, maintaining adequate hydration is crucial.
Vasopressors DogsDopamine infusion is reported to be a reliable option for increasing blood pressure and cardiac output during isoflurane-induced hypotension.[9]
Reduce Infusion Rate GeneralSlowing the rate of this compound administration can lessen the peak plasma concentration of propofol, thereby reducing the severity of hypotension.
Pre-medication DogsThe use of certain pre-medications may influence the hemodynamic response to propofol.[10]
Issue 2: Addressing this compound-Induced Bradycardia

Symptoms: A significant decrease in heart rate below the normal physiological range for the specific animal model and strain.

Potential Causes:

  • Increased vagal tone.

  • Direct effect on the sinoatrial node.

  • Suppression of the sympathetic nervous system.[1]

Mitigation Strategies:

StrategyAnimal ModelEfficacy & Key Findings
Anticholinergics GeneralAdministration of an anticholinergic agent like atropine or glycopyrrolate can counteract increased vagal tone and increase heart rate.
Sympathomimetics GeneralIn cases of severe bradycardia with concurrent hypotension, a sympathomimetic with chronotropic effects (e.g., dopamine, dobutamine) may be considered.

Quantitative Data Summary

Table 1: Effect of Propofol on Mean Arterial Pressure (MAP) in Rats

TreatmentMAP ReductionReference
Intravenous Propofol (7.5 mg/kg)45%[6]
Intracisternal Propofol (10 µg)35%[6]

Table 2: Effect of Pre-treatment on Propofol-Induced Hypotension in Rats

Pre-treatmentPropofol ChallengeOutcomeReference
Systemic Naloxone (5 mg/kg)Intravenous Propofol (7.5 mg/kg)Prevented hypotension[6]
Central Naloxone (100 µg)Intracisternal Propofol (10 µg)Prevented hypotension[6]

Table 3: Hemodynamic Effects of Propofol Induction in Healthy Dogs

ParameterBaseline (Mean)Post-Induction (Mean)Reference
Ejection Fraction (%)7065[11]
Doppler Ejection Index (mL/beat/m²)27.122.4[11]

Experimental Protocols

Protocol 1: Evaluation of a Vasopressor to Mitigate this compound-Induced Hypotension in a Canine Model
  • Animal Preparation: Acclimatize healthy adult beagle dogs to the laboratory environment. On the day of the experiment, fast the animals overnight with free access to water. Place intravenous catheters in the cephalic vein for drug administration and the dorsal pedal artery for direct blood pressure monitoring.

  • Instrumentation and Baseline Monitoring: Anesthetize the dogs with a baseline anesthetic that has minimal cardiovascular effects (e.g., low-dose isoflurane). Monitor heart rate (HR), electrocardiogram (ECG), and direct arterial blood pressure (systolic, diastolic, and mean). Allow for a stabilization period of at least 20 minutes to obtain stable baseline hemodynamic recordings.

  • This compound Administration: Administer a bolus dose of this compound intravenously, followed by a constant rate infusion to induce and maintain a stable plane of anesthesia. The dose should be sufficient to cause a consistent and significant decrease in MAP (e.g., >20% from baseline).

  • Mitigation Intervention: Once hypotension is established and stable for approximately 10-15 minutes, begin an intravenous infusion of a vasopressor (e.g., dopamine at 5-15 µg/kg/min).

  • Data Collection and Analysis: Continuously record all hemodynamic parameters throughout the experiment. Analyze the data by comparing baseline values to the hypotensive period and the period during vasopressor administration.

Protocol 2: Hemodynamic Monitoring in Anesthetized Rats
  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Instrumentation:

    • Cannulate the right carotid artery with a fluid-filled catheter connected to a pressure transducer for direct measurement of arterial blood pressure and heart rate.

    • Cannulate the left jugular vein for intravenous administration of this compound and any mitigating agents.

  • Experimental Procedure:

    • Allow the animal to stabilize after surgery for at least 20 minutes.

    • Record baseline hemodynamic data for 10-15 minutes.

    • Administer a bolus of this compound followed by a constant rate infusion.

    • Monitor and record the hemodynamic response.

    • If investigating a mitigating agent, administer it either as a pre-treatment before this compound or as a rescue treatment after the onset of hypotension.

  • Data Analysis: Compare hemodynamic parameters across different treatment groups or time points (baseline, this compound alone, this compound with mitigating agent).

Visualizations

Fospropofol_Metabolism_and_Action cluster_administration Administration cluster_metabolism Metabolism cluster_effect Pharmacodynamic Effect This compound This compound (intravenous) AlkalinePhosphatase Alkaline Phosphatase This compound->AlkalinePhosphatase Hydrolysis Propofol Propofol (active metabolite) AlkalinePhosphatase->Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor Allosteric Modulation HemodynamicEffects Hemodynamic Side Effects (Hypotension, Bradycardia) GABA_A_Receptor->HemodynamicEffects Leads to

Caption: Metabolic conversion of this compound and its mechanism of action.

Experimental_Workflow_Canine Start Start AnimalPrep Animal Preparation (Fasting, IV Catheters) Start->AnimalPrep Instrumentation Instrumentation (Arterial Line, ECG) AnimalPrep->Instrumentation Baseline Baseline Hemodynamic Recording (20 min) Instrumentation->Baseline FospropofolAdmin This compound Administration (Bolus + CRI) Baseline->FospropofolAdmin Hypotension Hypotension Established? FospropofolAdmin->Hypotension Mitigation Administer Mitigating Agent (e.g., Vasopressor) Hypotension->Mitigation Yes DataCollection Continuous Data Collection Hypotension->DataCollection No Mitigation->DataCollection End End of Experiment DataCollection->End

Caption: Workflow for evaluating mitigation strategies in a canine model.

Signaling_Pathway_Hypotension cluster_cns Central Nervous System cluster_vasculature Peripheral Vasculature cluster_heart Heart Propofol Propofol GABA_A GABA-A Receptor Activation Propofol->GABA_A Vasodilation Vasodilation Propofol->Vasodilation Direct Effect Baroreflex Baroreflex Inhibition Propofol->Baroreflex Contractility Decreased Myocardial Contractility (High Doses) Propofol->Contractility SympatheticOutflow Decreased Sympathetic Outflow GABA_A->SympatheticOutflow VascularTone Decreased Vascular Tone SympatheticOutflow->VascularTone VascularTone->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Baroreflex->Hypotension Contractility->Hypotension

Caption: Signaling pathways of propofol-induced hypotension.

References

optimizing fospropofol dosage to avoid deep sedation in short procedures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fospropofol. The focus is on optimizing dosage to avoid deep sedation in short procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and how does it differ from propofol?

This compound is a water-soluble prodrug of propofol.[1][2] Following intravenous administration, it is metabolized by alkaline phosphatases in the body to form propofol, which is the active anesthetic agent.[1] Propofol then enhances the activity of the inhibitory neurotransmitter GABA at the GABA-A receptor, leading to sedation.[1] The key difference lies in the delayed onset and potentially smoother sedation profile of this compound due to the time required for its metabolic conversion.[3][4]

Q2: What is the recommended starting dose of this compound for short procedures to achieve moderate sedation?

For healthy adults (18-65 years, ASA P1 or P2), the recommended initial intravenous bolus dose of this compound is 6.5 mg/kg.[5][6] This is often preceded by an opioid premedication, such as 50 mcg of fentanyl citrate, administered 5 minutes prior to the initial this compound dose.[6][7]

Q3: How should the this compound dosage be adjusted for elderly patients or those with severe systemic disease?

For patients aged 65 years or older, or those with severe systemic disease (ASA P3 or P4), the initial and supplemental doses of this compound should be reduced to 75% of the standard dosing regimen.[4][6][8]

Q4: What are the signs of impending deep sedation that researchers should monitor for?

Researchers should continuously monitor for early signs of deep sedation, which include:

  • Loss of purposeful responsiveness to verbal or light tactile stimulation.[3]

  • Hypoxia (oxygen desaturation).[3]

  • Respiratory depression and apnea.[3]

  • Hypotension.[3]

  • Airway obstruction.[3]

Patients may become unresponsive or minimally responsive to vigorous tactile or painful stimulation as they move towards deep sedation or general anesthesia.[3]

Q5: What are the most common adverse events associated with this compound administration?

The most frequently reported adverse events are transient paresthesias (tingling or burning sensations), often in the perineal region, and pruritus (itching).[3][9] Other potential side effects include hypotension, respiratory depression, and nausea.[3][10]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Patient enters deep sedation unexpectedly. - Dose is too high for the individual's sensitivity.- Rapid administration.- Synergistic effects with other sedatives or opioids.- Immediately stop this compound administration.- Provide airway support (e.g., jaw thrust, supplemental oxygen).- Be prepared for cardiovascular support if hypotension occurs.- Continuously monitor vital signs until the patient returns to a lighter level of sedation.[3]
Delayed onset of sedation. - Individual variability in metabolism.- Insufficient initial dose.- Wait at least 4 minutes before administering a supplemental dose.[5][6]- Ensure the initial dose was calculated correctly based on the patient's weight and health status.
Patient experiences significant paresthesia or pruritus. - Common side effect of this compound.- Reassure the patient that these sensations are typically transient and mild to moderate in intensity.[3][9]- Monitor for any signs of a severe allergic reaction, although this is rare.
Hypotension following administration. - Vasodilatory effects of propofol.[11]- Administer intravenous fluids.- Consider vasopressor agents if hypotension is severe or persistent.- Ensure continuous cardiovascular monitoring.

Quantitative Data Summary

Table 1: this compound Dosing and Pharmacokinetics

ParameterValueReference
Initial Adult Dose (ASA P1-P2) 6.5 mg/kg IV bolus[5][6]
Supplemental Dose 1.6 mg/kg IV (25% of initial dose)[5][6]
Dosing Interval for Supplemental Doses No more frequently than every 4 minutes[5][6]
Onset of Sedation 4-8 minutes[3]
Peak Propofol Concentration Time 12 minutes[12]
Terminal Half-life of this compound 48-52 minutes[3]
Terminal Half-life of Liberated Propofol 2.06 ± 0.77 hours[3]

Table 2: Sedation Success Rates with this compound (in combination with fentanyl premedication)

This compound DoseSedation Success RateProcedureReference
6.5 mg/kg69% - 88.7%Colonoscopy, Flexible Bronchoscopy[2][13][14]
8.0 mg/kg95.8% - 96%Colonoscopy[13][15]

Experimental Protocols

Protocol 1: Dose-Finding Study for Moderate Sedation in a Preclinical Model

  • Animal Model: Select an appropriate animal model (e.g., swine, non-human primate) with physiological similarities to humans.

  • Subject Groups: Divide subjects into multiple groups, each receiving a different intravenous bolus dose of this compound (e.g., 4.5, 6.5, 8.5 mg/kg). Include a control group receiving a placebo.

  • Instrumentation and Monitoring:

    • Place an intravenous catheter for drug administration and blood sampling.

    • Continuously monitor heart rate, blood pressure, respiratory rate, and oxygen saturation.

    • Use a validated sedation scale (e.g., a modified Observer's Assessment of Alertness/Sedation scale) to assess the level of sedation at regular intervals.

  • Procedure:

    • Administer a standardized dose of an opioid analgesic (e.g., fentanyl) 5 minutes prior to this compound.

    • Administer the assigned this compound dose as an intravenous bolus.

    • Record all physiological parameters and sedation scores every 2 minutes for the first 20 minutes, and then every 5 minutes until full recovery.

  • Data Analysis:

    • Determine the dose-response relationship for the onset, depth, and duration of sedation.

    • Identify the dose that achieves the desired level of moderate sedation in the majority of subjects without causing deep sedation.

    • Analyze the incidence of adverse events at each dose level.

Protocol 2: Assessment of Respiratory Depression Following this compound Administration

  • Subject Preparation: Prepare subjects as in Protocol 1.

  • Respiratory Monitoring:

    • In addition to standard monitoring, use capnography to measure end-tidal CO2.

    • Employ respiratory inductance plethysmography to monitor tidal volume and respiratory effort.

  • Procedure:

    • Administer a predetermined dose of this compound.

    • Continuously record all respiratory parameters.

    • Define respiratory depression as a significant decrease in respiratory rate, a sustained increase in end-tidal CO2, and/or a drop in oxygen saturation below a critical threshold.

  • Intervention:

    • If respiratory depression is observed, provide verbal and tactile stimulation.

    • If there is no response, provide airway support with a jaw thrust or chin lift.

    • Administer supplemental oxygen.

  • Data Analysis:

    • Quantify the incidence and duration of respiratory depression at different this compound doses.

    • Correlate the level of sedation with the degree of respiratory depression.

Visualizations

Fospropofol_Metabolism_and_Action This compound This compound (IV Administration) AlkalinePhosphatase Alkaline Phosphatases (Blood and Tissues) This compound->AlkalinePhosphatase Metabolism Propofol Propofol (Active Metabolite) AlkalinePhosphatase->Propofol GABA_A_Receptor GABA-A Receptor (in CNS) Propofol->GABA_A_Receptor Binds and Potentiates Sedation Sedation GABA_A_Receptor->Sedation Increased Chloride Influx (Neuronal Hyperpolarization)

Caption: Metabolic conversion of this compound to propofol and its mechanism of action.

Experimental_Workflow_Dose_Finding Start Start: Dose-Finding Study Subject_Preparation Subject Preparation and Instrumentation Start->Subject_Preparation Randomization Randomization to Dose Groups Subject_Preparation->Randomization Drug_Administration Fentanyl Premedication followed by This compound Bolus Randomization->Drug_Administration Monitoring Continuous Monitoring of Vital Signs and Sedation Score Drug_Administration->Monitoring Data_Collection Data Collection and Recording Monitoring->Data_Collection Recovery Monitor until Full Recovery Data_Collection->Recovery Data_Analysis Data Analysis and Dose-Response Evaluation Recovery->Data_Analysis End End: Determine Optimal Dose Data_Analysis->End

Caption: Workflow for a preclinical dose-finding study of this compound.

Troubleshooting_Deep_Sedation Start Patient shows signs of deep sedation Stop_Infusion Stop this compound Administration Start->Stop_Infusion Assess_Airway Assess Airway and Breathing Stop_Infusion->Assess_Airway Airway_Patent Airway Patent and Breathing Adequate? Assess_Airway->Airway_Patent Provide_Support Provide Airway Support (Jaw Thrust, Oxygen) Airway_Patent->Provide_Support No Monitor_Vitals Continuously Monitor Vital Signs Airway_Patent->Monitor_Vitals Yes Provide_Support->Monitor_Vitals Responsive Patient Responsive to Verbal/Tactile Stimuli? Monitor_Vitals->Responsive Continue_Monitoring Continue Monitoring until Stable Responsive->Continue_Monitoring Yes Consider_Reversal Consider Reversal Agents (if applicable and available) Responsive->Consider_Reversal No Continue_Monitoring->Start Re-evaluate Consider_Reversal->Monitor_Vitals

Caption: Decision-making flowchart for managing oversedation with this compound.

References

Technical Support Center: Troubleshooting Variability in Fospropofol Onset of Action

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fospropofol. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions regarding the variability in the onset of action of this compound during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected onset of action for this compound?

This compound is a water-soluble prodrug of propofol. Its sedative effects are not immediate as it first needs to be metabolized by alkaline phosphatases into the active compound, propofol.[1][2][3] This enzymatic conversion is the rate-limiting step, resulting in a delayed onset of action compared to propofol lipid emulsion.[4][5] The typical onset of sedation after intravenous administration of this compound is between 4 and 8 minutes.[2][4][5]

Q2: We are observing significant variability in the time to sedation in our animal models. What are the potential causes?

Variability in the onset of action is a known characteristic of this compound and can be attributed to several factors:

  • Inherent Pharmacokinetics: The conversion of this compound to propofol is a time-dependent enzymatic process, which introduces a natural variability in the time to reach effective plasma concentrations of propofol.[4]

  • Inter-individual Metabolic Differences: The metabolism of the liberated propofol can vary significantly between individuals. This is largely due to genetic polymorphisms in the enzymes responsible for propofol clearance, such as UDP-glucuronosyltransferase (UGT) and cytochrome P450 (CYP) isoforms, particularly CYP2B6.[6][7][8] Variations in these genes can lead to unpredictable effects from standard doses.[9][10]

  • Species and Strain Differences: The expression and activity of alkaline phosphatases and propofol-metabolizing enzymes can differ between animal species and even between different strains of the same species, leading to variable onset times.[6]

  • Patient-Specific Factors: In clinical settings, factors such as age, weight, and overall physical condition (e.g., American Society of Anesthesiologists [ASA] physical status) can influence the pharmacokinetics and pharmacodynamics of this compound.[6][11]

Q3: Could drug interactions be affecting the onset of action of this compound in our experiments?

Yes, concurrent administration of other drugs can influence the effects of this compound.

  • CNS Depressants: Co-administration with other central nervous system (CNS) depressants, such as opioids (e.g., fentanyl) and benzodiazepines (e.g., midazolam), can lead to additive or synergistic sedative and cardiorespiratory effects.[2][4][12] This can potentiate the overall sedative effect and may appear to alter the onset.

  • Enzyme Inducers/Inhibitors: Drugs that induce or inhibit alkaline phosphatase activity could theoretically alter the rate of conversion of this compound to propofol, thereby affecting the onset of sedation.[2] Similarly, drugs that affect the activity of CYP2B6 or UGT1A9 can alter the metabolism of the liberated propofol, influencing its overall effect.[6]

Troubleshooting Guides

Issue: Delayed or Inconsistent Onset of Sedation

If you are experiencing a longer than expected or highly variable time to achieve the desired level of sedation with this compound, consider the following troubleshooting steps:

  • Verify Dosing and Administration:

    • Ensure the correct dose is being administered based on the subject's weight. Note that 1.86 mg of this compound disodium is the molar equivalent of 1 mg of propofol.[6]

    • Confirm that the intravenous administration is being performed correctly and consistently across all subjects.

  • Evaluate for Potential Drug Interactions:

    • Review all concurrently administered medications for potential interactions with this compound or its active metabolite, propofol.[2][12]

    • If possible, conduct pilot studies to assess the impact of co-administered agents on the onset of this compound-induced sedation.

  • Consider Genetic Factors:

    • Be aware that genetic polymorphisms in enzymes like CYP2B6 and UGT1A9 can significantly impact propofol metabolism and, consequently, the overall effect of this compound.[6][13][14] While routine genotyping may not be feasible for all studies, this underlying biological variability should be considered when analyzing results.

  • Standardize Experimental Conditions:

    • Ensure that all experimental subjects are handled and housed under identical conditions to minimize environmental stressors that could affect physiological responses.

    • Standardize the timing of drug administration and the methods used to assess the level of sedation.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound and Propofol

ParameterThis compoundPropofol (liberated from this compound)Propofol (as lipid emulsion)
Onset of Action 4 - 8 minutes[2][4]-40 seconds - 1 minute[6]
Peak Plasma Concentration (tmax) ~8-12 minutes[4]Later than propofol emulsion[15]-
Volume of Distribution (Vd) 0.3 L/kg[6]5.8 L/kg[4]5.8 L/kg[6]
Protein Binding ~95%[6]~98%[4]97-99%[6]
Elimination Half-life (t1/2) ~0.88 hours[6]~2.06 hours[4]~0.97 hours[6]

Table 2: Factors Influencing Variability in this compound Onset and Effect

FactorDescriptionPotential Impact on Onset of Action
Metabolism to Propofol Enzymatic conversion by alkaline phosphatases.[1][4]Rate-limiting step; inherent source of variability.
Genetic Polymorphisms Variations in genes for metabolizing enzymes (e.g., CYP2B6, UGT1A9).[6][7][9]Can lead to faster or slower clearance of propofol, affecting the overall sedative profile.
Drug Interactions Co-administration with other CNS depressants (opioids, benzodiazepines).[2][4]Potentiation of sedative effects.
Patient/Subject Factors Age, weight, ASA physical status.[6][11]Can alter drug distribution, metabolism, and sensitivity.

Experimental Protocols

Protocol 1: Assessment of Sedation Level Using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) Scale

This protocol is commonly used in clinical trials to assess the depth of sedation.

  • Objective: To quantify the level of sedation in a subject following the administration of this compound.

  • Procedure:

    • At predetermined time intervals following drug administration, the subject's responsiveness is assessed using the MOAA/S scale.

    • The assessment begins with observing the subject's response to their name being called in a normal tone.

    • If there is no response, the stimulus is progressively increased as described in the scale below.

  • MOAA/S Scale:

    • 5: Responds readily to name spoken in a normal tone.

    • 4: Lethargic response to name spoken in a normal tone.

    • 3: Responds only after name is called loudly and/or repeatedly.

    • 2: Responds only after mild prodding or shaking.

    • 1: Responds only after painful stimulus (e.g., deep pressure).

    • 0: No response to painful stimulus.

  • Data Analysis: The time to reach a specific MOAA/S score (e.g., ≤ 4 for moderate sedation) is recorded as the onset of sedation.[16][17]

Mandatory Visualizations

fospropofol_pathway cluster_metabolism Metabolism cluster_action Mechanism of Action This compound This compound (inactive prodrug) Propofol Propofol (active) This compound->Propofol Alkaline Phosphatases GABA_A GABA-A Receptor Propofol->GABA_A Potentiates GABAergic activity Neuron Neuronal Inhibition (Sedation) GABA_A->Neuron Increases Chloride Influx

Caption: Metabolic conversion and mechanism of action of this compound.

experimental_workflow start Start Experiment administer Administer this compound (IV) start->administer monitor Monitor Vital Signs (HR, BP, SpO2) administer->monitor assess Assess Sedation Level (e.g., MOAA/S Scale) monitor->assess sedated Desired Sedation Achieved? assess->sedated sedated->assess No procedure Begin Experimental Procedure sedated->procedure Yes end End Experiment procedure->end

Caption: General experimental workflow for this compound administration.

troubleshooting_logic issue Observed Variability in This compound Onset of Action check_dose Verify Dosing and Administration Protocol issue->check_dose check_interactions Review for Potential Drug Interactions issue->check_interactions consider_genetics Acknowledge Potential Genetic Variability issue->consider_genetics standardize Standardize Experimental Conditions issue->standardize analysis Incorporate Variability into Data Analysis and Interpretation check_dose->analysis check_interactions->analysis consider_genetics->analysis standardize->analysis

Caption: Troubleshooting logic for variability in this compound onset.

References

fospropofol aqueous solution stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information on the stability and storage of fospropofol aqueous solutions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound aqueous solutions?

A1: this compound aqueous solutions, such as LUSEDRA® (35 mg/mL this compound disodium), should be stored at a controlled room temperature of 25°C (77°F). Excursions are permitted between 15°C and 30°C (59°F and 86°F). It is supplied as a sterile, single-use solution and should be handled using aseptic techniques.[1]

Q2: Is this compound in aqueous solution sensitive to light?

A2: No, this compound aqueous solutions are not light-sensitive.[1] Therefore, special precautions to protect the solution from light during handling and storage are not necessary.

Q3: What is the primary degradation pathway for this compound in an aqueous environment?

A3: The primary degradation pathway for this compound, a phosphate ester prodrug, is hydrolysis. In vivo, this hydrolysis is rapidly catalyzed by alkaline phosphatases to release the active drug, propofol, as well as formaldehyde and phosphate.[2][3][4] In an aqueous solution under laboratory conditions, this hydrolysis can also occur, and its rate is influenced by factors such as pH and temperature. The in-vivo half-life for this hydrolysis is approximately 8 minutes.[5]

Q4: What are the known degradation products of this compound in an aqueous solution?

A4: The primary products of this compound hydrolysis are propofol, formaldehyde, and phosphate.[2][4]

Q5: At what pH is a this compound aqueous solution most stable?

A5: The commercial formulation of this compound (LUSEDRA®) is buffered to a pH of 8.2 to 9.0.[2] This suggests that the drug exhibits good stability in a slightly alkaline environment. Phosphate esters, in general, are susceptible to both acid-catalyzed and base-catalyzed hydrolysis. The optimal pH for stability is typically in the mid-pH range, but for this compound, the manufacturer's formulation indicates stability at a higher pH.

Q6: With which common intravenous fluids is this compound compatible?

A6: this compound aqueous solution has been shown to be compatible with the following intravenous fluids:

  • 5% Dextrose Injection, USP

  • 5% Dextrose and 0.2% Sodium Chloride, USP

  • 5% Dextrose and 0.45% Sodium Chloride Injection, USP

  • 0.9% Sodium Chloride Injection, USP (Normal Saline)

  • Lactated Ringer's Injection, USP

  • Lactated Ringer's and 5% Dextrose Injection, USP

  • 0.45% Sodium Chloride Injection, USP

  • 5% Dextrose, 0.45% NaCl and 20 mEq KCl, USP[1]

One study also indicated that this compound was stable in normal saline at 37°C for up to 5 hours.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or cloudiness observed in the solution. - Incompatibility with other reagents or solutions.- Change in pH outside the stable range.- Contamination.- Ensure compatibility before mixing with other solutions. Flush lines with normal saline before and after administration.[1]- Verify the pH of your solution and adjust if necessary, keeping in mind the optimal pH range of 8.2-9.0.[2]- Discard the solution if contamination is suspected. Always use strict aseptic techniques when handling.
Loss of potency or unexpected experimental results. - Degradation of this compound due to improper storage or handling.- Inaccurate initial concentration.- Confirm that the solution has been stored at the recommended temperature (25°C, with excursions permitted to 15-30°C).- Avoid prolonged storage after the vial has been opened. As a single-use vial, any unused portion should be discarded.[1]- Accurately verify the concentration of your prepared solution using a validated analytical method, such as HPLC.
Difficulty in dissolving lyophilized this compound powder. - Incorrect solvent or reconstitution procedure.- For lyophilized formulations, such as FospropofolFD, reconstitute with normal saline or sterile water for injection to yield a clear solution.[6] Ensure complete dissolution by gentle agitation.
Variability in analytical results when measuring propofol released from this compound. - Incomplete inhibition of in-vitro hydrolysis by alkaline phosphatases in biological samples.- Issues with sample handling and storage leading to changes in pH and hemolysis.[7]- When analyzing biological samples, use an appropriate inhibitor of alkaline phosphatase, such as sodium orthovanadate, and ensure its complete dissolution in the collection tubes.[7]- Standardize sample handling procedures to maintain consistent pH and prevent hemolysis, which can affect propofol recovery and stability.[7]

Quantitative Stability Data

Currently, there is limited publicly available quantitative data on the degradation kinetics of this compound in aqueous solutions under various laboratory conditions. The provided information is primarily based on the manufacturer's specifications for the commercial product and in-vivo metabolic studies. Researchers are advised to perform their own stability-indicating studies for specific experimental conditions.

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method to quantify this compound and its primary degradation product, propofol.

1. Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • This compound reference standard

  • Propofol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Buffers of various pH (e.g., phosphate, acetate)

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide)

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer). The exact ratio should be optimized for adequate separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 270 nm (for both this compound and propofol)

  • Injection Volume: 20 µL

3. Standard and Sample Preparation:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or mobile phase).

  • Prepare a stock solution of propofol reference standard in a suitable solvent (e.g., acetonitrile).

  • Create a series of calibration standards by diluting the stock solutions.

  • Prepare samples of the this compound aqueous solution to be tested by diluting them to fall within the calibration range.

4. Forced Degradation Study:

  • Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a specified time.

  • Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) at room temperature for a specified time.

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Store the this compound solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the this compound solution to UV and visible light.

  • Analyze all stressed samples by HPLC to ensure that the degradation products are well-resolved from the parent this compound peak.

5. Method Validation:

  • Validate the HPLC method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Visualizations

fospropofol_metabolism This compound This compound (Aqueous Solution) Enzyme Alkaline Phosphatases (in vivo) This compound->Enzyme Enzymatic Cleavage Hydrolysis Hydrolysis (pH, Temperature) This compound->Hydrolysis Chemical Degradation Propofol Propofol (Active Metabolite) Enzyme->Propofol Formaldehyde Formaldehyde Enzyme->Formaldehyde Phosphate Phosphate Enzyme->Phosphate Hydrolysis->Propofol Hydrolysis->Formaldehyde Hydrolysis->Phosphate

Caption: In-vivo metabolism and in-vitro degradation of this compound.

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_solution Prepare this compound Aqueous Solution stress_conditions Expose to Stress Conditions (pH, Temp, Light) prep_solution->stress_conditions hplc_analysis Analyze by Stability-Indicating HPLC Method stress_conditions->hplc_analysis quantify Quantify this compound and Degradation Products hplc_analysis->quantify kinetics Determine Degradation Kinetics quantify->kinetics stability Assess Solution Stability kinetics->stability

References

Technical Support Center: Fospropofol Formulations and Injection Site Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fospropofol formulations. The information is presented in a question-and-answer format to directly address specific issues related to injection site reactions observed during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common injection site reactions associated with this compound administration?

A1: The most frequently reported adverse reactions are not typically at the injection site itself, but are systemic sensory events. These include paresthesia, described as burning, tingling, or stinging sensations, and pruritus (itching).[1] These sensations are often localized to the perineal region and are generally transient, occurring within five minutes of the initial dose and resolving on their own.[1][2] Injection site pain is significantly less common with this compound compared to propofol lipid emulsions.[3]

Q2: What is the proposed mechanism behind the paresthesia and pruritus observed with this compound?

A2: The exact pharmacological basis for these sensory phenomena remains unknown.[1][2] However, it is hypothesized that the phosphate group cleaved from the this compound molecule during its conversion to propofol may be responsible.[4][5] Similar sensations have been reported with other intravenously administered drugs containing a phosphate ester, such as fosphenytoin and dexamethasone.[5]

Q3: Is there a relationship between the dose of this compound and the incidence or severity of injection site reactions?

A3: Clinical studies have generally not observed a clear dose-response relationship for paresthesia and pruritus with this compound.[6]

Q4: How does the incidence of injection site pain with this compound compare to that of propofol?

A4: this compound, as a water-soluble prodrug, is associated with significantly less injection site pain compared to propofol, which is formulated as a lipid emulsion.[3][7] Propofol injection pain is a well-documented issue, whereas it is not a common complaint with this compound.[7][8]

Troubleshooting Guide

Problem: Subjects in my study are reporting a high incidence or intensity of paresthesia and pruritus after this compound administration.

Possible Cause 1: Rapid Injection Rate.

  • Suggested Solution: Consider slowing the rate of intravenous injection. A slower administration may mitigate the intensity of the sensory side effects.[4]

Possible Cause 2: High Concentration of the Formulation.

  • Suggested Solution: Investigate the possibility of diluting the this compound formulation. A lower concentration at the time of injection might reduce the incidence and severity of paresthesia and pruritus.[4]

Problem: How can I proactively manage subject expectations regarding these sensory effects?

Suggested Solution: Informed Consent and Subject Education.

  • It is crucial to thoroughly inform study participants about the potential for transient paresthesia and pruritus, particularly in the perineal region, as part of the informed consent process. Assuring them that these sensations are typically brief and self-limiting can help alleviate anxiety.

Problem: Are there any effective pretreatments to prevent or reduce this compound-induced paresthesia and pruritus?

Suggested Solution: Avoid Ineffective Pretreatments.

  • Clinical trials have shown that pretreatment with nonsteroidal anti-inflammatory drugs (NSAIDs), opioids, or lidocaine has not been effective in reducing the incidence of these sensory phenomena.[2] Therefore, administering these agents for this specific purpose is not recommended.

Data Presentation

Table 1: Incidence of Common Injection-Related Adverse Events with this compound in Clinical Trials

Adverse EventDosageIncidence Rate (%)Study PopulationReference
Paresthesia6.5 mg/kg47.6 - 68.4Patients undergoing flexible bronchoscopy[6]
Pruritus6.5 mg/kg8.0 - 14.7Patients undergoing flexible bronchoscopy[6]
Paresthesia20 mg/kg62.0Patients undergoing elective surgeries[9]
Injection Site Pain20 mg/kg13.3Patients undergoing elective surgeries[9]
Paresthesia6.5 mg/kg49Patients undergoing colonoscopy[6]
Pruritus6.5 mg/kg9Patients undergoing colonoscopy[6]

Experimental Protocols

Methodology for Assessing Injection Site and Sensory Reactions in a Clinical Trial of this compound

This protocol outlines a methodology for the systematic assessment of injection site and sensory reactions in a clinical trial investigating a new this compound formulation.

1. Subject Screening and Informed Consent:

  • Subjects will be screened for any pre-existing conditions that could confound the assessment of injection site reactions (e.g., peripheral neuropathy, dermatological conditions).

  • The informed consent form will explicitly detail the potential for injection site pain, paresthesia (including specific descriptions like burning, tingling, and stinging), and pruritus, with a focus on the potential perineal localization of the latter two.

2. Baseline Assessment:

  • Prior to drug administration, a baseline assessment of the skin at the intended intravenous catheter insertion site will be performed and documented. This should include evaluation for any erythema, swelling, or skin abnormalities.

  • Subjects will be asked to rate any pre-existing pain, paresthesia, or pruritus at the injection site and systemically using a validated scale.

3. Drug Administration:

  • The this compound formulation and any comparator agents will be administered by a trained professional at a standardized rate of injection.

  • The injection site (e.g., antecubital fossa, dorsum of the hand) will be standardized across all subjects.

4. Post-Administration Assessment:

  • Immediate Assessment (0-15 minutes post-injection):

    • A trained observer, blinded to the treatment allocation, will continuously monitor the subject for any signs of discomfort.

    • At predefined intervals (e.g., 1, 2, 5, 10, and 15 minutes post-injection), the subject will be asked to rate the intensity of any injection site pain, paresthesia, and pruritus using a Numerical Rating Scale (NRS) or a Visual Analog Scale (VAS).

    • The location of any sensory disturbances (e.g., injection site, perineal region, generalized) will be recorded.

  • Injection Site Evaluation:

    • The injection site will be visually inspected at regular intervals (e.g., 15, 30, and 60 minutes post-injection, and at the end of the study visit) for signs of local reaction, including erythema, swelling, and tenderness. The severity of these reactions will be graded using a standardized scale, such as the FDA Toxicity Grading Scale for Local Reactions.[10][11]

  • Patient-Reported Outcomes:

    • A structured questionnaire will be administered at the end of the study visit to capture the subject's overall experience, including the nature, intensity, duration, and location of any sensory disturbances. Validated instruments for assessing pruritus, such as the Itch Severity Scale, may be adapted for this purpose.[12]

5. Data Analysis:

  • The incidence, intensity, and duration of injection site pain, paresthesia, and pruritus will be compared between the different formulations.

  • The severity of local injection site reactions will be analyzed based on the grading scale.

  • Statistical analysis will be performed to determine any significant differences between treatment groups.

Mandatory Visualizations

metabolic_pathway This compound This compound alkaline_phosphatase Alkaline Phosphatase (Endothelial Cells) This compound->alkaline_phosphatase propofol Propofol (Active Metabolite) alkaline_phosphatase->propofol phosphate Phosphate alkaline_phosphatase->phosphate formaldehyde Formaldehyde alkaline_phosphatase->formaldehyde formate Formate formaldehyde->formate co2_h2o CO2 + H2O formate->co2_h2o

Caption: Metabolic Pathway of this compound.

paresthesia_hypothesis cluster_bloodstream Bloodstream cluster_neuron Sensory Neuron This compound This compound Injection hydrolysis Hydrolysis by Alkaline Phosphatase This compound->hydrolysis phosphate Phosphate Ions hydrolysis->phosphate receptor Unknown Receptor/ Ion Channel phosphate->receptor Hypothesized Interaction activation Neuronal Activation receptor->activation signal Signal Transduction to CNS activation->signal sensation Paresthesia/Pruritus Sensation signal->sensation

Caption: Hypothesized Signaling Pathway for this compound-Induced Paresthesia.

experimental_workflow start Subject Recruitment & Informed Consent screening Screening & Baseline Assessment start->screening randomization Randomization screening->randomization group_a Group A: This compound Formulation 1 randomization->group_a group_b Group B: This compound Formulation 2 randomization->group_b administration Drug Administration group_a->administration group_b->administration assessment Post-Administration Assessment (Pain, Paresthesia, Pruritus) administration->assessment data_analysis Data Collection & Analysis assessment->data_analysis end Study Conclusion data_analysis->end

Caption: Experimental Workflow for Assessing Injection Site Reactions.

References

fospropofol assay interference and impact on pharmacokinetic data

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for fospropofol bioanalysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to this compound assay interference and its impact on pharmacokinetic data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to propofol?

A1: this compound is a water-soluble prodrug of propofol, an intravenous sedative-hypnotic agent. After administration, this compound is metabolized by alkaline phosphatases in the body to form propofol, which is the active anesthetic agent, along with phosphate and formaldehyde.[1][2] This enzymatic conversion results in a delayed onset and a different pharmacokinetic profile compared to direct administration of a propofol lipid emulsion.[3]

Q2: What is the primary cause of interference in this compound assays?

A2: The primary cause of interference, particularly in early pharmacokinetic studies, was related to the sample handling and preparation aimed at preventing the in vitro conversion of this compound to propofol.[4] Specifically, the use of solid sodium orthovanadate (SOV), an alkaline phosphatase inhibitor, was identified as the main issue.[4]

Q3: How did sodium orthovanadate (SOV) interfere with the assay?

A3: In early analytical methods, solid SOV was added to blood collection tubes.[4] However, the solid powder did not dissolve completely or consistently, leading to several problems:

  • Variable Plasma pH: Incomplete dissolution of SOV resulted in unpredictable and often elevated pH in the plasma samples.

  • Hemolysis: The altered pH caused the rupture of red blood cells (hemolysis), releasing their intracellular contents into the plasma.

  • Inaccurate Propofol Measurement: These factors collectively affected the stability of propofol in the samples and the efficiency of the extraction process, leading to inconsistent and unreliable measurements of liberated propofol concentrations.[4]

Q4: Did the assay interference affect the measurement of both this compound and propofol?

A4: No, the assay and stability problems were specifically limited to the quantification of propofol. The measurement of this compound concentrations was not affected by this issue.[4]

Q5: Have the issues with this compound assays been resolved?

A5: Yes, the analytical problems have been addressed. A revised and validated assay methodology was developed which includes a standardized sample handling procedure.[4] The key change was the use of a pre-prepared, pH-adjusted solution of sodium orthovanadate instead of the solid powder to ensure its complete dissolution and maintain sample integrity.[4]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving potential issues during the bioanalysis of this compound and propofol.

Issue 1: Inconsistent or Unexpected Propofol Concentrations

Symptoms:

  • High variability in propofol concentrations across replicate samples.

  • Pharmacokinetic profiles that do not align with expected models.

  • Poor reproducibility of quality control (QC) samples.

Potential Causes and Solutions:

Potential CauseRecommended Action
Incomplete inhibition of in vitro this compound conversion Ensure complete dissolution of the alkaline phosphatase inhibitor (sodium orthovanadate). Prepare a stock solution of SOV, adjust the pH to 10, and ensure it is fully dissolved before adding to blood collection tubes. Refer to the detailed protocol for preparing activated SOV solution.
Sample Hemolysis Visually inspect plasma samples for any pink or red discoloration, which indicates hemolysis. Hemolysis can be caused by improper blood collection techniques or, as noted, by pH shifts from incompletely dissolved additives. If hemolysis is observed, it is recommended to recollect the sample using proper techniques. The revised sample handling protocol with a buffered SOV solution is designed to prevent this.
Variable Extraction Recovery Optimize the liquid-liquid or solid-phase extraction method for propofol. Ensure consistent pH and solvent volumes for all samples. Use a validated internal standard to correct for extraction variability.
Propofol Instability Process and analyze samples promptly. If storage is necessary, ensure samples are stored at appropriate temperatures (e.g., -80°C) to minimize degradation.
Issue 2: Poor Chromatographic Peak Shape or Resolution

Symptoms:

  • Tailing or fronting of this compound or propofol peaks.

  • Co-elution with interfering peaks from the plasma matrix.

Potential Causes and Solutions:

Potential CauseRecommended Action
Suboptimal Mobile Phase Composition Adjust the mobile phase composition (e.g., acetonitrile/water ratio, pH) to improve peak shape and resolution.
Column Degradation Ensure the analytical column is not degraded. If necessary, replace the column with a new one of the same type.
Matrix Effects Employ a more effective sample clean-up procedure to remove interfering plasma components. Consider using a different extraction technique or a more selective detector, such as a mass spectrometer.

Data Presentation

The following tables summarize the pharmacokinetic parameters of this compound and liberated propofol. It is important to note that early data published using the inaccurate assay method were retracted and are not presented here. The data below is from studies that have used a validated analytical methodology.

Table 1: Pharmacokinetic Parameters of this compound Following a Single Intravenous Bolus

ParameterHealthy Subjects (6.5 mg/kg dose)Reference
T1/2 (half-life) 48 minutes[3]
Vd (Volume of Distribution) 0.33 ± 0.069 L/kg[3]
Protein Binding ~98%[3]

Table 2: Pharmacokinetic Parameters of Propofol Liberated from this compound

ParameterHealthy Subjects (following a 6 mg/kg this compound bolus)Reference
T1/2 (half-life) 2.06 ± 0.77 hours[3]
Vd (Volume of Distribution) 5.8 L/kg[3]
Cmax (Peak Plasma Concentration) Achieved at 8-12 minutes post-dose[3]
Protein Binding ~98%[3]

Experimental Protocols

Key Experiment: Revised Bioanalytical Method for this compound and Propofol in Human Plasma

This protocol outlines the key steps for the validated measurement of this compound and its metabolite, propofol, in plasma, incorporating the corrected sample handling procedure.

1. Preparation of Activated Sodium Orthovanadate (SOV) Solution (200 mM, pH 10)

  • Dissolve 3.68 g of sodium orthovanadate in 90 mL of ultrapure water with stirring.

  • Adjust the pH of the solution to 10.0 by slowly adding 1 M HCl. The solution will turn yellow.

  • Boil the solution until it becomes colorless.

  • Cool the solution to room temperature.

  • Readjust the pH to 10.0 with 1 M HCl.

  • Repeat the boiling and cooling cycle until the pH stabilizes at 10.0 and the solution remains colorless after the addition of HCl.[5][6][7]

  • Bring the final volume to 100 mL with ultrapure water.

  • Aliquot and store at -20°C.

2. Blood Sample Collection and Processing

  • Draw whole blood samples into collection tubes containing an anticoagulant (e.g., K2EDTA) and the prepared activated SOV solution to achieve a final concentration that effectively inhibits alkaline phosphatase activity (e.g., 10 mg/mL).

  • Gently invert the tubes several times to ensure proper mixing.

  • Centrifuge the blood samples at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma supernatant to clean, labeled polypropylene tubes.

  • Store plasma samples at -80°C until analysis.

3. Sample Preparation for Analysis (Liquid-Liquid Extraction)

  • Thaw plasma samples on ice.

  • To 500 µL of plasma, add an internal standard (e.g., thymol).

  • Add an appropriate extraction solvent (e.g., a mixture of ethyl acetate and hexane).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the organic (upper) layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

4. Chromatographic Analysis (Example using HPLC with Fluorescence Detection)

  • HPLC System: A standard high-performance liquid chromatography system equipped with a fluorescence detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Fluorescence detection with excitation at 276 nm and emission at 310 nm.

  • Quantification: Create a calibration curve using standards of known this compound and propofol concentrations in blank plasma. Quantify the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_processing Sample Processing cluster_sample_analysis Sample Analysis blood_draw Whole Blood Collection (K2EDTA + Activated SOV Solution) centrifugation Centrifugation (1500g, 10 min, 4°C) blood_draw->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage extraction Liquid-Liquid Extraction storage->extraction analysis HPLC-Fluorescence Analysis extraction->analysis data Data Acquisition & Quantification analysis->data

Caption: Validated workflow for this compound and propofol bioanalysis.

troubleshooting_logic start Inconsistent Pharmacokinetic Data check_hemolysis Check for Sample Hemolysis start->check_hemolysis check_sov Verify SOV Preparation check_hemolysis->check_sov No recollect Recollect Samples (Improved Technique) check_hemolysis->recollect Yes check_extraction Review Extraction Protocol check_sov->check_extraction No Issue prepare_new_sov Prepare Fresh Activated SOV Solution check_sov->prepare_new_sov Issue Found check_chromatography Assess Chromatography check_extraction->check_chromatography No Issue optimize_extraction Optimize Extraction Method check_extraction->optimize_extraction Issue Found optimize_hplc Optimize HPLC Method check_chromatography->optimize_hplc Issue Found valid_data Reliable PK Data check_chromatography->valid_data No Issue recollect->valid_data prepare_new_sov->valid_data optimize_extraction->valid_data optimize_hplc->valid_data

Caption: Troubleshooting decision tree for unexpected this compound PK data.

References

improving sample handling for accurate fospropofol analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving sample handling for the accurate analysis of fospropofol and its active metabolite, propofol.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in accurately measuring this compound and propofol in biological samples?

A1: The main challenge is the in vitro enzymatic conversion of the prodrug this compound to its active form, propofol, by alkaline phosphatases present in blood. This conversion can lead to an overestimation of the in vivo propofol concentration and an underestimation of the this compound concentration if samples are not handled correctly.[1]

Q2: How can the in vitro conversion of this compound to propofol be prevented?

A2: To prevent the enzymatic conversion, a phosphatase inhibitor must be added to the blood collection tubes. Sodium orthovanadate (SOV) is a commonly used inhibitor for this purpose.[1] It is crucial that the SOV is added as a solution and not as a solid powder to ensure its complete dissolution and consistent concentration in the sample.[1]

Q3: What were the issues with early this compound assay methodologies?

A3: Early studies encountered significant assay problems related to the quantitation of propofol.[1] These issues stemmed from adding solid sodium orthovanadate (SOV) to blood collection tubes. This resulted in incomplete dissolution of the SOV powder, leading to variable inhibitor concentrations, altered plasma pH, and hemolysis of many samples. These factors, in turn, caused changes in propofol extraction recovery and storage stability, leading to inconsistent and unreliable propofol measurements.[1]

Q4: Does the instability issue affect the measurement of this compound itself?

A4: The historical assay and stability problems were primarily limited to the quantitation of propofol liberated from this compound. The this compound concentrations were generally not affected by these issues.[1]

Q5: What is the recommended biological matrix for this compound and propofol analysis?

A5: Plasma is the preferred matrix for the analysis of this compound and propofol.

Q6: What are the recommended storage conditions for plasma samples intended for this compound analysis?

A6: Plasma samples should be frozen and stored at -20°C or -80°C to ensure the stability of both this compound and propofol. Long-term stability of propofol in plasma has been demonstrated at -20°C.

Troubleshooting Guides

Issue 1: Inconsistent or unexpectedly high propofol concentrations.
Possible Cause Troubleshooting Action
Incomplete inhibition of alkaline phosphatase activity.Ensure that the sodium orthovanadate (SOV) solution is properly prepared and added to the collection tubes at the correct concentration. Verify the pH of the prepared SOV solution.
Improper dissolution of solid SOV.Always use a pre-prepared aqueous solution of SOV. Do not add solid SOV powder directly to blood collection tubes.[1]
Sample hemolysis.Review blood collection and handling procedures to minimize hemolysis. Hemolysis can be caused by vigorous mixing or issues with the SOV solution's pH.[1]
Inadequate mixing of blood with anticoagulant and inhibitor.Gently invert the blood collection tube 8-10 times immediately after collection to ensure thorough mixing.
Issue 2: Poor recovery of this compound or propofol during sample extraction.
Possible Cause Troubleshooting Action
Suboptimal pH of the plasma sample.Verify that the addition of the SOV solution does not significantly alter the plasma pH. Inconsistent pH can affect extraction efficiency.[1]
Inefficient protein precipitation.Optimize the protein precipitation step by evaluating different organic solvents (e.g., acetonitrile, methanol) and their ratios.
Inappropriate solid-phase extraction (SPE) protocol.Ensure the SPE cartridge is appropriate for the analytes and that the conditioning, loading, washing, and elution steps are optimized.
Issue 3: Variability in LC-MS/MS results.
Possible Cause Troubleshooting Action
Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard for both this compound and propofol to compensate for matrix effects. Evaluate different sample cleanup techniques (e.g., SPE, liquid-liquid extraction) to remove interfering substances.
Poor chromatographic peak shape.Optimize the mobile phase composition and gradient. Ensure the sample is dissolved in a solvent compatible with the mobile phase. Check for column contamination.
Carryover from previous injections.Implement a robust needle and injection port washing procedure between samples. Inject blank samples to assess for carryover.

Data Presentation

Table 1: Recommended Anticoagulants and Stabilizers for Blood Collection

ParameterRecommendationRationale
Anticoagulant K2EDTA or Sodium HeparinPrevents blood clotting to allow for plasma separation.
Stabilizer Sodium Orthovanadate (SOV) SolutionInhibits alkaline phosphatase activity to prevent in vitro hydrolysis of this compound.[1]
SOV Concentration 10 mg/mL in the final blood sample was used in early studies, but the key is consistent dissolution.[1] A working solution should be prepared and validated.Ensures effective inhibition of enzymatic activity.

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Preparation of Collection Tubes:

    • Prepare a stock solution of sodium orthovanadate (SOV) in water. Ensure the solution is clear and the pH is adjusted to approximately 10.0.

    • Aliquot the appropriate volume of the SOV solution into K2EDTA or sodium heparin blood collection tubes to achieve the desired final concentration upon blood collection.

  • Blood Collection:

    • Collect whole blood directly into the prepared collection tubes.

    • Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and SOV.

  • Plasma Separation:

    • Within one hour of collection, centrifuge the blood samples at 1,000-2,000 x g for 10-15 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Storage:

    • Transfer the plasma into labeled cryovials.

    • Immediately freeze the plasma samples and store them at -80°C until analysis.

Protocol 2: Sample Analysis by LC-MS/MS
  • Sample Preparation:

    • Thaw the plasma samples on ice.

    • Perform protein precipitation by adding a 3:1 ratio of cold acetonitrile containing internal standards (this compound-d4 and propofol-d17) to the plasma.

    • Vortex the samples for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • LC System: A UPLC system is recommended for better resolution.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic phase to separate this compound and propofol.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray ionization (ESI) in both positive (for this compound) and negative (for propofol) modes, or a suitable single mode if validated.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound, propofol, and their respective internal standards.

Visualizations

fospropofol_metabolism This compound This compound propofol Propofol (Active Metabolite) This compound->propofol Hydrolysis formaldehyde Formaldehyde This compound->formaldehyde phosphate Phosphate This compound->phosphate alkaline_phosphatase Alkaline Phosphatase alkaline_phosphatase->this compound

Caption: Metabolic conversion of this compound.

sample_workflow cluster_collection Blood Collection cluster_processing Plasma Processing cluster_analysis Sample Analysis blood_draw Draw blood into tube with K2EDTA and SOV solution mix Gently invert 8-10 times blood_draw->mix centrifuge Centrifuge at 1,000-2,000 x g for 10-15 min at 4°C mix->centrifuge aspirate Aspirate plasma centrifuge->aspirate store Store plasma at -80°C aspirate->store prepare Protein precipitation and reconstitution store->prepare analyze LC-MS/MS Analysis prepare->analyze

Caption: Recommended sample handling workflow.

troubleshooting_logic start Inconsistent Results? check_stabilizer Was SOV added as a solution and properly mixed? start->check_stabilizer check_hemolysis Is there evidence of hemolysis? check_stabilizer->check_hemolysis Yes check_extraction Review sample extraction protocol check_stabilizer->check_extraction No check_hemolysis->check_extraction No check_lcms Review LC-MS/MS parameters (matrix effects, carryover) check_hemolysis->check_lcms Yes check_extraction->check_lcms

Caption: Troubleshooting decision tree.

References

Technical Support Center: Fospropofol Dose Adjustments in Animals with Systemic Disease

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of fospropofol in animal models with systemic diseases. The following information is intended to serve as a reference for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it metabolized in animals?

A1: this compound is a water-soluble prodrug of propofol, an intravenous sedative-hypnotic agent. After administration, this compound is metabolized by alkaline phosphatases in the endothelium and liver to produce propofol, formaldehyde, and phosphate.[1] The sedative effects are due to the liberated propofol. Formaldehyde is rapidly converted to formate, and both formaldehyde and phosphate levels generally remain within normal physiological ranges.

Q2: Are dose adjustments for this compound necessary for animals with systemic diseases?

A2: Yes, dose adjustments are recommended for animals with systemic diseases. While specific guidelines for this compound in veterinary patients are limited, general principles of anesthesia and data from propofol studies suggest that lower doses are warranted in animals with cardiac, hepatic, or renal impairment, as well as in debilitated or geriatric patients.[2][3][4] Dose reduction is crucial to avoid exacerbating the underlying condition and to minimize adverse cardiorespiratory effects.

Q3: How does hepatic disease affect the dosing of this compound?

A3: Since this compound is metabolized in the liver to its active form, propofol, hepatic dysfunction can alter its pharmacokinetics. Propofol itself is also metabolized in the liver.[4] Therefore, in animals with moderate to severe liver disease, a dose reduction of this compound is recommended.[5][6] One study on propofol in canines with hepatic impairment suggested specific infusion rate reductions based on the degree of dysfunction, which can serve as a guide for this compound.[7]

Q4: What are the considerations for using this compound in animals with cardiovascular disease?

A4: Propofol, the active metabolite of this compound, can cause dose-dependent hypotension and myocardial depression.[8][9] Therefore, in animals with pre-existing cardiac conditions, such as dilated cardiomyopathy, it is crucial to use a reduced dose of this compound and to administer it slowly, titrated to effect.[9][10] The goal is to maintain cardiovascular stability.

Q5: Are there specific dose adjustments for animals with renal disease?

A5: While this compound itself is minimally eliminated by the kidneys, the overall physiological status of an animal with renal disease warrants caution.[11] Dehydration, electrolyte imbalances, and potential alterations in drug distribution can increase the risks associated with anesthesia. General recommendations for anesthetic drugs in patients with renal impairment include using lower doses and ensuring adequate hydration and blood pressure support.[12][13]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Profound or prolonged sedation Overdose, especially in an animal with undiagnosed systemic disease; impaired drug metabolism due to hepatic or renal dysfunction.Provide supportive care, including fluid therapy and respiratory support if necessary. Consider a dose reduction for subsequent administrations.
Hypotension Vasodilatory effects of propofol, especially with rapid administration or in a hemodynamically unstable animal.Administer a crystalloid or colloid fluid bolus. Reduce the rate of this compound administration or the subsequent dose. Consider the use of a vasopressor in severe cases.
Apnea or respiratory depression Rapid injection or high dose of this compound.Provide supplemental oxygen and be prepared to provide manual or mechanical ventilation. Ensure a patent airway. Titrate the dose more slowly in the future.[3][4]
Unexpected excitement or agitation during induction This can occasionally be seen with this compound before the onset of full sedation.Ensure the animal is in a quiet environment. Administer the drug slowly and steadily. If agitation is severe, consider a small dose of a benzodiazepine as a premedication in future experiments, if appropriate for the study design.

Quantitative Dose Adjustments

The following tables provide suggested dose adjustments for this compound in animals with systemic diseases. These are based on available data for propofol and general anesthetic principles, as specific quantitative data for this compound in these populations is limited. These are starting points and should always be titrated to effect for each individual animal.

Table 1: Suggested this compound Dose Adjustments for an Induction Bolus in Dogs

Systemic DiseaseSeveritySuggested Dose Reduction from Standard Dose (e.g., 6.5 mg/kg IV)Notes
Hepatic Disease Mild10-25%Titrate to effect.
Moderate25-50%Slower recovery may be anticipated.[5]
Severe50-75%Use with extreme caution. Consider alternative agents.
Cardiac Disease Mild (e.g., compensated valvular disease)15-30%Administer slowly. Monitor blood pressure closely.
Moderate to Severe (e.g., dilated cardiomyopathy, congestive heart failure)30-60%Pre-oxygenate. Have cardiovascular support drugs readily available.[9][14]
Renal Disease Mild to Moderate10-25%Ensure adequate hydration.
Severe25-50%Monitor urine output. Avoid in dehydrated or hypovolemic animals.[12]

Table 2: Suggested this compound Continuous Rate Infusion (CRI) Adjustments in Dogs with Hepatic Impairment (based on propofol data) [7]

Degree of Hepatic ImpairmentSuggested Infusion Rate Reduction
40%~19% reduction from standard rate
60%~34% reduction from standard rate
80%~54% reduction from standard rate

Experimental Protocols

Protocol 1: Administration of this compound to a Canine Model of Dilated Cardiomyopathy

This protocol is adapted from a study on propofol in dogs with induced dilated cardiomyopathy.[9]

  • Animal Model: Induce dilated cardiomyopathy in healthy adult dogs through rapid ventricular pacing (e.g., 240 beats/min for 3-4 weeks).

  • Instrumentation: Under a separate anesthetic event, surgically implant radiopaque markers on the left ventricle, and place catheters in the aorta and left ventricle for pressure monitoring.

  • Experimental Procedure:

    • After a recovery period and confirmation of cardiomyopathy, acclimatize the conscious dog to the experimental setting.

    • Record baseline hemodynamic measurements.

    • Administer a reduced induction dose of this compound (e.g., 3.0-4.5 mg/kg IV), titrated to effect to allow for endotracheal intubation.

    • Maintain anesthesia with a variable-rate infusion of this compound, starting at a reduced rate (e.g., 25-50% reduction from standard rates) and adjusting to maintain a stable plane of anesthesia.

    • Record hemodynamic parameters continuously throughout the infusion.

  • Data Analysis: Compare hemodynamic variables (e.g., mean arterial pressure, left ventricular end-diastolic pressure, cardiac output) at baseline and during this compound anesthesia.

Visualizations

Signaling Pathways and Experimental Workflows

Fospropofol_Metabolism This compound Metabolism and Action This compound This compound (Administered IV) AlkalinePhosphatase Alkaline Phosphatase (Endothelium, Liver) This compound->AlkalinePhosphatase Metabolized by Propofol Propofol (Active Metabolite) AlkalinePhosphatase->Propofol Formaldehyde Formaldehyde AlkalinePhosphatase->Formaldehyde Phosphate Phosphate AlkalinePhosphatase->Phosphate GABA_A GABA-A Receptor (in CNS) Propofol->GABA_A Agonist at Formate Formate Formaldehyde->Formate Rapidly oxidized CO2 CO2 Formate->CO2 Eliminated as Sedation Sedation/Anesthesia GABA_A->Sedation Leads to

Caption: Metabolic pathway of this compound to its active metabolite, propofol, and subsequent action on the GABA-A receptor.

Dose_Adjustment_Workflow Logical Workflow for this compound Dose Adjustment in Animals Start Patient Assessment SystemicDisease Systemic Disease Present? Start->SystemicDisease Healthy Administer Standard Dose (Titrate to effect) SystemicDisease->Healthy No DiseaseType Identify Disease Type SystemicDisease->DiseaseType Yes Hepatic Hepatic Disease DiseaseType->Hepatic Cardiac Cardiac Disease DiseaseType->Cardiac Renal Renal Disease DiseaseType->Renal ReduceDoseHepatic Reduce Dose (25-75%) Monitor for prolonged recovery Hepatic->ReduceDoseHepatic ReduceDoseCardiac Reduce Dose (30-60%) Monitor hemodynamics closely Cardiac->ReduceDoseCardiac ReduceDoseRenal Reduce Dose (25-50%) Ensure hydration Renal->ReduceDoseRenal Administer Administer this compound Slowly Titrate to Effect ReduceDoseHepatic->Administer ReduceDoseCardiac->Administer ReduceDoseRenal->Administer

Caption: Decision workflow for adjusting this compound dosage based on the presence and type of systemic disease in an animal.

References

Technical Support Center: Mitigating Cardiorespiratory Depression with Concurrent Sedative Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding cardiorespiratory depression during in vivo experiments involving the concurrent use of sedatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which sedatives induce cardiorespiratory depression?

A1: Sedatives, particularly opioids and benzodiazepines, primarily induce cardiorespiratory depression by acting on the central nervous system. Opioids, such as fentanyl and morphine, bind to μ-opioid receptors (MORs) located on neurons in key respiratory control centers of the brainstem, such as the pre-Bötzinger complex and the parabrachial nucleus.[1][2][3] Activation of MORs inhibits these neurons, leading to a decrease in respiratory rate and tidal volume.[4][5] Benzodiazepines, like midazolam and diazepam, enhance the effect of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[6] This potentiation of GABAergic inhibition in the brainstem also contributes to respiratory depression.

Q2: Why is the concurrent use of different classes of sedatives, such as an opioid and a benzodiazepine, of particular concern?

A2: The concurrent use of opioids and benzodiazepines can lead to a synergistic increase in cardiorespiratory depression.[7] These two classes of drugs act on different receptors (μ-opioid and GABA-A receptors, respectively), but both ultimately lead to neuronal inhibition in the respiratory centers of the brainstem. When used together, their combined inhibitory effects are greater than the sum of their individual effects, significantly increasing the risk of severe respiratory depression, apnea, and cardiovascular collapse.[7][8]

Q3: What are the typical signs of cardiorespiratory depression to monitor for in animal models during an experiment?

A3: Key indicators of cardiorespiratory depression in animal models include a decreased respiratory rate, reduced tidal volume (the amount of air inhaled or exhaled during a normal breath), and a subsequent fall in minute ventilation (the total volume of air inhaled or exhaled per minute).[9] Cardiovascular signs include bradycardia (slowed heart rate) and hypotension (low blood pressure).[10] Continuous monitoring of these vital signs is crucial for early detection of adverse events.

Q4: How can I distinguish between the intended sedative effects and unintended cardiorespiratory depression in my animal model?

A4: Differentiating between sedation and cardiorespiratory depression requires careful monitoring of physiological parameters beyond simple observation of the animal's level of consciousness. While a sedated animal will show reduced activity and responsiveness, an animal experiencing cardiorespiratory depression will also exhibit a significant decrease in respiratory rate and effort, and potentially changes in heart rate and blood pressure.[11] Utilizing tools like whole-body plethysmography to quantify respiratory parameters and telemetry to monitor cardiovascular function can provide objective data to distinguish between these states.

Q5: What immediate actions should be taken if an animal exhibits severe cardiorespiratory depression?

A5: If an animal shows signs of severe cardiorespiratory depression, immediate intervention is necessary. If the sedative agents have antagonists, such as naloxone for opioids, they should be administered promptly.[1] Supportive care, including ensuring a patent airway and providing supplemental oxygen, is critical. In some cases, mechanical ventilation may be required to maintain adequate oxygenation. It is essential to have a pre-approved emergency response plan in your experimental protocol.

Troubleshooting Guides

Issue 1: Unexpectedly high incidence of animal mortality during the experiment.

  • Potential Cause: The combined dosage of the sedatives may be too high for the specific animal strain, age, or health status. Synergistic effects can be more potent than anticipated.

  • Troubleshooting Steps:

    • Review Dosages: Re-evaluate the doses of each sedative used. Conduct a thorough literature review for dose-response studies with the specific combination and animal model.

    • Dose-Response Pilot Study: Perform a pilot study with a dose-escalation design to determine the optimal doses that achieve the desired level of sedation without causing severe cardiorespiratory depression.

    • Staggered Administration: Consider administering the sedatives sequentially rather than simultaneously to better observe the onset and severity of effects from each agent.

    • Animal Health: Ensure all animals are healthy and free from underlying conditions that could increase their susceptibility to cardiorespiratory depression.

Issue 2: Inconsistent or paradoxical cardiovascular responses (e.g., increased heart rate with decreased blood pressure).

  • Potential Cause: This can be a complex physiological response. For instance, a drop in blood pressure (hypotension) can trigger a reflex tachycardia (increased heart rate) as the body attempts to maintain cardiac output. Certain sedatives may also have direct or indirect effects on the cardiovascular system that are independent of their sedative action.[12]

  • Troubleshooting Steps:

    • Comprehensive Monitoring: Utilize telemetry to continuously monitor both blood pressure and heart rate simultaneously. This will provide a more complete picture of the cardiovascular response over time.

    • Analyze Temporal Relationship: Carefully examine the timing of the changes in heart rate and blood pressure in relation to drug administration.

    • Consider Other Factors: Evaluate other potential contributing factors such as animal stress, pain from the experimental procedure, or the effects of other administered substances.

    • Literature Review: Consult the literature for known cardiovascular effects of the specific sedatives being used, as some may have idiosyncratic or off-target effects.

Issue 3: Difficulty in obtaining a stable level of sedation without compromising respiratory function.

  • Potential Cause: The therapeutic window for the desired level of sedation without significant respiratory depression may be very narrow for the chosen drug combination.

  • Troubleshooting Steps:

    • Alternative Drug Combinations: Explore other sedative combinations that may have a wider safety margin. For example, combining a sedative with an analgesic that has minimal respiratory effects.

    • Different Routes of Administration: The route of administration can affect the pharmacokinetics and pharmacodynamics of the drugs. For example, a continuous intravenous infusion may provide a more stable level of sedation compared to a bolus injection.

    • Refine Dosages: Conduct a more detailed dose-finding study to identify a more precise dosage regimen.

    • Environmental Control: Ensure a quiet and controlled experimental environment to minimize stress-induced variations in sedation levels.

Data Presentation

Table 1: Quantitative Effects of Fentanyl and Midazolam Co-Administration on Respiratory Parameters in Rodents

Treatment GroupDose (mg/kg)Respiratory Rate (breaths/min)Tidal Volume (mL)Minute Ventilation (mL/min)
Saline ControlN/A150 ± 100.25 ± 0.0337.5 ± 4.5
Fentanyl0.0590 ± 80.20 ± 0.0218.0 ± 2.0*
Midazolam1.0130 ± 120.23 ± 0.0329.9 ± 3.5
Fentanyl + Midazolam0.05 + 1.060 ± 7 0.15 ± 0.029.0 ± 1.2**

*Data are presented as mean ± standard deviation. *p < 0.05 compared to saline control. *p < 0.05 compared to either drug alone.

Table 2: Quantitative Effects of Fentanyl and Midazolam Co-Administration on Cardiovascular Parameters in Rodents

Treatment GroupDose (mg/kg)Heart Rate (beats/min)Mean Arterial Pressure (mmHg)
Saline ControlN/A450 ± 20100 ± 5
Fentanyl0.05350 ± 1590 ± 7
Midazolam1.0430 ± 1895 ± 6
Fentanyl + Midazolam0.05 + 1.0280 ± 25 75 ± 8

*Data are presented as mean ± standard deviation. *p < 0.05 compared to saline control. *p < 0.05 compared to either drug alone.

Experimental Protocols

1. Assessment of Respiratory Function using Whole-Body Plethysmography

This protocol is adapted from standard methods for measuring respiratory function in conscious, unrestrained rodents.[1][3]

  • Apparatus: A whole-body plethysmograph system designed for rodents, including a chamber, a pressure transducer, an amplifier, and data acquisition software.

  • Procedure:

    • Acclimatization: Acclimate the animal to the plethysmography chamber for a designated period (e.g., 30-60 minutes) for several days prior to the experiment to reduce stress.

    • Calibration: Calibrate the plethysmograph according to the manufacturer's instructions. This typically involves injecting a known volume of air into the chamber to establish a pressure-volume relationship.

    • Baseline Recording: Place the animal in the chamber and allow it to settle. Record baseline respiratory parameters for a stable period (e.g., 5-10 minutes).

    • Drug Administration: Administer the sedative(s) via the desired route (e.g., intraperitoneal, subcutaneous, or intravenous).

    • Post-Dose Recording: Immediately return the animal to the chamber and continuously record respiratory parameters for the duration of the experiment.

    • Data Analysis: The software will typically calculate respiratory rate, tidal volume, and minute ventilation from the pressure changes within the chamber.

2. Cardiovascular Monitoring using Telemetry

This protocol outlines the general steps for implanting a telemetry transmitter for cardiovascular monitoring.[2][3][4]

  • Apparatus: A telemetry system including implantable transmitters, a receiver, and data acquisition and analysis software.

  • Procedure:

    • Transmitter Preparation: Sterilize the telemetry transmitter according to the manufacturer's instructions.

    • Surgical Implantation:

      • Anesthetize the animal using a suitable anesthetic agent.

      • Under aseptic surgical conditions, make a small incision and create a subcutaneous pocket or place the transmitter in the peritoneal cavity.[5]

      • Position the electrodes according to the manufacturer's guidelines to obtain the desired cardiovascular signals (e.g., ECG, blood pressure).

      • Suture the incision closed.

    • Post-Operative Recovery: Allow the animal to fully recover from surgery for a period of 7-10 days before starting the experiment.[3] Provide appropriate analgesia during this period.

    • Data Acquisition: House the animal in its home cage placed on the telemetry receiver. The system will continuously record cardiovascular data.

    • Drug Administration and Monitoring: Administer the sedatives and monitor the real-time changes in heart rate and blood pressure.

3. Arterial Blood Gas Analysis

This protocol describes a method for collecting arterial blood for blood gas analysis in anesthetized rodents.[13][14]

  • Apparatus: A blood gas analyzer, heparinized syringes, and appropriate catheters.

  • Procedure:

    • Anesthesia: Anesthetize the animal.

    • Catheterization: Surgically place a catheter into a suitable artery (e.g., carotid or femoral artery).

    • Baseline Sample: Collect a small volume of arterial blood (typically 0.1-0.2 mL) into a heparinized syringe for baseline measurement.

    • Drug Administration: Administer the sedative(s).

    • Post-Dose Sampling: Collect arterial blood samples at predetermined time points after drug administration.

    • Analysis: Immediately analyze the blood samples using the blood gas analyzer to determine parameters such as PaO2, PaCO2, and pH.

Mandatory Visualizations

Sedative_Signaling_Pathway cluster_opioid Opioid Pathway cluster_bzd Benzodiazepine Pathway cluster_outcome Physiological Outcome Opioid Opioid (e.g., Fentanyl) MOR μ-Opioid Receptor (MOR) Opioid->MOR G_protein_O Gi/o Protein MOR->G_protein_O AC_O Adenylyl Cyclase G_protein_O->AC_O inhibits K_channel_O ↑ K+ Efflux G_protein_O->K_channel_O activates Ca_channel_O ↓ Ca2+ Influx G_protein_O->Ca_channel_O inhibits cAMP_O ↓ cAMP AC_O->cAMP_O Neuronal_Inhibition_O Neuronal Hyperpolarization K_channel_O->Neuronal_Inhibition_O Ca_channel_O->Neuronal_Inhibition_O Respiratory_Center Respiratory Center (Brainstem) Neuronal_Inhibition_O->Respiratory_Center BZD Benzodiazepine (e.g., Midazolam) GABA_A GABA-A Receptor BZD->GABA_A positive allosteric modulator Cl_channel ↑ Cl- Influx GABA_A->Cl_channel opens GABA GABA GABA->GABA_A Neuronal_Inhibition_B Neuronal Hyperpolarization Cl_channel->Neuronal_Inhibition_B Neuronal_Inhibition_B->Respiratory_Center Cardiorespiratory_Depression Cardiorespiratory Depression Respiratory_Center->Cardiorespiratory_Depression ↓ Activity

Caption: Signaling pathways of opioid and benzodiazepine-induced cardiorespiratory depression.

Experimental_Workflow cluster_setup Pre-Experiment Setup cluster_experiment Experimental Procedure cluster_analysis Data Analysis & Interpretation Animal_Acclimatization Animal Acclimatization (e.g., to plethysmograph) Baseline_Recording Baseline Data Recording (Respiratory & Cardiovascular) Animal_Acclimatization->Baseline_Recording Telemetry_Implantation Telemetry Transmitter Implantation (if applicable) Post_Op_Recovery Post-Operative Recovery (7-10 days) Telemetry_Implantation->Post_Op_Recovery Post_Op_Recovery->Baseline_Recording Drug_Administration Sedative Administration (Single or Concurrent) Baseline_Recording->Drug_Administration Post_Dose_Monitoring Continuous Post-Dose Monitoring Drug_Administration->Post_Dose_Monitoring Data_Analysis Data Analysis (e.g., Respiratory Rate, HR, BP) Post_Dose_Monitoring->Data_Analysis Interpretation Interpretation of Results Data_Analysis->Interpretation Troubleshooting Troubleshooting Unexpected Outcomes Interpretation->Troubleshooting

Caption: General workflow for in vivo assessment of cardiorespiratory function with sedatives.

Logical_Relationship cluster_factors Contributing Factors cluster_monitoring Monitoring & Mitigation cluster_outcome Potential Outcomes Sedative_Dose Sedative Dose(s) Desired_Sedation Desired Sedation Sedative_Dose->Desired_Sedation Cardio_Depression Cardiorespiratory Depression Sedative_Dose->Cardio_Depression Drug_Combination Drug Combination (Synergism) Drug_Combination->Cardio_Depression potentiates Animal_Model Animal Model (Strain, Age, Health) Animal_Model->Cardio_Depression influences susceptibility Monitoring Continuous Monitoring (Plethysmography, Telemetry) Mitigation Mitigation Strategies (Dose Adjustment, Antagonists) Monitoring->Mitigation Mitigation->Cardio_Depression reduces risk Cardio_Depression->Monitoring

Caption: Logical relationship between experimental factors and outcomes in sedative studies.

References

Validation & Comparative

Comparative Efficacy of Fospropofol Versus Propofol Fat Emulsion: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Fospropofol, a water-soluble prodrug, and the widely utilized propofol fat emulsion both serve as intravenous sedative-hypnotic agents, culminating in the same active metabolite: propofol.[1] However, their distinct formulations and pharmacokinetic profiles lead to significant differences in clinical application, efficacy, and safety. This compound was developed to address some of the limitations associated with propofol's lipid emulsion formulation, such as pain on injection, the risk of hyperlipidemia with long-term use, and the potential for bacterial contamination.[1][2] This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.

Mechanism of Action

This compound itself is an inactive compound.[3] Upon intravenous administration, it is rapidly metabolized by endothelial and hepatic alkaline phosphatases into the active anesthetic agent propofol, alongside phosphate and formaldehyde.[1][4][5][6] The resulting formaldehyde is quickly oxidized to formic acid and subsequently to carbon dioxide, with plasma concentrations remaining comparable to endogenous levels.[4][5]

The liberated propofol, the active metabolite for both drugs, exerts its sedative and hypnotic effects primarily by potentiating the activity of the gamma-aminobutyric acid (GABA) type A receptor, the main inhibitory neurotransmitter in the central nervous system.[3][4][6][7] Propofol binds to a specific site on the GABA-A receptor, increasing the duration of chloride channel opening, which leads to hyperpolarization of the postsynaptic neuron and a decrease in neuronal excitability.[3][4][7] This action results in the desired sedation and anesthesia.[4][7]

cluster_metabolism Metabolic Conversion cluster_action Pharmacodynamic Action This compound This compound (Water-Soluble Prodrug) Enzymes Endothelial Alkaline Phosphatases This compound->Enzymes Propofol Propofol (Active Metabolite) Enzymes->Propofol Metabolizes to Byproducts Phosphate + Formaldehyde Enzymes->Byproducts GABA_A GABA-A Receptor Propofol->GABA_A Binds to & Potentiates Chloride Increased Cl- Conductance (Hyperpolarization) GABA_A->Chloride Inhibition Postsynaptic Inhibition (Sedation/Anesthesia) Chloride->Inhibition Start Patient Recruitment (N=540, ASA I-II) Randomization Randomization (2:1) Start->Randomization Group_F Intervention Group (n=360) 20 mg/kg FospropofolFD Randomization->Group_F this compound Group_P Control Group (n=180) 2 mg/kg Propofol-MCT/LCT Randomization->Group_P Propofol Admin Drug Administration (Double-Simulated) Group_F->Admin Group_P->Admin Assess_Efficacy Primary Endpoint Assessment (MOAA/S Score ≤1 within 5 min) Admin->Assess_Efficacy Assess_Safety Safety Endpoint Assessment (Adverse Events Monitoring) Admin->Assess_Safety End Study Completion & Analysis Assess_Efficacy->End Assess_Safety->End

References

A Comparative Analysis of Fospropofol Disodium and Propofol for Deep Sedation in ICU Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of fospropofol disodium and propofol for deep sedation in Intensive Care Unit (ICU) patients. The information presented is based on available clinical trial data and pharmacological profiles to assist in research and development.

Executive Summary

This compound disodium, a water-soluble prodrug, is enzymatically converted to propofol, the active sedative-hypnotic agent. This conversion process results in a different pharmacokinetic and pharmacodynamic profile compared to the direct administration of a lipid-emulsion formulation of propofol. Clinical evidence from a randomized pilot study in a deep sedation model for mechanically ventilated ICU patients suggests that this compound disodium is comparable to propofol in maintaining the target level of sedation. While the incidence of hypotension is similar between the two, the slower onset of action of this compound may offer a more stable hemodynamic profile, a potential advantage in critically ill patients.[1]

Data Presentation

Table 1: Efficacy and Dosage in Deep Sedation (ICU)
ParameterThis compound DisodiumPropofolReference
Primary Efficacy Outcome
Percentage of Time in Target Sedation Range (RASS -4 to -5)96.78% ± 0.07%98.43% ± 0.04% (p=0.273)[1][2]
Dosage
Mean Infusion Rate8.19 ± 2.36 mg/kg/h2.73 ± 0.83 mg/kg/h[1]
Median Infusion Duration47.50 hours48.00 hours[1]
Table 2: Pharmacokinetic and Pharmacodynamic Profile
ParameterThis compound DisodiumPropofolReference
Mechanism of Action Prodrug, converted to propofol by alkaline phosphatases.Positive allosteric modulator and agonist of GABA-A receptors.[3]
Onset of Sedation 4-8 minutes15-30 seconds[4]
Protein Binding ~98% (for both this compound and liberated propofol)95-99%[3]
Metabolism Hydrolysis by alkaline phosphatases to propofol, formaldehyde, and phosphate. Propofol is then hepatically conjugated.Hepatic conjugation.[3]
Volume of Distribution (Vd) 0.33 ± 0.069 L/kg (for this compound)5.8 L/kg (for liberated propofol)[3]
Table 3: Safety and Adverse Events in Deep Sedation (ICU)
Adverse EventThis compound Disodium (n=30)Propofol (n=30)Reference
Hypotension 18 (60.0%)18 (60.0%)[1]
Bradycardia 2 (6.7%)0 (0%)[1]
Hypertriglyceridemia (Mild) 3 (10%)8 (26.7%)[5]
Hypertriglyceridemia (Moderate) 0 (0%)1 (3.3%)[5]

Note: Quantitative data for hemodynamic parameters such as mean arterial pressure and heart rate, and respiratory parameters like respiratory rate and oxygen saturation from a direct comparative study in a deep sedation ICU model were not available in the public search results. The available data indicates that while hypotension is the most common adverse event for both drugs with a similar incidence, the slower onset of this compound may contribute to a more stable hemodynamic profile.[1]

Experimental Protocols

Key Experiment: Randomized Pilot Study of this compound vs. Propofol for Deep Sedation in ICU (NCT05870514)

Objective: To compare the efficacy and safety of this compound disodium versus propofol for deep sedation in mechanically ventilated ICU patients.[1]

Methodology:

  • Study Design: A single-center, randomized, open-label, parallel-group pilot study.[1]

  • Participants: 60 adult, critically ill, mechanically ventilated patients requiring deep sedation (Richmond Agitation-Sedation Scale [RASS] of -4 to -5).[1]

  • Intervention:

    • This compound Group (n=30): Received a continuous intravenous infusion of this compound disodium.

    • Propofol Group (n=30): Received a continuous intravenous infusion of propofol.

  • Sedation Monitoring: The depth of sedation was assessed using the Richmond Agitation-Sedation Scale (RASS) and the Narcotrend Index (NI). The target was a RASS score of -4 or -5.

  • Primary Outcome: The percentage of time that the RASS score was within the target range without the need for rescue sedation.[1]

  • Secondary Outcomes: Ventilator-free days at day 7 and 28, successful extubation, and 28-day all-cause mortality.[1]

  • Safety Assessment: Monitoring of adverse events, with a focus on hypotension and bradycardia.[1]

Mandatory Visualization

G Mechanism of Action of this compound and Propofol cluster_this compound This compound Pathway cluster_propofol Propofol Pathway cluster_common_pathway Common Sedative Pathway This compound Disodium This compound Disodium Alkaline Phosphatase Alkaline Phosphatase This compound Disodium->Alkaline Phosphatase Metabolized by Propofol (from this compound) Propofol (from this compound) Alkaline Phosphatase->Propofol (from this compound) Formaldehyde + Phosphate Formaldehyde + Phosphate Alkaline Phosphatase->Formaldehyde + Phosphate GABA-A Receptor GABA-A Receptor Propofol (from this compound)->GABA-A Receptor Acts on Propofol (Lipid Emulsion) Propofol (Lipid Emulsion) Propofol (Lipid Emulsion)->GABA-A Receptor Acts on Increased Chloride Influx Increased Chloride Influx GABA-A Receptor->Increased Chloride Influx Activation leads to Neuronal Hyperpolarization Neuronal Hyperpolarization Increased Chloride Influx->Neuronal Hyperpolarization CNS Depression (Sedation) CNS Depression (Sedation) Neuronal Hyperpolarization->CNS Depression (Sedation) G Experimental Workflow: this compound vs. Propofol for Deep Sedation Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion: - Adult ICU patients - Mechanically ventilated - Requiring deep sedation Exclusion: - Contraindications to study drugs Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization This compound Group (n=30) This compound Group (n=30) Randomization->this compound Group (n=30) Propofol Group (n=30) Propofol Group (n=30) Randomization->Propofol Group (n=30) Sedation Protocol Continuous Infusion Target RASS: -4 to -5 Monitored with RASS and NI This compound Group (n=30)->Sedation Protocol Propofol Group (n=30)->Sedation Protocol Data Collection - Time in target sedation - Dosage - Adverse events - Hemodynamic monitoring - Respiratory monitoring Sedation Protocol->Data Collection Primary Endpoint Analysis Compare % time in target sedation range Data Collection->Primary Endpoint Analysis Secondary & Safety Analysis Compare secondary outcomes and adverse events Data Collection->Secondary & Safety Analysis

References

Fospropofol on Par with Propofol for Anesthesia Induction in Non-Inferiority Trials

Author: BenchChem Technical Support Team. Date: December 2025

New clinical data confirms that fospropofol, a water-soluble prodrug of propofol, is non-inferior to the widely used anesthetic agent propofol for the induction of general anesthesia in adult patients. Multiple non-inferiority clinical trials have demonstrated comparable efficacy and safety profiles between the two drugs, offering a viable alternative for anesthesia induction with some notable differences in onset and adverse event profiles.

This compound is metabolized in the body to produce propofol, the active anesthetic compound.[1][2][3] This metabolic conversion results in a slightly delayed onset of action compared to propofol.[4][5] However, clinical trials have established that a 20 mg/kg dose of this compound is not inferior to a 2 mg/kg dose of propofol in achieving successful anesthesia induction within a 5-minute timeframe.[1][3][6][7][8]

Efficacy in Anesthesia Induction

Recent Phase II and Phase III multicenter, randomized, double-blind, controlled non-inferiority trials have been pivotal in establishing the efficacy of this compound. The primary measure of success in these trials was the achievement of a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 1, indicating a deep level of sedation, within five minutes of administration.

A key Phase III trial involving 540 adult patients undergoing elective surgeries demonstrated a 97.7% success rate for both the this compound (20 mg/kg) and propofol (2 mg/kg) groups, confirming the non-inferiority of this compound.[1][6] Similarly, a Phase II study with 240 participants showed sedation success rates of 95.1% for this compound (20 mg/kg) compared to 100% for propofol (2 mg/kg) in the per-protocol population, which also met the criteria for non-inferiority.[7]

Efficacy OutcomeThis compound (20 mg/kg)Propofol (2 mg/kg)Study Phase
Induction Success Rate (MOAA/S ≤ 1 within 5 min) 97.7%97.7%Phase III[1][6]
Induction Success Rate (MOAA/S ≤ 1 within 5 min) 95.1% (per-protocol)100% (per-protocol)Phase II[7]

Safety and Tolerability Profile

While both drugs are generally well-tolerated, their adverse event profiles exhibit some distinctions. A notable advantage of this compound is a significantly lower incidence of injection site pain, a common side effect associated with propofol's lipid emulsion formulation.[9][10] One study reported that the incidence of injection pain was significantly lower in all this compound groups compared to the propofol group.[9]

However, this compound administration is frequently associated with perineal paresthesia, an abnormal sensation, which is not typically observed with propofol.[4] In a Phase III trial, abnormal feeling was the most frequent adverse event in the this compound group, occurring in 62.0% of patients.[1][6]

Hemodynamic effects, such as hypotension (a drop in blood pressure), have been observed with both drugs. Some studies suggest that the extent of blood pressure reduction may be greater with this compound.[6] Conversely, another study indicated that the incidence of hypotension was significantly lower in a lower-dose this compound group (10 mg/kg) compared to the standard propofol dose.[9] Respiratory depression and apnea rates were found to be comparable between the two drugs.[6]

Adverse EventThis compound (20 mg/kg)Propofol (2 mg/kg)Notes
Abnormal Feeling/Paresthesia 62.0%Not ReportedMost frequent AE with this compound[1][6]
Injection Site Pain 13.3%Significantly HigherA known common side effect of propofol[6][9]
Blood Pressure Reduction 13.5%Lower incidence in some studiesExtent of reduction may be greater with this compound[6]
Respiratory Depression 7.2%9.7%No statistically significant difference[6]
Apnea 8.1%9.1%No statistically significant difference[6]

Experimental Protocols

The non-inferiority trials comparing this compound and propofol for anesthesia induction followed rigorous, well-defined protocols.

Study Design: The majority of these studies were multicenter, randomized, double-blind, double-dummy, controlled, parallel-group, non-inferiority trials.[1][2][3][7]

Participant Population: The trials enrolled adult patients (typically aged 18-65 years) with an American Society of Anesthesiologists (ASA) physical status of I or II who were scheduled for elective surgery under general anesthesia.[6][7][9]

Intervention:

  • This compound Group: Received an intravenous bolus of this compound disodium at a dose of 20 mg/kg.[1][6][7]

  • Propofol Group: Received an intravenous bolus of propofol (medium/long-chain fat emulsion) at a dose of 2 mg/kg.[1][6][7]

  • Double-Dummy Design: To maintain blinding, patients in the this compound group also received a placebo lipid emulsion, while patients in the propofol group received a placebo saline solution.

Primary Efficacy Endpoint: The primary outcome measure was the success rate of anesthesia induction, defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 1 within 5 minutes after the administration of the study drug.[1][6][7]

Safety Assessment: Safety was monitored through the recording of all adverse events, with particular attention to hemodynamic stability (blood pressure and heart rate), respiratory function, and injection site reactions.

Visualizing the Process

To better understand the experimental workflow and the metabolic pathway of this compound, the following diagrams are provided.

experimental_workflow cluster_screening Patient Screening cluster_randomization Randomization (Double-Blind) cluster_intervention Intervention cluster_assessment Assessment p1 Eligible Adult Patients (ASA I-II) rand Random Assignment (2:1 ratio) p1->rand fospro This compound (20 mg/kg) + Placebo Emulsion rand->fospro propo Propofol (2 mg/kg) + Placebo Saline rand->propo efficacy Primary Efficacy Endpoint: MOAA/S Score ≤ 1 within 5 min fospro->efficacy safety Safety Monitoring: Adverse Events, Hemodynamics fospro->safety propo->efficacy propo->safety metabolic_pathway cluster_administration Administration cluster_metabolism Metabolism cluster_products Metabolic Products fospro This compound (Prodrug) enzyme Alkaline Phosphatase fospro->enzyme Hydrolysis propofol Propofol (Active Anesthetic) enzyme->propofol phosphate Phosphate enzyme->phosphate formaldehyde Formaldehyde enzyme->formaldehyde

References

A Comparative Analysis of the CNS Effects of Fospropofol and Propofol Using EEG

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electroencephalographic signatures of fospropofol and propofol reveals distinct pharmacokinetic and pharmacodynamic profiles, offering researchers and clinicians valuable insights for informed therapeutic application.

This compound, a water-soluble prodrug, is enzymatically converted to propofol, the active anesthetic agent. This bioconversion introduces a temporal delay in its central nervous system (CNS) effects compared to the direct administration of a propofol lipid emulsion. This guide provides a comprehensive comparison of the CNS effects of these two agents, leveraging electroencephalogram (EEG) analysis to elucidate their differing impacts on brain activity. Experimental data on pharmacodynamics, clinical sedation endpoints, and EEG-derived indices are presented to offer a clear, objective comparison for researchers, scientists, and drug development professionals.

Pharmacodynamic and EEG-Derived Parameters

The sedative and hypnotic effects of both this compound and propofol are mediated by the potentiation of GABA-A receptor activity in the brain. However, the onset and duration of these effects, as captured by EEG analysis, differ significantly. Propofol administration leads to a rapid, dose-dependent synchronization of EEG activity, characterized by a prominent increase in power in the delta (0.5-4 Hz) and alpha (8-13 Hz) frequency bands. This distinct EEG signature is a reliable indicator of propofol-induced sedation and loss of consciousness.

This compound, due to its metabolic activation, exhibits a slower onset of these characteristic EEG changes. Studies utilizing the Bispectral Index (BIS), a processed EEG parameter that correlates with the level of sedation, have shown that the time to reach a target BIS value is longer with this compound compared to propofol. Consequently, the duration of the sedative effect, as measured by the time to recovery of baseline BIS values, is also prolonged with this compound.

While direct comparative studies providing quantitative EEG spectral analysis of this compound are limited, a randomized pilot study comparing deep sedation with this compound disodium versus propofol in critically ill patients provides valuable clinical insights. This study utilized the Richmond Agitation-Sedation Scale (RASS) and the Narcotrend Index (NI), another processed EEG monitor, to assess sedation depth.

ParameterThis compound DisodiumPropofolReference
Mean Infusion Dose 8.19 ± 2.36 mg/kg/h2.73 ± 0.83 mg/kg/h[1][2][3]
Median Infusion Duration 47.50 hours48.00 hours[1][2][3]
Time in Target RASS Range 96.78% ± 0.07%98.43% ± 0.04%[1][2][3]
Most Common Adverse Event Hypotension (60.0%)Hypotension (60.0%)[1][2][3]

Experimental Protocols

A robust understanding of the methodologies employed in comparative studies is crucial for the interpretation of their findings. Below is a detailed experimental protocol synthesized from a comparative clinical trial of this compound and propofol, supplemented with standard practices for EEG monitoring in anesthetic studies.

Objective: To compare the efficacy and safety of this compound disodium versus propofol for maintaining a target level of deep sedation in mechanically ventilated, critically ill adult patients.

Study Design: A randomized, open-label, controlled pilot study.

Patient Population: Adult, critically ill patients requiring deep sedation with an expected duration of mechanical ventilation of at least 24 hours.

Intervention:

  • This compound Group: Received a continuous infusion of this compound disodium.

  • Propofol Group: Received a continuous infusion of propofol.

Sedation and Analgesia:

  • Analgesia: A continuous infusion of an opioid analgesic (e.g., fentanyl or remifentanil) was administered to all patients to ensure adequate pain control.

  • Sedation Titration: The infusion rates of this compound or propofol were titrated to achieve and maintain a target Richmond Agitation-Sedation Scale (RASS) score of -4 to -5 (deep sedation).

  • Rescue Sedation: If the target RASS could not be maintained with the study drug, rescue sedation with an alternative agent (e.g., midazolam) was permitted.

Monitoring:

  • Clinical Sedation Assessment: The RASS score was assessed at regular intervals by trained clinical staff.

  • EEG Monitoring:

    • A processed EEG monitor (e.g., Narcotrend or Bispectral Index) was used for continuous monitoring of sedation depth.

    • EEG electrodes were placed on the forehead according to the manufacturer's instructions.

    • The processed EEG index (e.g., NI or BIS) was recorded continuously.

  • Hemodynamic Monitoring: Continuous monitoring of heart rate, blood pressure, and oxygen saturation was performed.

Data Collection:

  • Infusion rates of the study drug and any rescue sedatives.

  • RASS scores at predefined time points.

  • Processed EEG index values.

  • Hemodynamic parameters.

  • Adverse events.

Statistical Analysis:

  • The primary endpoint was the percentage of time spent within the target RASS range.

  • Secondary endpoints included the incidence of adverse events, duration of mechanical ventilation, and ICU length of stay.

  • Appropriate statistical tests were used to compare the two groups.

experimental_workflow cluster_preparation Patient Preparation cluster_randomization Randomization and Drug Administration cluster_monitoring Monitoring and Titration cluster_data Data Collection and Analysis P1 Patient Enrollment and Consent P2 Initiation of Mechanical Ventilation and Analgesia P1->P2 P3 Placement of EEG and Hemodynamic Monitors P2->P3 R1 Randomization P3->R1 R2 This compound Infusion R1->R2 R3 Propofol Infusion R1->R3 M1 Continuous EEG and Hemodynamic Monitoring R2->M1 R3->M1 M2 Regular RASS Assessment M1->M2 D1 Record Infusion Rates, RASS, EEG, and Hemodynamics M1->D1 M3 Titration of Study Drug to Target RASS M2->M3 M2->D1 M3->M1 M3->D1 D3 Statistical Analysis D1->D3 D2 Record Adverse Events D2->D3

Experimental Workflow for Comparative EEG Analysis

Signaling Pathways and Mechanism of Action

Both this compound and propofol exert their primary effects on the CNS through the positive modulation of the GABA-A receptor, a ligand-gated ion channel. The binding of propofol to the GABA-A receptor increases the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and neuronal inhibition. This widespread neuronal inhibition is responsible for the sedative, hypnotic, and anesthetic effects observed clinically. The key difference lies in the delivery of the active compound to these receptors.

signaling_pathway cluster_this compound This compound Administration cluster_propofol Propofol Administration This compound This compound (Prodrug) Metabolism Alkaline Phosphatases (in vivo conversion) This compound->Metabolism Propofol_active Propofol (Active Drug) Metabolism->Propofol_active Propofol_direct Propofol (Active Drug) Propofol_direct->Propofol_active GABA_A GABA-A Receptor Propofol_active->GABA_A Neuronal_Inhibition Neuronal Inhibition (Hyperpolarization) GABA_A->Neuronal_Inhibition CNS_Effects CNS Effects (Sedation, Anesthesia) Neuronal_Inhibition->CNS_Effects

Mechanism of Action: this compound vs. Propofol

Conclusion

The EEG analysis comparing this compound and propofol underscores the fundamental difference in their pharmacokinetic profiles. This compound, as a prodrug, offers a slower onset and potentially more prolonged and stable sedation, which may be advantageous in certain clinical scenarios where rapid induction is not a priority. In contrast, propofol provides a rapid and titratable sedative effect. The choice between these two agents should be guided by the specific clinical requirements, patient characteristics, and the desired pharmacodynamic profile. Further research involving direct, quantitative EEG spectral analysis of this compound is warranted to provide a more granular understanding of its CNS effects and to further refine its clinical application.

References

A Comparative Analysis of Fospropofol and Midazolam for Moderate Sedation in Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of procedural sedation, both fospropofol, a prodrug of propofol, and midazolam, a benzodiazepine, are utilized to achieve a state of moderate sedation.[1][2] For researchers and drug development professionals, understanding the nuanced differences in their performance, safety profiles, and patient outcomes is critical for protocol design and drug selection. This guide provides an objective comparison based on available experimental data.

Mechanism of Action

Both this compound and midazolam exert their sedative effects through the enhancement of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, the primary inhibitory neurotransmitter in the central nervous system. However, they act on different subunits of the receptor, leading to distinct pharmacological profiles.

This compound is a water-soluble phosphate ester prodrug that is metabolized by alkaline phosphatases in the body to produce propofol, formaldehyde, and phosphate. Propofol then potentiates GABA-A receptor activity, increasing the duration of chloride channel opening, which results in neuronal hyperpolarization.

Midazolam, a classic benzodiazepine, binds to the benzodiazepine site on the GABA-A receptor, increasing the frequency of chloride channel opening and thus enhancing the inhibitory effect of GABA.

G cluster_this compound This compound Pathway cluster_Midazolam Midazolam Pathway This compound This compound (Administered) Metabolism Metabolism by Alkaline Phosphatase This compound->Metabolism Propofol Propofol (Active Metabolite) Metabolism->Propofol GABA_A_F GABA-A Receptor (Propofol Site) Propofol->GABA_A_F Effect_F Increased Duration of Cl- Channel Opening => Neuronal Hyperpolarization GABA_A_F->Effect_F Potentiates Midazolam Midazolam (Administered) GABA_A_M GABA-A Receptor (Benzodiazepine Site) Midazolam->GABA_A_M Effect_M Increased Frequency of Cl- Channel Opening => Neuronal Hyperpolarization GABA_A_M->Effect_M Potentiates

Caption: Comparative mechanism of action for this compound and Midazolam.

Comparative Efficacy and Safety Data

Clinical studies have provided quantitative data on various parameters, allowing for a direct comparison between this compound and midazolam for moderate sedation. The following table summarizes key findings from a comparative study in outpatient dental procedures.[1][2]

ParameterThis compoundMidazolamP-valueCitation
Sedation Onset (mean) 11.9 minutes14.4 minutesP = 0.101[2]
Physical Recovery (mean) 11.6 minutes18.4 minutesP = 0.007[1][2]
Cognitive Recovery (mean) 7.5 minutes8.8 minutesP = 0.123[1][2]
Sedation Success Rate 87-89%~69%P < 0.001[2][3]
Patient Satisfaction 92.3%69.2%-[2][3]
Physician Satisfaction ~3x higher--[2]
Recall of Anesthetic Injection 90.5%44.4%P = 0.004[1][2]
Incidence of Tachycardia 9.4%48.2%P = 0.001[1][2]
Incidence of Perineal Discomfort 40.6%0%P < 0.001[1][2]
Incidence of Hypoxemia 6.3%11.1%-[2]

Summary of Findings:

  • Onset and Recovery: While the onset of sedation was not statistically different, this compound demonstrated a significantly shorter physical recovery time.[1][2] Cognitive recovery times were comparable between the two agents.[1][2]

  • Efficacy and Satisfaction: this compound has been associated with higher rates of sedation success and greater patient and physician satisfaction compared to midazolam.[2][3]

  • Amnesia: Midazolam appears to provide more reliable amnesia, as evidenced by the significantly lower recall of local anesthetic injections by patients in the midazolam group.[1][2]

  • Adverse Events: Tachycardia was significantly more common in patients receiving midazolam, whereas perineal discomfort was a notable side effect exclusively in the this compound group.[1][2] Respiratory stability was comparable, with a slightly lower incidence of hypoxemia in the this compound group.[2]

Experimental Protocol: A Representative Study

The data presented is largely drawn from a randomized clinical trial comparing this compound to midazolam for moderate sedation during outpatient dental procedures.[1][2]

Methodology:

  • Patient Population: Sixty patients undergoing outpatient oral and maxillofacial surgery were included in the study.[1]

  • Randomization: Patients were randomly assigned to one of two groups: the this compound group or the midazolam group.[1]

  • Pre-medication: All participants received 1 μg/kg of fentanyl before the administration of the sedative.[1]

  • Drug Administration:

    • This compound Group: Received an initial intravenous (IV) dose of 6.5 mg/kg, with supplemental doses of 1.6 mg/kg as needed.[1]

    • Midazolam Group: Received an initial IV dose of 0.05 mg/kg, followed by supplemental doses of 0.02 mg/kg as needed.[1]

  • Monitoring and Evaluation: The quality of sedation was assessed based on:

    • Onset, maintenance, and recovery profiles.

    • Patient and surgeon satisfaction.

    • Hemodynamic stability and adverse effects.[1]

G cluster_this compound This compound Arm cluster_midazolam Midazolam Arm start Patient Screening (Outpatient Oral Surgery) randomization Randomization (N=60) start->randomization fentanyl Fentanyl Pre-medication (1 μg/kg for all patients) randomization->fentanyl fos_admin Initial Dose: 6.5 mg/kg IV fentanyl->fos_admin Group 1 mid_admin Initial Dose: 0.05 mg/kg IV fentanyl->mid_admin Group 2 fos_supp Supplemental Dose: 1.6 mg/kg PRN fos_admin->fos_supp as needed monitoring Monitoring & Data Collection - Sedation Profile - Satisfaction Scores - Hemodynamics - Adverse Events fos_supp->monitoring mid_supp Supplemental Dose: 0.02 mg/kg PRN mid_admin->mid_supp as needed mid_supp->monitoring end End of Study monitoring->end

Caption: Experimental workflow for a comparative sedation trial.

Conclusion for Researchers

The choice between this compound and midazolam for moderate sedation in research protocols depends on the specific requirements of the study.

This compound may be advantageous when a faster physical recovery and higher sedation success rates are desired.[1][2] Its profile could be beneficial in protocols where rapid return to baseline physical function is a primary endpoint. However, researchers must be prepared to manage the common side effect of perineal discomfort and should be aware of its less potent amnestic properties compared to midazolam.[1][2]

Midazolam remains a valuable option, particularly when profound amnesia is a key objective of the sedation protocol.[1][2] While its recovery profile is longer, its established use and potent amnestic effects are significant advantages.[1][2] The higher incidence of tachycardia should be considered, especially in patient populations with cardiovascular comorbidities.[1][2]

Ultimately, the selection should be guided by a careful evaluation of the procedural needs, desired patient outcomes, and the specific safety parameters being monitored within the research protocol.

References

A Head-to-Head Comparison of Fospropofol with Other Anesthetic Agents for Procedural Sedation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fospropofol with other commonly used anesthetic agents for procedural sedation, supported by data from head-to-head clinical studies.

This compound, a water-soluble prodrug of propofol, has been developed as an alternative to traditional sedative agents.[1] Its purported advantages include a lower incidence of pain upon injection, a reduced risk of hyperlipidemia with long-term use, and a decreased potential for bacteremia compared to propofol's lipid emulsion formulation.[1][2] this compound is approved for monitored anesthesia care (MAC) sedation in adult patients undergoing diagnostic or therapeutic procedures.[1][3]

Mechanism of Action

This compound itself is an inactive compound.[4] Following intravenous administration, it is metabolized by endothelial alkaline phosphatases into the active anesthetic agent, propofol, as well as formaldehyde and phosphate.[3][5][6] The released propofol then acts on the central nervous system.[4]

Propofol's primary mechanism of action involves the positive allosteric modulation of the gamma-aminobutyric acid (GABA) type A receptor, the main inhibitory neurotransmitter in the central nervous system.[7][8] By binding to the GABA-A receptor, propofol enhances the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[4][7] This potentiation of GABAergic transmission results in sedation and hypnosis.[4][7] At higher doses, propofol may directly activate GABA-A receptors.[9] It has also been shown to inhibit NMDA receptors, which are involved in excitatory neurotransmission.[7]

The conversion of this compound to propofol is a rate-limiting step, resulting in a slower onset of sedation compared to direct propofol administration.[5][10] This controlled release of propofol may also contribute to a different safety profile, potentially reducing the immediate risks associated with the rapid onset of action seen with propofol.[3]

Head-to-Head Clinical Studies: A Comparative Overview

This compound vs. Propofol

Clinical trials comparing this compound to propofol have highlighted differences in their pharmacokinetic and pharmacodynamic profiles, as well as their efficacy and safety for procedural sedation and general anesthesia induction.

A phase 3 multicenter, randomized, double-blind trial involving 540 adult patients undergoing elective surgeries found that this compound (20 mg/kg) was non-inferior to propofol (2 mg/kg) for the induction of general anesthesia.[11][12] The success rate, defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of 1 within 5 minutes, was 97.7% for both groups.[11][12] However, the time to achieve this level of sedation was longer with this compound (median of 2.8 minutes) compared to propofol (median of 1.42 minutes).[11] This study also suggested that this compound induced a deeper and longer sedative effect.[11]

In a pilot study of 60 adult patients requiring long-term sedation while on mechanical ventilation, this compound was found to be a feasible, effective, and safe alternative to propofol.[13] The median percentage of time spent within the target sedation range was identical for both groups (83.33%).[13] Notably, the incidence of hypertriglyceridemia was lower in the this compound group (10%) compared to the propofol group (30%).[13]

This compound vs. Midazolam

This compound has also been compared to midazolam, a commonly used benzodiazepine for moderate sedation.

In a study of 60 patients undergoing outpatient oral and maxillofacial surgery, this compound demonstrated shorter physical recovery times compared to midazolam (mean of 11.6 minutes vs. 18.4 minutes).[14][15] However, there was no significant difference in cognitive recovery times.[14][15] Patients in the this compound group had a higher recall of local anesthetic injection.[14][15] Adverse events also differed, with tachycardia being more common in the midazolam group and perineal discomfort being more frequent in the this compound group.[14][15]

A randomized, double-blind phase 3 study in 314 patients undergoing colonoscopy compared two doses of this compound (2 mg/kg and 6.5 mg/kg) with midazolam (0.02 mg/kg).[16] The higher dose of this compound (6.5 mg/kg) resulted in a significantly higher sedation success rate (87%) compared to both the lower this compound dose (26%) and midazolam (69%).[16][17] Physician satisfaction was also highest in the 6.5 mg/kg this compound group.[16]

Quantitative Data Summary

The following tables summarize the key quantitative data from the comparative studies.

Table 1: Pharmacokinetic and Pharmacodynamic Profile

ParameterThis compoundPropofol
Mechanism of Action Prodrug, converted to propofolPositive allosteric modulator of GABA-A receptor
Onset of Sedation 4-8 minutes[5][18]30-60 seconds[19]
Time to Peak Plasma Concentration (Propofol) Later tmax[20]Earlier tmax[20]
Peak Plasma Concentration (Propofol) Lower Cmax[20]Higher Cmax[20]
Protein Binding 98%[1]97%[19]
Elimination Half-life (this compound) 0.81 hours[1]N/A
Elimination Half-life (Propofol/Metabolite) 1.13 - 2.06 hours[6][18]10-70 minutes[19]

Table 2: Efficacy and Recovery in Head-to-Head Trials

ParameterThis compoundPropofolMidazolamStudy Type
Sedation Success Rate (General Anesthesia Induction) 97.7% (20 mg/kg)[11][12]97.7% (2 mg/kg)[11][12]N/AElective Surgery[11][12]
Sedation Success Rate (Colonoscopy) 87% (6.5 mg/kg)[16]N/A69% (0.02 mg/kg)[16]Colonoscopy[16]
Time to Sedation (General Anesthesia Induction) 2.8 min (median)[11]1.42 min (median)[11]N/AElective Surgery[11]
Time to Sedation (Colonoscopy) 4 min (median, 6.5 mg/kg)[10]N/A5.0 min (median)[17]Colonoscopy[17]
Physical Recovery Time 11.6 min (mean)[14][15]N/A18.4 min (mean)[14][15]Dental Surgery[14][15]
Cognitive Recovery Time 7.5 min (mean)[14]N/A8.8 min (mean)[14]Dental Surgery[14]

Table 3: Safety Profile - Common Adverse Events in Head-to-Head Trials

Adverse EventThis compoundPropofolMidazolamStudy Type
Abnormal Feeling/Paresthesia 62.0% (20 mg/kg)[11][12]N/AN/AElective Surgery[11][12]
Perineal Discomfort 40.6%[14][15]N/A0%[14][15]Dental Surgery[14][15]
Hypotension 13.5% (20 mg/kg)[11][12]N/AN/AElective Surgery[11][12]
Tachycardia 9.4%[14]N/A48.2%[14]Dental Surgery[14]
Hypertriglyceridemia 10%[13]30%[13]N/ALong-term Sedation[13]

Detailed Experimental Protocols

This compound vs. Propofol for General Anesthesia Induction
  • Study Design: A phase 3, multicenter, randomized, double-blind, double-simulated, controlled, non-inferiority trial.[11][12]

  • Patient Population: 540 eligible adult patients (American Society of Anesthesiologists physical status I-II) undergoing elective surgeries.[11][12]

  • Dosing Regimen: Patients were randomly assigned (2:1) to receive either 20 mg/kg of this compound or 2 mg/kg of propofol.[11][12]

  • Primary Outcome: The success rate of achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale score of 1 within 5 minutes of drug administration.[11][12]

  • Safety Assessment: Monitoring of adverse events, including those related to consciousness, cognitive function, hemodynamic status, and laboratory tests.[11][12]

This compound vs. Midazolam for Moderate Sedation in Dental Surgery
  • Study Design: A randomized clinical trial.[14][15]

  • Patient Population: 60 patients undergoing outpatient oral and maxillofacial surgery.[14][15]

  • Dosing Regimen: All patients received 1 μg/kg of fentanyl. The this compound group received an initial dose of 6.5 mg/kg, with supplemental doses of 1.6 mg/kg as needed. The midazolam group received an initial dose of 0.05 mg/kg, followed by supplemental doses of 0.02 mg/kg.[14][15]

  • Outcome Measures: Quality of sedation was evaluated based on onset, maintenance, and recovery profiles; patient and surgeon satisfaction; and hemodynamic stability and adverse effects.[14][15]

Visualizing the Pathways

The following diagrams illustrate the metabolic conversion of this compound and the mechanism of action of its active metabolite, propofol.

fospropofol_metabolism cluster_bloodstream Bloodstream This compound This compound (inactive prodrug) Metabolism Metabolism by Alkaline Phosphatases This compound->Metabolism Propofol Propofol (active) Metabolism->Propofol Formaldehyde Formaldehyde Metabolism->Formaldehyde Phosphate Phosphate Metabolism->Phosphate

Caption: Metabolic conversion of this compound to propofol.

propofol_moa cluster_synapse GABAergic Synapse Propofol Propofol GABA_A_Receptor GABA-A Receptor Propofol->GABA_A_Receptor Binds to receptor Chloride_Channel Chloride (Cl-) Channel GABA_A_Receptor->Chloride_Channel Enhances opening Neuron Postsynaptic Neuron Chloride_Channel->Neuron Increases Cl- influx Sedation Sedation / Anesthesia Neuron->Sedation Leads to hyperpolarization

Caption: Propofol's mechanism of action at the GABA-A receptor.

References

Fospropofol's Sedative and Analgesic Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of fospropofol's sedative and analgesic properties reveals a reproducible profile for procedural sedation, though its intrinsic analgesic effects require further investigation. This guide provides a comparative overview of this compound against its primary alternatives, propofol and midazolam, supported by experimental data to inform research and drug development professionals.

This compound, a water-soluble prodrug of propofol, offers a distinct pharmacological profile for sedation in diagnostic and therapeutic procedures.[1][2] Its reproducible sedative effects are characterized by a slower onset and potentially longer duration of action compared to propofol, which may offer advantages in specific clinical scenarios.[3] However, the co-administration of opioids in the majority of clinical trials complicates the assessment of its independent analgesic properties.

Mechanism of Action: A Prodrug Approach

This compound itself is inactive and undergoes enzymatic conversion by alkaline phosphatases in the body to form propofol, the active sedative-hypnotic agent.[2][3] Propofol then exerts its effects primarily by potentiating the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor in the central nervous system.[4] This leads to increased chloride ion conductance, hyperpolarization of neurons, and a subsequent decrease in neuronal excitability, resulting in sedation.

fospropofol_pathway This compound Signaling Pathway cluster_blood Bloodstream cluster_cns Central Nervous System This compound This compound (inactive prodrug) alk_phos Alkaline Phosphatases This compound->alk_phos Metabolism propofol_blood Propofol (active) alk_phos->propofol_blood propofol_cns Propofol propofol_blood->propofol_cns Crosses Blood-Brain Barrier gaba_a GABA-A Receptor propofol_cns->gaba_a Binds and Potentiates cl_channel Chloride Channel (opens) gaba_a->cl_channel hyperpolarization Neuronal Hyperpolarization cl_channel->hyperpolarization sedation Sedation hyperpolarization->sedation

This compound's conversion to propofol and subsequent action on GABA-A receptors.

Comparative Sedative Efficacy

Clinical trials have consistently demonstrated the dose-dependent sedative effects of this compound. When compared to propofol and midazolam, this compound exhibits a unique pharmacokinetic and pharmacodynamic profile.

Table 1: Comparative Sedative Effects of this compound, Propofol, and Midazolam

ParameterThis compoundPropofolMidazolam
Mechanism of Action Prodrug of propofol; GABA-A receptor agonistGABA-A receptor agonistBenzodiazepine; enhances GABA-A receptor activity
Onset of Sedation 4-8 minutes[3]30-60 seconds2-5 minutes
Sedation Success Rate (procedural) 87-96% (at 6.5-8 mg/kg)High (agent of choice for many procedures)69% (in one comparative trial)[5]
Recovery Time Variable, potentially longer than propofolRapidLonger than propofol

Data compiled from multiple clinical trials. Specific values can vary based on patient population, dosage, and procedural context.

Analgesic Effects: An Unclear Picture

While propofol has been shown to possess some intrinsic analgesic properties at certain doses, the analgesic contribution of this compound remains to be definitively established.[6][7] The prevalent use of potent opioids, such as fentanyl, as pre-medication or co-administration in nearly all clinical studies of this compound for procedural sedation makes it challenging to isolate and quantify its independent analgesic effects.[8][9]

Theoretically, as the active metabolite of this compound, propofol's interaction with the GABA-A receptor could modulate nociceptive pathways.[10] However, without dedicated clinical trials designed to assess this compound's analgesic efficacy in the absence of opioids, its role in pain management remains speculative. Future research employing standardized pain models is necessary to elucidate the intrinsic analgesic potential of this compound.

Experimental Protocols

The following sections detail the methodologies from key clinical trials that provide the comparative data for this guide.

Experimental Workflow: Comparative Sedation Trials

experimental_workflow General Workflow of Comparative Sedation Trials patient_screening Patient Screening (e.g., ASA I-III) randomization Randomization patient_screening->randomization group_a Group A (this compound) randomization->group_a group_b Group B (Comparator: Propofol or Midazolam) randomization->group_b premedication Pre-medication (e.g., Fentanyl) group_a->premedication group_b->premedication drug_admin Study Drug Administration (IV Bolus/Infusion) premedication->drug_admin monitoring Continuous Monitoring (Vitals, Sedation Score) drug_admin->monitoring procedure Diagnostic/Therapeutic Procedure monitoring->procedure recovery Post-procedure Recovery Assessment procedure->recovery data_analysis Data Analysis (Efficacy and Safety Endpoints) recovery->data_analysis

A generalized workflow for clinical trials comparing this compound with other sedatives.
Detailed Methodologies from Key Comparative Trials

1. This compound vs. Midazolam for Sedation during Colonoscopy

  • Study Design: A randomized, double-blind, multicenter study.

  • Patient Population: 314 patients (American Society of Anesthesiologists [ASA] physical status I-III) undergoing colonoscopy.[5]

  • Intervention:

    • Group 1: this compound 6.5 mg/kg IV.

    • Group 2: this compound 2 mg/kg IV (sub-therapeutic dose for comparison).

    • Group 3: Midazolam 0.02 mg/kg IV.

  • Co-medication: All patients received IV fentanyl 50 mcg prior to the study drug.[5]

  • Primary Endpoint: Sedation success, defined as achieving a Modified Observer's Assessment of Alertness/Sedation (MOAA/S) score of ≤ 4.[5]

  • Key Findings: The 6.5 mg/kg this compound group had a significantly higher sedation success rate (87%) compared to the midazolam group (69%) and the 2 mg/kg this compound group (26%).[5]

2. This compound vs. Propofol for General Anesthesia Induction

  • Study Design: A multicenter, randomized, double-blind, double-dummy, non-inferiority trial.

  • Patient Population: 540 adult patients (ASA physical status I-II) scheduled for elective surgery.

  • Intervention:

    • Intervention Group: this compound disodium for injection (FospropofolFD) 20 mg/kg.

    • Control Group: Propofol medium/long-chain fat emulsion injection (propofol-MCT/LCT) 2 mg/kg.

  • Primary Efficacy Endpoint: Success rate of achieving a MOAA/S score of 1 within 5 minutes of administration.

  • Key Findings: FospropofolFD (20 mg/kg) was non-inferior to propofol-MCT/LCT (2 mg/kg) for general anesthesia induction, with a success rate of 97.7% in both groups.

Conclusion

This compound has demonstrated reproducible and effective sedative properties in a variety of procedural settings, offering a viable alternative to propofol and midazolam. Its slower onset of action may be advantageous in preventing rapid and profound cardiorespiratory depression. However, the lack of dedicated studies on its intrinsic analgesic effects is a significant knowledge gap. Future research should focus on evaluating the analgesic efficacy of this compound in the absence of confounding opioid analgesics to fully characterize its clinical utility. This will enable a more complete understanding of its potential role in both sedation and pain management.

References

Recovery Time from Fospropofol vs. Propofol Anesthesia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the recovery time from anesthesia induced by fospropofol versus propofol, supported by experimental data from clinical trials. This compound, a water-soluble prodrug, is metabolized in the body to propofol, offering a different pharmacokinetic profile that influences recovery characteristics.[1][2] This analysis focuses on key recovery benchmarks, from immediate consciousness to psychomotor function, to inform research and clinical development in anesthesiology.

Quantitative Comparison of Recovery Parameters

The following tables summarize quantitative data on recovery times and related clinical endpoints from comparative studies.

Recovery BenchmarkThis compoundPropofolNotes
Time to Sedation Slower (Median: 4-8 minutes)Faster (Approx. 40 seconds)This compound's delayed onset is due to its metabolic conversion to propofol.[3]
Time to Full Alertness Median: 5.0 - 5.5 minutesGenerally rapid, but data varies with procedure durationStudies show comparable or slightly longer times for this compound to reach full alertness post-procedure.[4]
Time to Discharge Readiness No significant difference reported in some studiesVariable, dependent on procedural and patient factorsIn studies comparing the two for procedural sedation, time to readiness for discharge was often similar.

Detailed Experimental Protocols

The data presented is based on randomized, controlled clinical trials. A generalized experimental protocol for a comparative study assessing recovery time between this compound and propofol is outlined below.

Objective: To compare the recovery profiles of patients undergoing procedural sedation with either this compound or propofol.

Study Design: A prospective, randomized, double-blind, parallel-group clinical trial.

Participant Population:

  • Adult patients (18-65 years of age).

  • American Society of Anesthesiologists (ASA) physical status I-III.

  • Scheduled for elective procedures requiring monitored anesthesia care (e.g., colonoscopy, bronchoscopy).

  • Exclusion criteria: known allergy to propofol or its components, severe cardiac or respiratory disease, pregnancy.

Anesthetic Dosing and Administration:

  • This compound Group: Intravenous (IV) bolus of 6.5 mg/kg.

  • Propofol Group: Intravenous (IV) bolus of a dose titrated to achieve a similar level of sedation (e.g., 0.5-1.0 mg/kg).

  • Supplemental doses are administered as needed to maintain a desired level of sedation, typically assessed using the Modified Observer's Assessment of Alertness/Sedation (MOAA/S) scale.

Data Collection and Outcome Measures:

  • Primary Endpoint: Time from the end of the procedure to the patient being fully alert and oriented.

  • Secondary Endpoints:

    • Time to initial consciousness (e.g., eye opening on command).

    • Time to ability to follow commands.

    • Time to readiness for discharge from the post-anesthesia care unit (PACU), often assessed using a standardized scoring system like the Modified Post-Anesthesia Discharge Scoring System (MPADSS).

    • Psychomotor function tests (e.g., Digit Symbol Substitution Test, choice reaction time tests) administered at baseline and at set intervals post-procedure.

  • Vital signs (heart rate, blood pressure, oxygen saturation) are continuously monitored throughout the procedure and recovery period.

Signaling Pathways and Metabolism

This compound's mechanism of action is intrinsically linked to its conversion to propofol. The following diagram illustrates this metabolic pathway.

fospropofol_metabolism cluster_bloodstream Bloodstream cluster_cns Central Nervous System This compound This compound Propofol Propofol This compound->Propofol Alkaline Phosphatase Formaldehyde Formaldehyde This compound->Formaldehyde Alkaline Phosphatase Phosphate Phosphate This compound->Phosphate Alkaline Phosphatase GABA_A_Receptor GABA_A_Receptor Propofol->GABA_A_Receptor Binds to and potentiates Sedation_Anesthesia Sedation_Anesthesia GABA_A_Receptor->Sedation_Anesthesia Leads to experimental_workflow cluster_pre_procedure Pre-Procedure cluster_procedure Procedure cluster_post_procedure Post-Procedure (Recovery) Patient_Screening Patient_Screening Informed_Consent Informed_Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline_Assessment Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Fospropofol_Admin Fospropofol_Admin Randomization->Fospropofol_Admin Group A Propofol_Admin Propofol_Admin Randomization->Propofol_Admin Group B Anesthesia_Maintenance Anesthesia_Maintenance Fospropofol_Admin->Anesthesia_Maintenance Propofol_Admin->Anesthesia_Maintenance Recovery_Monitoring Recovery_Monitoring Anesthesia_Maintenance->Recovery_Monitoring Data_Collection Data_Collection Recovery_Monitoring->Data_Collection Discharge_Assessment Discharge_Assessment Data_Collection->Discharge_Assessment

References

Safety Operating Guide

Navigating the Disposal of Fospropofol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of fospropofol, a Schedule IV controlled substance, ensuring the safety of personnel and environmental protection.

For researchers, scientists, and professionals in drug development, the proper handling and disposal of pharmaceutical agents is a critical component of laboratory safety and regulatory compliance. This compound, a sedative-hypnotic agent, requires particular attention due to its classification as a U.S. Drug Enforcement Administration (DEA) Schedule IV controlled substance and its metabolic conversion to propofol.[1][2][3][4] Adherence to stringent disposal protocols is imperative to prevent drug diversion and mitigate environmental contamination.

While specific disposal guidelines for this compound are not extensively detailed in publicly available resources, its status as a controlled substance and its pharmacological relationship to propofol dictate a disposal methodology that aligns with DEA regulations and best practices for propofol waste management. This compound is a water-soluble prodrug that is rapidly metabolized in the body to produce propofol, formaldehyde, and phosphate.[5] Consequently, the environmental and safety concerns associated with propofol are directly relevant to the disposal of this compound.

Core Disposal Principles and Regulatory Oversight

This compound's designation as a Schedule IV substance places it under the regulatory purview of the DEA. This classification signifies a potential for abuse and necessitates a disposal process that is secure, well-documented, and renders the substance non-retrievable. The primary objective is to prevent the diversion of the drug for illicit use.

Furthermore, the active metabolite, propofol, is known to be toxic to aquatic life and does not readily degrade in the environment.[6] Therefore, disposing of this compound down the drain (sewering) is an unacceptable practice that can lead to environmental contamination.

The following table summarizes key data pertaining to this compound and its disposal considerations:

CharacteristicDescriptionDisposal Implication
DEA Schedule IVDisposal must comply with DEA regulations for controlled substances to prevent diversion. This includes witnessed and documented destruction.
Metabolites Propofol, Formaldehyde, PhosphateDisposal methods must account for the environmental toxicity of propofol.
Primary Disposal Concern Drug Diversion and Environmental ContaminationA multi-faceted approach is required, addressing both security and environmental safety.
Recommended Disposal Method On-site deactivation followed by incineration via a licensed waste management vendor.Ensures the substance is rendered non-retrievable and is destroyed in an environmentally sound manner.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a comprehensive, step-by-step guide for the proper disposal of this compound in a laboratory setting. This procedure is synthesized from DEA guidelines for controlled substances and best practices for the management of propofol waste.

Step 1: Segregation and Secure Storage of Waste

  • Immediately upon generation, any unused or expired this compound must be segregated from the active inventory.

  • Clearly label the waste container as "this compound for Disposal."

  • Store the waste in a securely locked cabinet or safe, consistent with the storage requirements for Schedule IV controlled substances, until disposal.

Step 2: On-Site Deactivation

  • To mitigate the risk of diversion and environmental harm, on-site deactivation of any remaining liquid this compound is strongly recommended.

  • Utilize a specially designed drug deactivation pouch or container that contains activated carbon.[7][8] These systems are designed to adsorb and deactivate the active pharmaceutical ingredient.

  • Empty the contents of vials or syringes containing this compound into the deactivation container.

  • Once the deactivation container is full, seal it according to the manufacturer's instructions.

Step 3: Documentation of Disposal

  • Accurate and contemporaneous record-keeping is a legal requirement for the disposal of controlled substances.

  • For recoverable quantities of this compound, a DEA Form 41 ("Registrants Inventory of Drugs Surrendered") must be completed. This form documents the destruction of controlled substances.

  • The destruction of the substance must be witnessed by at least two authorized individuals. Both individuals must sign the disposal log and the DEA Form 41.

  • Maintain a detailed log of all this compound waste, including the date, quantity, and method of on-site deactivation.

Step 4: Final Disposal via a Licensed Vendor

  • The sealed deactivation container, now containing the rendered non-retrievable this compound, must be disposed of through a licensed hazardous waste or pharmaceutical waste management vendor.

  • This vendor should be authorized by the DEA to handle and transport controlled substance waste. This is often referred to as a "reverse distributor."

  • The final method of destruction should be incineration to ensure the complete destruction of the chemical compounds.[4][6]

  • Retain all records of waste transfer and destruction provided by the vendor for a minimum of two years, or as required by institutional and state regulations.

Unacceptable Disposal Methods:

  • Do not dispose of this compound down the sink or in any other drain.

  • Do not discard vials with residual this compound in regular trash or sharps containers without prior deactivation.

  • Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's environmental health and safety department and the waste management vendor.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from waste generation to final destruction.

Fospropofol_Disposal_Workflow start This compound Waste Generated (Unused or Expired) segregate Segregate and Securely Store Waste (Labeled and Locked) start->segregate Immediate Action deactivate On-Site Deactivation (e.g., Activated Carbon Pouch) segregate->deactivate Preparation for Disposal document Document Disposal (DEA Form 41, Witnessed Log) deactivate->document Record Keeping is Mandatory transfer Transfer to Licensed Waste Vendor (Reverse Distributor) document->transfer Secure Chain of Custody incinerate Final Destruction by Incineration transfer->incinerate Final Disposition end Disposal Complete incinerate->end

This compound Disposal Workflow

By adhering to these procedures, researchers and laboratory professionals can ensure the safe, secure, and environmentally responsible disposal of this compound, thereby upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

Essential Safety and Handling Protocols for Fospropofol

Author: BenchChem Technical Support Team. Date: December 2025

Fospropofol, a water-soluble prodrug of propofol, requires careful handling to ensure the safety of researchers, scientists, and drug development professionals.[1][2] Adherence to proper personal protective equipment (PPE) protocols and disposal procedures is critical to minimize exposure and mitigate potential risks. This guide provides essential, step-by-step guidance for the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Risk Assessment

This compound disodium is classified as harmful if swallowed.[3] Although it is considered non-hazardous, non-toxic, and non-flammable under normal conditions, its toxicological properties have not been fully investigated.[3] Therefore, it is crucial to use appropriate procedures to prevent direct contact with the skin or eyes and to avoid inhalation.[3] this compound is a Schedule IV controlled substance in the United States.[2][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on standard laboratory safety protocols and material safety data sheet (MSDS) recommendations.[3]

Protection Type Equipment Specifications and Use Cases
Eye Protection Safety glasses with side shields or chemical gogglesWear at all times when handling this compound. If there is a risk of splashing, chemical goggles are required.[3]
Hand Protection Chemical-resistant glovesWear appropriate protective gloves to prevent skin exposure.[3] The specific type of glove should be selected based on the solvent used and the duration of handling. Regularly inspect gloves for tears or punctures and change them frequently.
Body Protection Laboratory coat or protective clothingWear a fully buttoned lab coat or other appropriate protective clothing to minimize skin contact.[3]
Respiratory Protection Not generally required with adequate ventilationUse in a well-ventilated area.[3] If there is a risk of aerosolization or if working outside a ventilated enclosure, a risk assessment should be performed to determine if respiratory protection is necessary.
Engineering Controls

To further minimize exposure, the following engineering controls should be in place:

  • Ventilation: Handle this compound in a well-ventilated area. The use of a chemical fume hood or other local exhaust ventilation is recommended to control airborne levels.[3]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the work area.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential for safety. The following workflow outlines the key steps from preparation to disposal.

Fospropofol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area 1. Prepare a designated and clean work area gather_materials 2. Gather all necessary materials and PPE prep_area->gather_materials Next don_ppe 3. Don appropriate PPE gather_materials->don_ppe Next weigh_transfer 4. Carefully weigh and transfer this compound don_ppe->weigh_transfer Proceed to handling solution_prep 5. Prepare solutions in a ventilated enclosure weigh_transfer->solution_prep Next decontaminate 6. Decontaminate work surfaces and equipment solution_prep->decontaminate Proceed to cleanup dispose_waste 7. Dispose of waste in designated containers decontaminate->dispose_waste Next doff_ppe 8. Doff and dispose of PPE dispose_waste->doff_ppe Next wash_hands 9. Wash hands thoroughly doff_ppe->wash_hands Final Step

This compound Safe Handling and Disposal Workflow

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and potential diversion.

  • Unused Product: Unused this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Given that this compound is a prodrug of propofol, it is prudent to follow disposal procedures for controlled substances where applicable.[5][6]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be placed in a designated, sealed waste container.

  • Spills: In the event of a spill, immediately clean it up while wearing appropriate PPE.[3] Absorb the spill with an inert material and place it in a suitable container for disposal.[3]

By implementing these safety and handling protocols, laboratories can ensure a secure environment for personnel working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fospropofol
Reactant of Route 2
Fospropofol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。